Product packaging for 1,18-Octadecanediol(Cat. No.:CAS No. 3155-43-9)

1,18-Octadecanediol

カタログ番号: B156470
CAS番号: 3155-43-9
分子量: 286.5 g/mol
InChIキー: LUUFSCNUZAYHAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,18-Octadecanediol has been reported in Arabidopsis thaliana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O2 B156470 1,18-Octadecanediol CAS No. 3155-43-9

特性

IUPAC Name

octadecane-1,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFSCNUZAYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334385
Record name 1,18-Octadecanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3155-43-9
Record name 1,18-Octadecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,18-Octadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,18-OCTADECANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,18-Octadecanediol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,18-Octadecanediol is a long-chain aliphatic diol that has garnered interest in various scientific fields, including polymer chemistry and drug delivery. As a bifunctional monomer, it serves as a valuable building block for the synthesis of biodegradable polyesters and elastomers. Its long hydrocarbon chain imparts flexibility and hydrophobicity to polymers, while the terminal hydroxyl groups allow for versatile chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General Properties
PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Synonyms Octadecane-1,18-diol, 1,18-Dihydroxyoctadecane[1][2][3]
CAS Number 3155-43-9[1][2][3]
Appearance White to off-white powder or crystals[1][2][3]
Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₈H₃₈O₂[1][2][3]
Molecular Weight 286.50 g/mol [1][2][3]
Melting Point 97-101 °C[4][5]
Boiling Point ~397.4 °C at 760 mmHg (estimated)[6]
Density 0.93 g/cm³[7]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water.[8]
Computed Properties
PropertyValueSource(s)
XLogP3 5.5[9]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 2[9]
Rotatable Bond Count 17[9]
Topological Polar Surface Area 40.5 Ų[9]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound and a common synthesis route.

Synthesis of this compound via Reduction of Octadecanedioic Acid

A prevalent method for synthesizing this compound is the reduction of its corresponding dicarboxylic acid, octadecanedioic acid.[10]

Materials:

  • Octadecanedioic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for reflux and extraction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

  • Slowly add a solution of octadecanedioic acid in anhydrous THF to the stirred suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute HCl solution until the mixture becomes acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound as a white solid.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[8][11][12][13][14]

Materials:

  • This compound, crystalline solid

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.

Materials:

  • This compound

  • Test tubes

  • A selection of solvents (e.g., water, ethanol, chloroform, acetone, DMSO)

Procedure:

  • Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • Add 1 mL of a solvent to a test tube.

  • Agitate the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the mixture for the dissolution of the solid.

  • Record the substance as soluble, partially soluble, or insoluble.

  • Repeat the process for each solvent to be tested.

Spectroscopic Characterization: ¹H NMR

The structure of this compound can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The expected spectrum in deuterochloroform (CDCl₃) would exhibit characteristic signals for the methylene and hydroxyl protons. A published ¹H NMR spectrum of this compound in CDCl₃ shows the following key peaks: a triplet at approximately 3.64 ppm corresponding to the methylene groups adjacent to the hydroxyl groups (-CH₂-OH), a broad multiplet around 1.56 ppm for the methylene groups beta to the hydroxyls, and a large singlet-like peak around 1.26 ppm for the remaining bulk methylene protons. The hydroxyl protons would likely appear as a broad singlet, the position of which can vary depending on concentration and sample purity.[2][4][15][16]

Applications and Workflows

This compound's primary applications stem from its role as a diol monomer in polymerization reactions and as a linker in bioconjugation.

Polymer Synthesis: Poly(1,8-octanediol-co-citrate) (POC)

This compound is a key component in the synthesis of the biodegradable and biocompatible elastomer, poly(1,8-octanediol-co-citrate) (POC).[17][18][19][20][21] This polymer is of significant interest for soft tissue engineering applications due to its tunable mechanical properties and degradation rates.

The following diagram illustrates the experimental workflow for the synthesis of a POC pre-polymer.

POC_Synthesis_Workflow Experimental Workflow for Poly(1,8-octanediol-co-citrate) Pre-polymer Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_product Product Isolation cluster_post_processing Post-Processing for Elastomer Formation citric_acid Citric Acid mixing Melt monomers in a reaction vessel citric_acid->mixing octadecanediol This compound octadecanediol->mixing heating Heat under vacuum at 140-160°C mixing->heating Initial melting stirring Continuous stirring to facilitate reaction and water removal heating->stirring Reaction progression prepolymer Viscous Pre-polymer Formation stirring->prepolymer Reaction completion curing Thermal curing of pre-polymer in a mold prepolymer->curing Further processing elastomer Cross-linked POC Elastomer curing->elastomer Cross-linking

Caption: Workflow for the synthesis of poly(1,8-octanediol-co-citrate) elastomer.

Drug Delivery: Paclitaxel Conjugate

This compound can be used to form a linker, specifically 1,18-octadecanedioic acid, which is then conjugated to the anticancer drug paclitaxel.[1][2][3][9] This prodrug strategy aims to improve the solubility and tumor-targeting of paclitaxel by facilitating non-covalent binding to human serum albumin. The workflow for creating such a conjugate involves several synthetic steps.

The following diagram outlines the logical relationship in the synthesis of a paclitaxel-1,18-octadecanedioate conjugate.

Paclitaxel_Conjugate_Synthesis Logical Flow for Paclitaxel-1,18-Octadecanedioate Conjugate Synthesis cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Reaction cluster_final_product Final Product Synthesis octadecanediol This compound oxidation Oxidation to 1,18-Octadecanedioic Acid octadecanediol->oxidation protection Mono-protection of one carboxylic acid group oxidation->protection coupling Esterification of Paclitaxel with mono-protected linker protection->coupling paclitaxel Paclitaxel paclitaxel->coupling conjugate_protected Protected Paclitaxel-Linker Conjugate coupling->conjugate_protected deprotection Deprotection of the terminal carboxylic acid conjugate_protected->deprotection final_conjugate Paclitaxel-1,18-Octadecanedioate Prodrug deprotection->final_conjugate

Caption: Logical flow for synthesizing a paclitaxel-1,18-octadecanedioate conjugate.

Conclusion

This compound is a versatile long-chain diol with well-defined chemical and physical properties. Its utility as a monomer for creating biodegradable elastomers and as a linker in drug delivery systems highlights its importance in materials science and pharmaceutical development. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and scientists working with this compound. Further research into its potential biological activities and the development of novel polymers will likely expand its applications in the future.

References

Synthesis of 1,18-Octadecanediol: An In-Depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,18-octadecanediol, a long-chain α,ω-diol of significant interest in polymer chemistry, materials science, and as a potential component in drug delivery systems. This document details various synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it provides characterization data and visual diagrams of synthetic workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a linear, saturated diol with the chemical formula HO(CH₂)₁₈OH. Its long aliphatic chain imparts unique physical properties, such as a high melting point and hydrophobicity, making it a valuable monomer for the synthesis of specialty polyesters and polyurethanes. These polymers can exhibit properties analogous to polyethylene but with the added benefit of potential biodegradability. This guide explores the most common and effective methods for the synthesis of this compound for research applications.

Synthetic Routes

Several synthetic strategies can be employed to produce this compound. The most prominent methods include the Kolbe electrolysis of a C10 hydroxy acid, the reduction of a C18 dicarboxylic acid or its ester, and a multi-step synthesis originating from oleic acid.

Kolbe Electrolysis of 10-Hydroxydecanoic Acid

The Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylative dimerization of carboxylates. In the synthesis of this compound, the electrolysis of 10-hydroxydecanoic acid provides a direct route to the desired diol. The reaction proceeds via the formation of a radical at the C9 position after decarboxylation, which then dimerizes.

A significant advantage of this method is the potential for high yields, with recent advancements in waveform-controlled electrosynthesis reporting yields as high as 84%.[1] This method also avoids the use of harsh reducing agents.

General Reaction Scheme:

2 HO-(CH₂)₉-COOH → HO-(CH₂)₁₈-OH + 2 CO₂ + H₂

Reduction of Octadecanedioic Acid or its Esters

A more traditional and widely applicable method for the synthesis of α,ω-diols is the reduction of the corresponding dicarboxylic acid or its ester derivatives. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are employed to convert the carboxylic acid or ester functional groups to primary alcohols. While effective, this method requires anhydrous conditions and careful handling of the pyrophoric reducing agent.

The starting material, octadecanedioic acid, can be sourced commercially or synthesized through various methods. The reduction is typically high-yielding but requires a stoichiometric amount of the reducing agent and a careful work-up procedure to remove aluminum salts.

General Reaction Scheme:

HOOC-(CH₂)₁₆-COOH + LiAlH₄ (excess) → HO-(CH₂)₁₈-OH

or

CH₃OOC-(CH₂)₁₆-COOCH₃ + LiAlH₄ (excess) → HO-(CH₂)₁₈-OH

Synthesis from Oleic Acid via Ozonolysis

Oleic acid, an abundant and renewable fatty acid, can serve as a starting material for a multi-step synthesis of this compound. The first step involves the oxidative cleavage of the double bond in oleic acid, typically through ozonolysis, to yield azelaic acid (a C9 dicarboxylic acid) and nonanal (a C9 aldehyde). The azelaic acid can then be converted to 1,9-nonanediol through reduction. Subsequent steps would be required to couple two C9 units to form the C18 backbone of this compound, making this a more complex and less direct route compared to the previously described methods.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic routes for this compound.

Synthesis Method Starting Material Key Reagents/Conditions Reported Yield (%) Reference
Kolbe Electrolysis10-Hydroxydecanoic AcidPlatinum electrode, rectified alternating potential84[1]
ReductionOctadecanedioic AcidLithium Aluminum Hydride, Anhydrous THFHigh (typically >90)General Method
ReductionDimethyl OctadecanedioateLithium Aluminum Hydride, Anhydrous THFHigh (typically >90)General Method

Table 1: Comparison of Synthetic Routes to this compound.

Property Value Reference
Molecular FormulaC₁₈H₃₈O₂[2][][4]
Molecular Weight286.50 g/mol [2][]
Melting Point97-101 °C[5]
AppearanceWhite to almost white powder/crystal[4]
StorageSealed in dry, room temperature[4]

Table 2: Physical and Chemical Properties of this compound.

Experimental Protocols

Protocol for Reduction of Dimethyl Octadecanedioate with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of a long-chain diester to a diol using LiAlH₄.

Materials:

  • Dimethyl octadecanedioate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (deionized)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ (4 molar equivalents relative to the diester) in anhydrous THF is prepared.

  • A solution of dimethyl octadecanedioate (1 molar equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams) at 0 °C.[6]

  • This is followed by the addition of 15% aqueous NaOH (x mL).[6]

  • Finally, water (3x mL) is added, and the mixture is stirred at room temperature for 15 minutes.[6]

  • Anhydrous MgSO₄ is added to the mixture, and stirring is continued for another 15 minutes to ensure complete drying.[6]

  • The resulting solids are removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure diol.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet corresponding to the two -CH₂- groups adjacent to the hydroxyl groups, a broad singlet for the two hydroxyl protons, and a large multiplet for the internal methylene protons. A reference spectrum in CDCl₃ is available.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a peak for the carbon atom bonded to the hydroxyl group and a series of peaks for the different methylene carbons in the aliphatic chain.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to determine the purity of the sample and to confirm its molecular weight from the mass spectrum of the parent ion or its fragments.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (97-101 °C).[5]

Visualization of Synthetic and Application Workflow

The following diagrams illustrate the synthetic pathways to this compound and its subsequent use in polyester synthesis.

Synthesis_of_1_18_Octadecanediol cluster_synthesis Synthesis of this compound 10-Hydroxydecanoic_Acid 10-Hydroxydecanoic Acid 1_18_Octadecanediol This compound 10-Hydroxydecanoic_Acid->1_18_Octadecanediol Kolbe Electrolysis Octadecanedioic_Acid Octadecanedioic Acid or Dimethyl Octadecanedioate Octadecanedioic_Acid->1_18_Octadecanediol Reduction (e.g., LiAlH4) Oleic_Acid Oleic Acid Azelaic_Acid Azelaic Acid & Nonanal Oleic_Acid->Azelaic_Acid Ozonolysis Azelaic_Acid->1_18_Octadecanediol Multi-step Conversion

Caption: Synthetic routes to this compound.

Polyester_Synthesis_Workflow Start Starting Materials Diol This compound Start->Diol Diacid Dicarboxylic Acid (e.g., Sebacic Acid) Start->Diacid Polycondensation Polycondensation Reaction Diol->Polycondensation Diacid->Polycondensation Polyester Long-Chain Aliphatic Polyester Polycondensation->Polyester Characterization Polymer Characterization (GPC, DSC, NMR) Polyester->Characterization Application Research Applications (e.g., Biodegradable Materials, Drug Delivery) Characterization->Application

Caption: Workflow for polyester synthesis using this compound.

Conclusion

This technical guide has outlined the principal synthetic methodologies for the preparation of this compound for research purposes. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment and safety infrastructure in place. The reduction of commercially available octadecanedioic acid or its diester with lithium aluminum hydride remains a reliable and high-yielding method, while Kolbe electrolysis offers a promising alternative with high efficiency and milder conditions. The detailed protocols and characterization information provided herein should serve as a valuable resource for researchers working with this versatile long-chain diol.

References

Natural Sources of 1,18-Octadecanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,18-Octadecanediol is a long-chain aliphatic diol that has garnered interest in various scientific fields. While its biological functions are not yet fully elucidated, its presence in natural sources, particularly in the plant kingdom, suggests potential roles in plant physiology and warrants further investigation for applications in drug development and material science. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and analysis, and a discussion of its potential biosynthetic origins.

Natural Occurrence of this compound

This compound has been identified as a natural lipid in a limited number of plant species. The primary confirmed sources include:

  • Spartium japonicum : This herb is a known natural source of this compound[1].

  • Arabidopsis thaliana : This model plant species has been reported to contain this compound[2].

Beyond these direct identifications, evidence suggests that this compound is a likely component of the complex biopolyesters cutin and suberin , which form protective outer layers in plants. The chemical analysis of suberin from various plant barks, including fossilized monkeyhair tree (Coumoxylon hartigii) and modern cork oak (Quercus suber), has revealed the presence of the closely related C18 α,ω-dioic acid, 1,18-octadec-9-enedioic acid , as a major monomer[3][4][5][6]. The biosynthesis of this dioic acid is believed to proceed through the ω-hydroxylation of the corresponding fatty acid, suggesting that 1,18-octadecanedioic acid, and potentially this compound through reduction, are key intermediates or components of these plant polymers[7][8].

Quantitative Data

Direct quantitative data for this compound in plant tissues is scarce in the currently available literature. However, the concentration of the related 1,18-octadec-9-enedioic acid in suberin provides an indication of the potential abundance of C18 α,ω-difunctionalized aliphatics.

Plant SourceTissueCompoundConcentration (mg/g of untreated material)Reference
Fossil Monkeyhair Tree (Coumoxylon hartigii)Outer Layer (putative bark)1,18-octadec-9-enedioic acid~50% of the amount in Quercus suber[4]
Cork Oak (Quercus suber)Bark1,18-octadec-9-enedioic acidNot explicitly quantified in mg/g, but a major component[4]
Arbutus andrachneBark1,18-dioic-18:0 acid (saturated form)A main component of suberin monomers (total suberin monomers: 11.36 mg/g)[3]
Platanus orientalisBark1,18-dioic-18:0 acid (saturated form)A main component of suberin monomers (total suberin monomers: 15.95 mg/g)[3]
Scots pine (Pinus sylvestris L.)Outer Bark1,18-dioic-18:1 acidA major constituent of suberin monomers[5]

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve a multi-step process including lipid extraction, saponification to release esterified diols, and chromatographic analysis with prior derivatization. The following is a detailed, generalized protocol based on established methods for long-chain aliphatic lipids.

Extraction of Total Lipids

A robust method for extracting total lipids from plant tissue is Soxhlet extraction .

  • Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, cellulose extraction thimbles.

  • Solvent : n-hexane or a chloroform/methanol mixture (2:1, v/v).

  • Procedure :

    • Dry the plant material (e.g., leaves, bark) at 60°C to a constant weight and grind it into a fine powder.

    • Weigh approximately 10-20 g of the powdered plant material and place it into a cellulose extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 250 mL of the extraction solvent to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 8-12 hours, ensuring continuous siphoning of the solvent over the sample.

    • After extraction, cool the apparatus and evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

Saponification (Alkaline Hydrolysis)

To release this compound that may be esterified within complex lipids or polymers like suberin, saponification is necessary.

  • Reagents : 2 M potassium hydroxide (KOH) in methanol, concentrated hydrochloric acid (HCl), distilled water, diethyl ether or hexane.

  • Procedure :

    • Dissolve the crude lipid extract in a minimal amount of the saponification solution (e.g., 50 mL).

    • Reflux the mixture for 2-4 hours at 80°C with constant stirring.

    • After cooling, acidify the mixture to a pH of 1-2 with concentrated HCl to protonate the fatty acids and other acidic components.

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the non-saponifiable fraction (which will contain the diols) three times with an equal volume of diethyl ether or hexane.

    • Combine the organic layers, wash with distilled water until the washings are neutral, and then dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the unsaponifiable matter containing the free diols.

Derivatization for GC-MS Analysis

Long-chain diols are not sufficiently volatile for direct gas chromatography (GC) analysis. Therefore, derivatization to form more volatile trimethylsilyl (TMS) ethers is a critical step.

  • Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, pyridine (anhydrous).

  • Procedure :

    • Dissolve a known amount of the dried unsaponifiable fraction in a small volume of anhydrous pyridine (e.g., 100 µL) in a GC vial.

    • Add an excess of the BSTFA + 1% TMCS reagent (e.g., 100 µL).

    • Seal the vial and heat at 70-80°C for 1-2 hours to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Quantification
  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection : 1 µL of the derivatized sample in splitless mode.

  • Temperature Program :

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 5°C/min to 300°C.

    • Hold: 15 minutes at 300°C.

  • Mass Spectrometer :

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 50-600.

  • Quantification :

    • Identification of the bis-TMS derivative of this compound is based on its retention time and comparison of its mass spectrum with a reference standard or library data.

    • For accurate quantification, an internal standard (e.g., a C19 or C21 α,ω-diol) should be added to the sample before the extraction or derivatization step.

    • A calibration curve should be prepared using a pure standard of this compound subjected to the same derivatization procedure.

Biosynthesis and Signaling Pathways

Currently, there is no direct scientific literature detailing a specific signaling pathway in which this compound acts as a signaling molecule. The "octadecanoid pathway" in plants primarily refers to the biosynthesis of jasmonates from C18 fatty acids, which are key signaling molecules in plant defense and development[9].

The biosynthesis of this compound in plants is likely derived from the general fatty acid synthesis pathway. The following diagram illustrates a plausible, though not experimentally confirmed, biosynthetic route.

Biosynthesis_of_1_18_Octadecanediol cluster_FattyAcid_Synthesis Fatty Acid Synthesis cluster_Modification Potential Modification Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Synthase Fatty_Acid_Synthase Malonyl-CoA->Fatty_Acid_Synthase C18:0-ACP Stearoyl-ACP (C18:0) Fatty_Acid_Synthase->C18:0-ACP Stearic_Acid Stearic Acid (C18:0) C18:0-ACP->Stearic_Acid Thioesterase 18-Hydroxystearic_Acid 18-Hydroxystearic Acid Stearic_Acid->18-Hydroxystearic_Acid ω-hydroxylase (e.g., CYP450) 1,18-Octadecanedioic_Acid 1,18-Octadecanedioic Acid 18-Hydroxystearic_Acid->1,18-Octadecanedioic_Acid Oxidation Suberin_Polyester Suberin_Polyester 18-Hydroxystearic_Acid->Suberin_Polyester Esterification This compound This compound 1,18-Octadecanedioic_Acid->this compound Reduction (Hypothetical) 1,18-Octadecanedioic_Acid->Suberin_Polyester Esterification

A plausible biosynthetic pathway for this compound in plants.

This proposed pathway begins with the synthesis of stearic acid (C18:0) from acetyl-CoA and malonyl-CoA via the fatty acid synthase complex. Stearic acid can then undergo ω-hydroxylation, a reaction often catalyzed by cytochrome P450 monooxygenases, to form 18-hydroxystearic acid. Further oxidation of the hydroxyl group would yield 1,18-octadecanedioic acid. It is hypothesized that this compound could be formed through the reduction of 1,18-octadecanedioic acid, although the specific enzymes for this step have not been identified. Both 18-hydroxystearic acid and 1,18-octadecanedioic acid are known precursors for the biosynthesis of the suberin biopolymer.

Conclusion

This compound is a naturally occurring long-chain diol found in select plant species and is a likely constituent of the protective biopolymers cutin and suberin. This guide provides a framework for the extraction and quantitative analysis of this compound from natural sources, employing established lipid analysis techniques. While its specific biological functions and involvement in signaling pathways remain an open area for research, its presence in plants suggests roles in structural integrity and defense. Further investigation into the biosynthesis and physiological effects of this compound is warranted to unlock its full potential for scientific and industrial applications.

References

A Technical Guide to the Solubility of 1,18-Octadecanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,18-octadecanediol, a long-chain aliphatic diol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document synthesizes available qualitative information and provides a predictive assessment based on the solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the shake-flask method, coupled with modern analytical quantification techniques, is presented. This guide is intended to be a valuable resource for laboratory professionals requiring solubility data for formulation, synthesis, and other research and development activities.

Introduction to this compound

This compound (CAS RN: 3155-43-9) is a linear, long-chain aliphatic diol with the molecular formula C₁₈H₃₈O₂. Its structure consists of an 18-carbon backbone with hydroxyl (-OH) groups at both terminal positions. This bifunctional nature imparts unique physical and chemical properties, making it a subject of interest in various fields, including polymer chemistry, cosmetics, and as a potential lubricant. In the context of drug development, long-chain diols can be explored for their potential as excipients, to modify the release characteristics of formulations, or as chemical intermediates. A thorough understanding of its solubility in different organic solvents is crucial for its effective application and for the design of efficient processes.

Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual character: the two terminal hydroxyl groups are polar and capable of hydrogen bonding, while the long 18-carbon chain is nonpolar and hydrophobic. Consequently, its solubility is a balance between these two opposing characteristics.

Qualitative Solubility Data
SolventChemical ClassPredicted Solubility
ChloroformHalogenated HydrocarbonSoluble[1]
DichloromethaneHalogenated HydrocarbonSoluble[1]
Ethyl AcetateEsterSoluble[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[1]
AcetoneKetoneSoluble[1]
Solubility of Structurally Analogous Compounds

To provide a more quantitative perspective, the solubility of a shorter-chain α,ω-diol, 1,12-dodecanediol, is presented. It is important to note that due to its shorter carbon chain, 1,12-dodecanediol is expected to be more soluble in polar solvents than this compound.

CompoundSolventTemperature (°C)Solubility
1,12-DodecanediolAlcoholNot SpecifiedSoluble[2]
1,12-DodecanediolWarm EtherNot SpecifiedSoluble[2]
1,12-DodecanediolWater25<1 g/L[3]
1,12-DodecanediolPetroleum EtherNot SpecifiedInsoluble[2]

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4][5]

Experimental Workflow

The logical workflow for the experimental determination of solubility is outlined below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add known volume of solvent A->B C Seal and place in temperature- controlled shaker B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Analyze filtrate using a validated analytical method (e.g., HPLC, GC) G->H I Calculate solubility H->I

Workflow for the experimental determination of solubility.
Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specified temperature.

3.2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • Validated analytical instrument (e.g., HPLC with a suitable detector, or GC)

3.2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is sufficient.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

3.2.3. Quantification

The concentration of this compound in the diluted, filtered solution is determined using a pre-validated analytical method.

  • High-Performance Liquid Chromatography (HPLC): For HPLC analysis of long-chain alcohols, a reversed-phase column (e.g., C18) is often suitable.[6] Due to the lack of a strong chromophore in this compound, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-active agent.

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds like diols.[7][8] To improve volatility and peak shape, derivatization of the hydroxyl groups to form silyl ethers is a common practice. A non-polar or mid-polarity capillary column is typically used for separation, and detection is achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

3.2.4. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = C * DF

Where:

  • C is the concentration of this compound in the diluted sample as determined by the analytical method (in g/L).

  • DF is the dilution factor.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information and data from analogous compounds suggest it is soluble in a range of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the reliable shake-flask method, can be employed. The choice of an appropriate and validated analytical technique, such as HPLC or GC, is critical for accurate quantification. This guide serves as a foundational resource for researchers and professionals, enabling them to either estimate the solubility of this compound for initial experimental design or to precisely determine it for more rigorous applications.

References

Spectroscopic Profile of 1,18-Octadecanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,18-octadecanediol, a long-chain aliphatic diol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted mass spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64Triplet4H-CH₂-OH (C1, C18)
~1.56Quintet4H-CH₂-CH₂-OH (C2, C17)
~1.25Multiplet28H-(CH₂)₁₄- (C3-C16)
~1.30 (variable)Singlet2H-OH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~63.1-CH₂-OH (C1, C18)
~32.8-CH₂-CH₂-OH (C2, C17)
~29.7-(CH₂)₁₂- (C4-C15)
~29.4-CH₂- (C3, C16)
~25.7-CH₂-
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3330 (broad)StrongO-H stretch (hydrogen-bonded)
2920StrongC-H stretch (asymmetric, CH₂)
2850StrongC-H stretch (symmetric, CH₂)
1470MediumC-H bend (scissoring, CH₂)
1060MediumC-O stretch (primary alcohol)
720WeakC-H rock (-(CH₂)n-, n ≥ 4)
Mass Spectrometry (MS) (Predicted)
m/zRelative Intensity (%)Assignment
2685[M-H₂O]⁺
25010[M-2H₂O]⁺
variousvariableSeries of CxHy⁺ and CxHyO⁺ fragments

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be necessary to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography). The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_report Final Output Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Integration, Multiplicity NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion & Fragmentation MS_Acq->MS_Analysis Report Spectroscopic Data Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: General workflow for spectroscopic analysis of this compound.

Thermal properties of 1,18-Octadecanediol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key thermal properties of 1,18-Octadecanediol, a long-chain aliphatic diol. The information contained herein is intended to support research and development activities where this compound's physical characteristics are of critical importance.

Core Thermal Properties

This compound is a white to almost white crystalline powder at room temperature. Its thermal behavior, specifically its melting and boiling points, are critical parameters for its application in various fields, including polymer chemistry and drug formulation.

Data Presentation

The following table summarizes the key thermal properties of this compound.

PropertyValueNotes
Melting Point91 - 101 °CA range is often reported, which can be influenced by purity.
Boiling Point~323.59 °CThis is an estimated value at standard atmospheric pressure.
Boiling Point211 °CAt a reduced pressure of 2 mmHg.

Experimental Protocols for Thermal Analysis

Melting Point Determination via Capillary Method

The melting point of this compound can be accurately determined using a capillary melting point apparatus (such as a Mel-Temp or similar device) by following this protocol:

  • Sample Preparation: A small amount of dry this compound is finely powdered. A capillary tube is then packed with the powder to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first liquid appears in the capillary tube is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.

Boiling Point Determination

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition. A standard method is as follows:

  • Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. This assembly is attached to a thermometer.

  • Heating: The apparatus is heated in a suitable heating bath (e.g., silicone oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Logical Workflow for Thermal Property Determination

The following diagram illustrates the general workflow for determining the thermal properties of a solid organic compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Reporting start Obtain Pure Sample of this compound powder Grind to a Fine Powder start->powder pack Pack Capillary Tube powder->pack setup Setup Melting Point Apparatus pack->setup heat Controlled Heating setup->heat observe Observe Phase Transition heat->observe record Record Temperature Range observe->record analyze Analyze Data record->analyze report Report Melting/Boiling Point analyze->report

Caption: Workflow for determining the thermal properties of this compound.

Applications in Research and Drug Development

This compound serves as a valuable monomer in the synthesis of long-chain aliphatic polyesters. These polymers exhibit properties that make them of interest for applications requiring biodegradability and chemical recyclability. In the context of drug development, long-chain diols can be investigated for their potential use as excipients, in drug delivery systems, or as lubricants. While some reports suggest a role in reducing cancer in animal studies, the specific biological pathways and mechanisms of action remain an area for further investigation. There is currently no established signaling pathway directly involving this compound in the scientific literature.

Purity Analysis of Commercial 1,18-Octadecanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 1,18-octadecanediol. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to accurately quantify this long-chain diol and identify potential impurities. This guide delves into common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and a relevant signaling pathway are included to facilitate a thorough understanding of the purity analysis process.

Introduction to this compound and Its Commercial Significance

This compound is a long-chain aliphatic diol with a linear C18 backbone and hydroxyl groups at both terminal positions. Its chemical structure imparts unique physical and chemical properties, making it a valuable building block in various applications, including the synthesis of polyesters, polyurethanes, and other polymers. In the pharmaceutical and cosmetic industries, it can be utilized as an emulsifier, lubricant, and a component in drug delivery systems. Given its diverse applications, ensuring the purity of commercial this compound is paramount for quality control, reproducibility of results, and the safety of the final products.

Commercial grades of this compound are available in various purity levels, often ranging from 95% to over 98%. The primary impurity of concern is typically the unreacted starting material from its synthesis, most commonly octadecanedioic acid. Other potential impurities may include residual solvents, catalysts, and byproducts from the manufacturing process.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. The following sections detail the most common and effective techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For a high-boiling point compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, leading to improved peak shape and resolution.

Quantitative Data from Commercial Sources:

Analytical MethodPurity SpecificationReference
Gas Chromatography (GC)>98.0%Tokyo Chemical Industry Co., Ltd.
Not Specified95%Sigma-Aldrich
Not Specified97.15%TargetMol
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For non-UV absorbing compounds like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) is a suitable alternative for purity determination. This method is particularly useful for quantifying non-volatile impurities like the starting material, octadecanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis. ¹H NMR and ¹³C NMR are invaluable for confirming the identity of this compound and for detecting and identifying impurities with different chemical structures.

Expected Chemical Shifts for this compound and a Key Impurity:

CompoundNucleusExpected Chemical Shift (ppm)MultiplicityAssignment
This compound¹H~3.64Triplet-CH₂-OH
¹H~1.56Multiplet-CH₂-CH₂-OH
¹H~1.25Broad Singlet-(CH₂)₁₄-
¹³C~63--CH₂-OH
¹³C~33--CH₂-CH₂-OH
¹³C~26-30--(CH₂)₁₄-
Octadecanedioic Acid¹H~2.35Triplet-CH₂-COOH
¹H~1.63Multiplet-CH₂-CH₂-COOH
¹H~1.25Broad Singlet-(CH₂)₁₄-
¹³C~179--COOH
¹³C~34--CH₂-COOH
¹³C~25-29--(CH₂)₁₄-
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), is a highly sensitive technique for identifying the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns. For long-chain alcohols like this compound, electron ionization (EI) can lead to significant fragmentation.

Experimental Protocols

GC-FID Purity Assay (with Derivatization)

This protocol describes the purity determination of this compound by GC-FID after derivatization to its trimethylsilyl (TMS) ether.

3.1.1. Sample Preparation (Derivatization)

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC injection.

3.1.2. GC-FID Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C
Detector Flame Ionization Detector (FID)
Detector Temperature 320°C

3.1.3. Data Analysis The percentage purity is calculated based on the area percent of the derivatized this compound peak relative to the total area of all peaks in the chromatogram.

HPLC-RID Method for Impurity Profiling

This protocol is suitable for the quantification of this compound and non-volatile impurities like octadecanedioic acid.

3.2.1. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent mixture, such as isopropanol:acetonitrile (1:1 v/v).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.2.2. HPLC-RID Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Detector Temperature 35°C
Injection Volume 20 µL

3.2.3. Data Analysis Quantification of impurities can be achieved using an external standard of octadecanedioic acid. The purity of this compound is determined by subtracting the percentage of identified impurities from 100%.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-RID Analysis cluster_spectroscopy Spectroscopic Analysis sample Commercial This compound derivatization Derivatization (e.g., Silylation) sample->derivatization dissolution Dissolution in Organic Solvent sample->dissolution nmr_analysis NMR Spectroscopy (¹H and ¹³C) sample->nmr_analysis ms_analysis GC-MS Analysis sample->ms_analysis gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection gc_data Purity (%) by Area Percent fid_detection->gc_data hplc_injection HPLC Injection dissolution->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation rid_detection RID Detection hplc_separation->rid_detection hplc_data Impurity Profile (e.g., Octadecanedioic Acid) rid_detection->hplc_data structural_info Structural Confirmation & Impurity ID nmr_analysis->structural_info ms_analysis->structural_info

Purity Analysis Workflow for this compound.
Generalized Signaling Pathway

While a specific signaling pathway for this compound is not well-established, some diol lipids have been shown to activate Protein Kinase C (PKC). The following diagram illustrates a generalized PKC activation pathway that could be modulated by such lipid molecules.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol diol This compound (or other diol lipid) pkc_inactive Inactive PKC diol->pkc_inactive Modulation pkc_active Active PKC pkc_inactive->pkc_active Activation downstream Downstream Substrates pkc_active->downstream cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response Phosphorylation

Generalized Protein Kinase C (PKC) Activation by Diol Lipids.

Conclusion

The purity of commercial this compound is a critical parameter that can be reliably assessed through a combination of chromatographic and spectroscopic techniques. GC-FID following derivatization is a robust method for quantifying the main component, while HPLC-RID is effective for profiling non-volatile impurities such as the common precursor, octadecanedioic acid. NMR and MS provide essential structural confirmation and aid in the identification of unknown impurities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to establish comprehensive quality control procedures for this compound. Further investigation into the specific biological activities and signaling pathways of this compound may reveal novel therapeutic applications for this versatile long-chain diol.

References

The Biological Activity of 1,18-Octadecanediol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,18-Octadecanediol is a long-chain aliphatic diol that has been identified in plant species such as Spartium japonicum and Arabidopsis thaliana.[1] While commercially available and utilized in materials science, particularly as a monomer for biodegradable polyesters, its biological activities remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the currently available information regarding the biological properties of this compound. It is important to note that while some commercial suppliers allude to potential anti-cancer properties, there is a notable absence of peer-reviewed primary research to substantiate these claims with quantitative data and detailed experimental protocols. This document aims to provide a clear overview of the existing knowledge and highlight the significant gaps in our understanding of this molecule's bioactivity.

Introduction

This compound (CAS No: 3155-43-9) is a saturated 18-carbon chain fatty alcohol with hydroxyl groups at both terminal ends. Its long aliphatic chain imparts lipophilic characteristics, while the terminal hydroxyl groups provide sites for esterification and other chemical modifications. This structure has led to its investigation as a component of biodegradable polymers.[2]

Despite its availability and presence in some natural sources, detailed investigations into the pharmacological effects of this compound are conspicuously absent from peer-reviewed scientific journals. Numerous chemical suppliers mention that it "reduces cancer in animal studies," yet none provide citations to the original research, making it impossible to verify the claim or assess the experimental context. This whitepaper will present the limited information available and underscore the need for primary research to elucidate the true biological potential of this compound.

Quantitative Data on Biological Activity

A comprehensive search of scientific databases and patent literature reveals a significant lack of quantitative data regarding the biological activity of this compound. Key metrics for assessing the efficacy and potency of a compound in a biological system, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are not reported in any accessible studies.

Table 1: Summary of Quantitative Biological Activity Data for this compound

Biological ActivityAssay/Model SystemResult (e.g., IC50, % inhibition)Reference
AnticancerNot SpecifiedData Not AvailableUnsubstantiated claims from commercial suppliers[1]
Anti-inflammatoryNot SpecifiedData Not AvailableNo data found

The absence of such data prevents a meaningful evaluation of this compound's potential as a therapeutic agent.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available due to the lack of primary research publications. To provide context for researchers interested in investigating this compound, a generalized experimental workflow for screening a novel compound for anticancer activity is presented below. This workflow is hypothetical and does not represent published work on this compound.

General Workflow for In Vitro Anticancer Activity Screening

A logical first step in evaluating the potential anticancer properties of a compound like this compound would involve a series of in vitro assays.

3.1.1. Cell Viability and Proliferation Assays

  • Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines.

  • Methodology:

    • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) would be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

    • Compound Treatment: Cells would be seeded in 96-well plates and, after adherence, treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).

    • Viability Assessment: Cell viability would be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.

    • Data Analysis: The results would be used to calculate the IC50 value for each cell line.

3.1.2. Apoptosis Assays

  • Objective: To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

  • Methodology:

    • Annexin V/Propidium Iodide Staining: Treated cells would be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells).

    • Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Signaling Pathways and Mechanisms of Action

There is no published research detailing the signaling pathways modulated by this compound. The molecular targets and mechanism of action remain unknown.

To illustrate a potential workflow for investigating the mechanism of action of a novel anticancer compound, the following diagram outlines a hypothetical process.

G A Compound of Interest (this compound) B Treat Cancer Cell Lines (e.g., MCF-7, A549) A->B C Cell Viability Assay (e.g., MTT) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E If active F Western Blot for Key Signaling Proteins (e.g., p53, Akt, MAPK) D->F If active G Gene Expression Analysis (RT-qPCR or RNA-Seq) D->G H Identify Modulated Signaling Pathway I Animal Model (e.g., Xenograft in Mice) H->I J Administer Compound I->J K Measure Tumor Growth J->K L Toxicity Assessment J->L

Caption: Hypothetical workflow for anticancer drug discovery.

Conclusion and Future Directions

The biological activity of this compound is a largely unexplored area of research. Despite anecdotal claims of anticancer properties from commercial vendors, there is a critical lack of scientific evidence to support these assertions. The scientific community is encouraged to undertake primary research to systematically evaluate the bioactivity of this molecule.

Future research should focus on:

  • Systematic in vitro screening: Evaluating the cytotoxic and antiproliferative effects of this compound against a diverse panel of cancer cell lines.

  • Mechanism of action studies: If any activity is observed, subsequent studies should aim to identify the molecular targets and signaling pathways involved.

  • In vivo studies: Should in vitro studies yield promising results, well-designed animal studies would be necessary to evaluate efficacy and safety.

  • Anti-inflammatory studies: Given the structural similarities to other lipid molecules with roles in inflammation, investigating the anti-inflammatory potential of this compound would be a valuable avenue of research.

Until such studies are conducted and published, any claims regarding the biological activity of this compound should be treated with caution.

References

1,18-Octadecanediol: A Versatile Linear Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,18-Octadecanediol, a long-chain aliphatic diol, has emerged as a valuable and versatile building block in organic synthesis. Its linear, eighteen-carbon backbone terminating in hydroxyl groups at both ends provides a unique platform for the construction of a diverse array of molecules, ranging from biodegradable polymers to complex macrocycles. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 3155-43-9[1]
Molecular Formula C₁₈H₃₈O₂[1]
Molecular Weight 286.49 g/mol [2]
Appearance White to off-white powder or crystals
Melting Point 99 °C[2]
Boiling Point 397.4 ± 10.0 °C at 760 mmHg[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Core Synthetic Applications

The bifunctionality of this compound makes it an ideal monomer for step-growth polymerization and a versatile substrate for the synthesis of complex architectures through derivatization of its terminal hydroxyl groups.

Polyester Synthesis

This compound is a key monomer in the synthesis of long-chain aliphatic polyesters, which are of significant interest due to their potential biodegradability and unique material properties.[3] These polyesters can be synthesized through various methods, including thermal and enzymatic polycondensation.

Experimental Protocol: Enzymatic Polycondensation with a Dicarboxylic Acid

This protocol provides a general method for the enzymatic synthesis of a polyester from this compound and a dicarboxylic acid, such as sebacic acid. This method is advantageous for its mild reaction conditions and high selectivity.

Materials:

  • This compound

  • Sebacic Acid (or other dicarboxylic acid)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine equimolar amounts of this compound and sebacic acid in anhydrous toluene.

  • Add immobilized lipase B (typically 5-10% by weight of the total monomers).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Continuously remove the water generated during the esterification process using the Dean-Stark trap.

  • Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer. A typical reaction time is 72 hours.[4]

  • After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).

  • Filter to remove the immobilized enzyme.

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data for Polyester Synthesis (Representative)

DiacidDiolCatalystTemperature (°C)Time (h)Molecular Weight (Mn, g/mol )Yield (%)
Sebacic Acid1,8-OctanediolLipase B100726400High
Adipic Acid1,8-OctanediolLipase B704819570High

Note: Data for 1,8-octanediol is provided as an analogue due to the limited availability of specific data for this compound. Reaction conditions are expected to be similar.

Logical Workflow for Polyester Synthesis

Polyester_Synthesis Monomers This compound + Dicarboxylic Acid Reaction Enzymatic Polycondensation (e.g., Lipase B, Toluene, 100°C) Monomers->Reaction Purification Filtration (remove enzyme) Precipitation (in Methanol) Reaction->Purification Polyester High Molecular Weight Polyester Purification->Polyester

Caption: Workflow for enzymatic polyester synthesis.

Polyurethane Synthesis

The hydroxyl groups of this compound can react with diisocyanates to form polyurethanes, a class of polymers with a wide range of applications due to their versatile properties. The long, flexible chain of this compound can impart elastomeric properties to the resulting polyurethane.

Experimental Protocol: Two-Step Polyurethane Synthesis

This protocol describes a typical two-step synthesis of a polyurethane, involving the formation of a prepolymer followed by chain extension.

Materials:

  • This compound

  • A diisocyanate (e.g., 1,6-hexamethylene diisocyanate, HDI)

  • A chain extender (e.g., 1,4-butanediol)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

Procedure: Step 1: Prepolymer Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in anhydrous DMF.

  • Heat the solution to a specified temperature (e.g., 80 °C) under a nitrogen atmosphere.

  • Slowly add the diisocyanate (e.g., HDI) to the stirred solution. The molar ratio of NCO to OH groups is typically greater than 1 (e.g., 2:1) to ensure isocyanate-terminated prepolymers.

  • Add a catalytic amount of DBTDL.

  • Allow the reaction to proceed for a set time (e.g., 2-4 hours) to form the prepolymer.

Step 2: Chain Extension

  • Cool the prepolymer solution to a lower temperature (e.g., 60 °C).

  • Slowly add the chain extender (e.g., 1,4-butanediol) to the stirred solution. The amount of chain extender is calculated to react with the remaining isocyanate groups.

  • Continue stirring for several hours until the desired molecular weight is achieved, as monitored by GPC.

  • Precipitate the polyurethane by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration and dry under vacuum.

Logical Workflow for Polyurethane Synthesis

Polyurethane_Synthesis Reactants1 This compound + Diisocyanate (excess) Prepolymerization Prepolymer Synthesis (e.g., DMF, 80°C, DBTDL) Reactants1->Prepolymerization Prepolymer Isocyanate-Terminated Prepolymer Prepolymerization->Prepolymer ChainExtension Chain Extension (e.g., 60°C) Prepolymer->ChainExtension Reactants2 Chain Extender (e.g., 1,4-Butanediol) Reactants2->ChainExtension Polyurethane Polyurethane ChainExtension->Polyurethane

Caption: Two-step synthesis of polyurethanes.

Ether Synthesis via Williamson Ether Synthesis

The hydroxyl groups of this compound can be converted to ether linkages through the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of functional groups at the termini of the long aliphatic chain.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of a diether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • An alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diether.

Quantitative Data for Williamson Ether Synthesis (Representative)

AlcoholAlkyl HalideBaseSolventTemperatureTime (h)Yield (%)
Primary AlcoholPrimary Alkyl HalideNaHDMFRT12-2450-95

Note: Yields are general for the Williamson ether synthesis and can vary depending on the specific substrates and reaction conditions.[5]

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Diol This compound Deprotonation Deprotonation (NaH, DMF, 0°C -> RT) Diol->Deprotonation Dialkoxide Dialkoxide Intermediate Deprotonation->Dialkoxide Alkylation Alkylation (Alkyl Halide, 0°C -> RT) Dialkoxide->Alkylation Diether 1,18-Dialkoxyoctadecane Alkylation->Diether

Caption: Williamson ether synthesis workflow.

Esterification via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the esterification of this compound, allowing for the introduction of various carboxylic acids under neutral conditions. This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions.

Experimental Protocol: Mitsunobu Esterification

This protocol describes the diesterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound, the carboxylic acid (2.2 equivalents), and triphenylphosphine (2.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (2.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired diester from triphenylphosphine oxide and the reduced hydrazine derivative.

Quantitative Data for Mitsunobu Reaction (Representative)

AlcoholCarboxylic AcidReagentsSolventTemperatureTime (h)Yield (%)
Primary AlcoholBenzoic AcidPPh₃, DIADTHF0°C to RT12-24High

Note: Yields for the Mitsunobu reaction are generally high but can be affected by the steric hindrance of the substrates.

Logical Workflow for Mitsunobu Esterification

Mitsunobu_Reaction Reactants This compound + Carboxylic Acid + PPh3 Activation Addition of DIAD/DEAD (THF, 0°C) Reactants->Activation Intermediate Alkoxyphosphonium Salt Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Carboxylate Intermediate->Nucleophilic_Attack Diester 1,18-Diester Nucleophilic_Attack->Diester

Caption: Mitsunobu esterification workflow.

Macrocycle Synthesis

The long, flexible chain of this compound makes it an excellent precursor for the synthesis of macrocyclic compounds. Macrocyclization can be achieved through various strategies, often involving the derivatization of the terminal hydroxyl groups followed by an intramolecular ring-closing reaction.

Experimental Protocol: Macrocyclic Diether Synthesis

This protocol describes a potential route to a macrocyclic diether starting from this compound.

Materials:

  • This compound

  • A di-electrophile with a rigid or semi-rigid linker (e.g., a bis(bromomethyl)benzene derivative)

  • Sodium Hydride (NaH)

  • Anhydrous, high-boiling solvent (e.g., DMF or DMSO)

Procedure:

  • Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of this compound and the di-electrophile in the reaction solvent to a stirred suspension of sodium hydride in a large volume of the same solvent at an elevated temperature (e.g., 80-100 °C). The slow addition can be performed over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 12-24 hours.

  • Cool the reaction mixture and quench any remaining sodium hydride by the careful addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired macrocycle.

Applications in Drug Development

The derivatives of this compound, particularly the polyesters and polyurethanes, are being explored for their potential in drug delivery applications. Their biodegradability and biocompatibility make them attractive candidates for creating nanoparticles and other drug delivery vehicles.

1. Nanoparticle Formulation for Drug Encapsulation

Polymers derived from this compound can be used to formulate solid lipid nanoparticles (SLNs) or polymeric nanoparticles for the encapsulation of therapeutic agents.[6][7] The long aliphatic chain can contribute to the formation of a stable lipid matrix.

Conceptual Workflow for Nanoparticle Formulation

Nanoparticle_Formulation Polymer Polymer from This compound Formulation Nanoprecipitation or Emulsification-Solvent Evaporation Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Nanoparticles Drug-Loaded Nanoparticles Formulation->Nanoparticles Delivery Controlled Drug Release Nanoparticles->Delivery

Caption: Conceptual workflow for drug encapsulation.

Conclusion

This compound is a highly adaptable building block in organic synthesis with significant potential in polymer chemistry, macrocycle synthesis, and the development of novel materials for biomedical applications. The synthetic pathways detailed in this guide provide a foundation for researchers to harness the unique properties of this long-chain diol in their own research and development activities. The continued exploration of its reactivity and applications is expected to yield further innovations in materials science and drug delivery.

References

An In-depth Technical Guide to the Health and Safety of 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1,18-Octadecanediol (CAS No: 3155-43-9), a long-chain aliphatic diol. The information is compiled and presented to assist in the safe handling, use, and assessment of this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₈O₂[1][2][3][]
Molecular Weight 286.49 g/mol [1][2][5]
Appearance White to almost white powder or crystal[3][][5]
Melting Point 91 - 99 °C[][6]
Boiling Point 211 °C at 0.3 kPa[6]
Density 0.893 g/cm³[1][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]
LogP (XLogP3) 6.8[2][]

Toxicological and Safety Data

This compound has been classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard Classification

The GHS classification for this compound indicates potential health risks upon exposure.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, InhalationH332Harmful if inhaled.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage.[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationH335May cause respiratory irritation.[2]
Acute Toxicity, OralH302Harmful if swallowed.[8]
Summary of Toxicological Endpoints

Detailed quantitative toxicological data for this compound is limited in publicly available literature. The following table summarizes the available information.

EndpointResultSource(s)
Acute Oral Toxicity Harmful if swallowed (H302).[8]
Acute Inhalation Toxicity Harmful if inhaled (H332).[2]
Skin Corrosion/Irritation Causes skin irritation (H315).[2]
Serious Eye Damage/Irritation Causes serious eye damage (H318).[2]
Respiratory or Skin Sensitization No data available.[6][9]
Germ Cell Mutagenicity No data available.[6][9]
Carcinogenicity No data available.[6][9]
Reproductive Toxicity No data available.[6][9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not explicitly provided in the search results. However, based on the GHS classifications, standardized OECD guidelines would typically be followed for these assessments. The logical workflow for such an assessment is depicted below.

GHS_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation (if necessary) cluster_data Data Analysis & Classification vitro_skin Skin Irritation/Corrosion (e.g., OECD 431, 439) vivo_skin Dermal Irritation (OECD 404) vitro_skin->vivo_skin Confirm results vitro_eye Eye Irritation/Damage (e.g., OECD 460, 492) vivo_eye Eye Irritation (OECD 405) vitro_eye->vivo_eye Confirm results vitro_geno Genotoxicity (e.g., Ames Test, OECD 471) analysis Analyze Data vitro_geno->analysis vivo_skin->analysis vivo_eye->analysis vivo_acute Acute Oral/Inhalation Toxicity (OECD 401, 403) vivo_acute->analysis classification GHS Classification analysis->classification

Caption: Logical workflow for toxicological assessment of a chemical substance.

Biological Activity and Signaling Pathways

This compound is a naturally occurring lipid found in the herb Spartium japonicum.[1][] While some sources mention that it reduces cancer in animal studies, specific details of these studies and the mechanisms of action are not well-documented in the available literature.[1] The broader class of molecules, octadecanoids, are known to be involved in various biological processes.[10]

Given its structure as a long-chain diol, it could potentially interact with lipid signaling pathways. A hypothetical signaling pathway that could be investigated for the effects of this compound is the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.

PPAR_Signaling_Pathway cluster_cell Cell OD This compound PPAR PPAR Receptor OD->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Regulates

Caption: Hypothetical PPAR signaling pathway for this compound.

Handling and Safety Precautions

Due to its hazardous properties, strict safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

  • Skin Protection: Wear protective gloves and impervious clothing.[9]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator.[9]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6][9]

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[6]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[9]

  • Environmental Precautions: Prevent the product from entering drains.[6]

  • Methods for Cleaning Up: Collect spillage and dispose of it in accordance with local regulations.[9]

Storage and Stability

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

  • Stability: The chemical stability under normal conditions is not specified, but it is recommended to store away from incompatible materials such as oxidizing agents.[6]

This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and a thorough risk assessment should be performed before handling this compound.

References

Methodological & Application

Application Notes and Protocols: Polycondensation of 1,18-Octadecanediol with Dicarboxylic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of biodegradable polyesters derived from the polycondensation of 1,18-octadecanediol with various dicarboxylic acids. The resulting long-chain aliphatic polyesters are of significant interest in the field of drug delivery due to their biocompatibility, biodegradability, and tunable physicochemical properties.

Introduction

Aliphatic polyesters are a prominent class of biodegradable polymers extensively utilized in biomedical applications, including drug delivery systems. The polycondensation of long-chain diols, such as this compound, with dicarboxylic acids yields polyesters with desirable properties for creating drug carriers like nanoparticles, microparticles, and implants. These materials can encapsulate therapeutic agents and provide controlled and sustained release, enhancing therapeutic efficacy while minimizing side effects. The choice of the dicarboxylic acid allows for the tuning of the polyester's properties, such as its melting point, crystallinity, degradation rate, and drug-polymer interactions, making them versatile platforms for various drug delivery strategies.

Synthesis of Polyesters from this compound

The synthesis of polyesters from this compound and dicarboxylic acids can be achieved through two primary methods: thermal polycondensation and enzymatic polycondensation.

Thermal Polycondensation

This method involves the direct esterification of the diol and dicarboxylic acid at elevated temperatures, typically under an inert atmosphere and vacuum to facilitate the removal of the water byproduct and drive the reaction towards high molecular weight polymer formation.

Enzymatic Polycondensation

Enzymatic polycondensation, often utilizing lipases, offers a greener alternative to traditional chemical catalysis. This method proceeds under milder reaction conditions, reducing the risk of side reactions and yielding polymers with high purity. It is particularly advantageous for the polymerization of heat-sensitive monomers or for achieving specific polymer architectures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the polycondensation of long-chain diols with various dicarboxylic acids. It is important to note that specific data for this compound is limited in the literature; therefore, data from analogous long-chain diols (e.g., 1,8-octanediol) are included for comparative purposes.

Dicarboxylic AcidDiolMethodCatalystTemp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDITm (°C)
Adipic Acid1,8-OctanediolEnzymaticNovozym 435702417,800---
Sebacic Acid1,8-OctanediolEnzymaticNovozym 4359096-27,121--
Sebacic Acid1,6-HexanediolMeltTi(OBu)4150-18024-35,500-67
Adipic Acid1,4-ButanediolMeltTi(OBu)4190-220623,00058,0002.5114
Succinic Acid1,4-ButanediolMeltTBT/La(acac)3190-220539,00089,0002.3115

Note: Data is compiled from various sources and should be considered as representative examples. Mn = Number average molecular weight, Mw = Weight average molecular weight, PDI = Polydispersity index, Tm = Melting temperature. TBT = Tetrabutyl titanate.

Experimental Protocols

Protocol 1: Thermal Polycondensation of this compound with Sebacic Acid

Materials:

  • This compound

  • Sebacic Acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • High-purity nitrogen gas

  • Toluene or other suitable solvent for purification

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump and gauge

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a distillation setup, add equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% Ti(OBu)₄) to the monomer mixture.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • First Stage (Esterification): Heat the reaction mixture to 150-180°C under a nitrogen atmosphere with constant stirring. Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C and slowly apply a vacuum (down to <1 mbar). The increased temperature and reduced pressure facilitate the removal of residual water and diol, driving the polymerization to achieve a high molecular weight polyester.

  • Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity of the melt. Continue the reaction under high vacuum for 4-8 hours.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be dissolved in a suitable solvent (e.g., hot toluene) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation of this compound with Adipic Acid

Materials:

  • This compound

  • Adipic Acid (or its divinyl ester for transesterification)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous organic solvent (e.g., diphenyl ether or toluene)

  • Molecular sieves (3Å or 4Å)

  • Methanol

Equipment:

  • Schlenk flask or round-bottom flask with a side arm

  • Magnetic stirrer and stir bar

  • Heating oil bath with temperature controller

  • Vacuum line

Procedure:

  • Monomer and Enzyme Charging: To a dry Schlenk flask, add equimolar amounts of this compound and adipic acid. Add the immobilized lipase (typically 5-10% by weight of the total monomers).

  • Solvent and Dehydration: Add a suitable amount of anhydrous organic solvent to dissolve the monomers. Add activated molecular sieves to the reaction mixture to absorb the water produced during the reaction.

  • Reaction Conditions: Place the flask in a preheated oil bath at 60-80°C and stir the mixture. The reaction can be carried out under a slight vacuum or a flow of dry nitrogen to aid in water removal.

  • Reaction Time: Allow the reaction to proceed for 24-72 hours. The optimal reaction time will depend on the specific monomers and desired molecular weight.

  • Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be removed by simple filtration. The enzyme can often be washed and reused.

  • Polymer Precipitation: Precipitate the polyester from the filtrate by adding it to a large excess of a non-solvent like cold methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a temperature below its melting point.

Visualizations

Polycondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification cluster_product Final Product Diol This compound Reactor Reactor Assembly (Inert Atmosphere) Diol->Reactor Diacid Dicarboxylic Acid Diacid->Reactor Heating Heating & Stirring (e.g., 150-220°C) Reactor->Heating Thermal or Enzymatic Vacuum Vacuum Application (Water Removal) Heating->Vacuum Dissolution Dissolution in Suitable Solvent Vacuum->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Polyester Purified Polyester Precipitation->Polyester Characterization Characterization (GPC, DSC, NMR, FTIR) Polyester->Characterization

Caption: General workflow for the synthesis and purification of polyesters.

Drug_Delivery_System cluster_formulation Nanoparticle Formulation cluster_application Therapeutic Application Polyester This compound based Polyester Emulsification Emulsification/ Solvent Evaporation Polyester->Emulsification Nanoprecipitation Nanoprecipitation Polyester->Nanoprecipitation Drug Therapeutic Agent (e.g., Anticancer Drug) Drug->Emulsification Drug->Nanoprecipitation Nanoparticle Drug-loaded Nanoparticle Emulsification->Nanoparticle Nanoprecipitation->Nanoparticle Administration Systemic Administration Nanoparticle->Administration Targeting Passive or Active Targeting to Disease Site Administration->Targeting Release Controlled Drug Release (Hydrolysis/Enzymatic Degradation) Targeting->Release

Caption: Conceptual workflow for developing a drug delivery system.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis NP Polyester Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endosome Early Endosome Membrane->Endosome Internalization Lysosome Late Endosome/ Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Nanoparticle Degradation/ Endosomal Escape Cytoplasm Cytoplasm Target Intracellular Target (e.g., Nucleus, Mitochondria) Cytoplasm->Target Drug Action DrugRelease->Cytoplasm

Caption: General cellular uptake pathway for nanoparticles.

Applications in Drug Development

Polyesters derived from this compound are promising candidates for various drug delivery applications due to their biodegradability and the ability to form stable drug-loaded nanoparticles.

  • Controlled Release: The slow hydrolysis of the ester bonds in the polyester backbone allows for the sustained release of encapsulated drugs over extended periods, which is beneficial for chronic diseases requiring long-term treatment.

  • Targeted Delivery: The surface of the polyester nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at specific disease sites, such as tumors, thereby increasing drug efficacy and reducing systemic toxicity.

  • Hydrophobic Drug Formulation: These polyesters can effectively encapsulate hydrophobic drugs, improving their solubility and bioavailability.

While the general mechanism of action for polyester-based drug delivery systems involves controlled release and potential targeting, specific interactions with cellular signaling pathways are highly dependent on the encapsulated drug and any targeting moieties. The polyester carrier itself is generally considered biocompatible and is not expected to have direct pharmacological effects on signaling pathways. The primary role of the polymer is to deliver the active pharmaceutical ingredient to its site of action. The cellular uptake of such nanoparticles is a critical first step and typically occurs via endocytosis, as depicted in the diagram above. Further research is needed to elucidate any specific interactions of this compound-based polyester nanoparticles with cellular machinery.

Characterization of Polyesters

To ensure the suitability of the synthesized polyesters for drug delivery applications, thorough characterization is essential:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), which influence the polymer's physical state and drug release characteristics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the polyester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester bonds and the absence of residual monomers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

By carefully controlling the synthesis and thoroughly characterizing the resulting polymers, researchers can develop tailored drug delivery systems based on this compound polyesters to meet the specific requirements of a wide range of therapeutic applications.

Application Notes and Protocols: 1,18-Octadecanediol as a Crosslinker in Polymer Networks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,18-Octadecanediol as a crosslinking agent in the synthesis of polymer networks. While direct, detailed protocols for this compound as a post-polymerization crosslinker are not extensively documented, its role as a long-chain diol monomer allows for the formation of crosslinked polyesters and polyurethanes with unique properties. The protocols and data presented herein are based on established principles of polymer chemistry and information from analogous long-chain diol systems.

Introduction to this compound in Polymer Networks

This compound is a long-chain aliphatic diol that can be incorporated into polymer backbones to introduce flexibility, hydrophobicity, and, through further reactions, crosslinking sites. Its long methylene chain can influence the thermal and mechanical properties of the resulting polymer network, often leading to materials with lower glass transition temperatures and increased elasticity. The terminal hydroxyl groups are reactive sites for polymerization, typically with diacids or diisocyanates, to form polyesters and polyurethanes, respectively.

Logical Relationship of Crosslinking

crosslinking_logic cluster_input Input Parameters cluster_properties Resulting Polymer Properties Crosslinker_Concentration Crosslinker Concentration Crosslink_Density Crosslink Density Crosslinker_Concentration->Crosslink_Density Increases Mechanical_Strength Mechanical Strength (e.g., Young's Modulus) Crosslink_Density->Mechanical_Strength Increases Elongation Elongation at Break Crosslink_Density->Elongation Decreases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases Tg Glass Transition Temperature (Tg) Crosslink_Density->Tg Increases

Caption: Relationship between crosslinker concentration and polymer properties.

Data Presentation: Properties of Long-Chain Diol Crosslinked Polymers

The following tables summarize the effects of incorporating long-chain diols on the properties of various polymer networks. This data, derived from analogous systems, can serve as a guide for predicting the behavior of networks containing this compound.

Table 1: Mechanical Properties of Polymers Crosslinked with Long-Chain Diols

Polymer SystemDiol/CrosslinkerYoung's Modulus (MPa)Ultimate Tensile Stress (MPa)Elongation at Break (%)Reference
Poly(diol citrate)1,8-Octanediol7.4 - 75.92.8 - 15.786 - 133[1]
Polyurethane1,4-Butanediol-21.1 - 46.0-[2]
HTPB-based Polyurethane1,4-Butanediol---[3]

Table 2: Thermal Properties of Polymers Crosslinked with Long-Chain Diols

Polymer SystemDiol/CrosslinkerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)Reference
Poly(diol citrate)1,8-Octanediol-12.7 to -1.6-[1]
Aliphatic PolyurethaneTrimethylolpropane (as crosslinker)Increases with crosslink density285 - 319[4]
Poly(potassium acrylate-acrylic acid)Polyethylene glycol diacrylateIncreases with crosslinker concentration-[5]

Table 3: Swelling Properties of Polymers Crosslinked with Long-Chain Diols

Polymer SystemDiol/CrosslinkerSolventSwelling Ratio (mL/g)Effect of Increased CrosslinkingReference
Polystyrene1,6-Hexanediol diacrylateDichloromethane6.44 - 10.01Decreased swelling[6]
Poly(N-isopropylacrylamide)Diamine crosslinkers of varying lengthsWater-Decreased swelling with longer crosslinker[7]
β-Cyclodextrin Nanosponges-Water-Decreased swelling[8]

Experimental Protocols

The following protocols provide detailed methodologies for synthesizing polymer networks incorporating this compound.

Protocol 1: Synthesis of a Crosslinked Polyester Elastomer

This protocol describes the synthesis of a biodegradable polyester elastomer using citric acid, with this compound providing the long flexible chains. The citric acid acts as a natural crosslinking agent.

Materials:

  • Citric Acid

  • This compound

  • 1-Vinyl-2-pyrrolidinone (optional, for secondary crosslinking)

  • Argon or Nitrogen gas

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Monomer Preparation: In a three-neck round-bottom flask, combine citric acid and this compound in a desired molar ratio (e.g., 1:1.2).

  • Polycondensation:

    • Heat the mixture to 160°C under a slow stream of argon or nitrogen gas with constant stirring to form a pre-polymer.

    • After 30 minutes, reduce the pressure to approximately 1 Torr and continue the reaction for 1-2 hours to remove water produced during esterification.

  • Crosslinking:

    • Cool the pre-polymer to room temperature. The resulting material is a crosslinked polyester elastomer.

    • For tunable mechanical properties, the pre-polymer can be dissolved in a suitable solvent and mixed with a secondary crosslinker before a final curing step.[1]

  • Purification:

    • Dissolve the crosslinked polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry under vacuum at 40°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester bonds.

  • Mechanical Testing: To determine Young's modulus, tensile strength, and elongation at break.

  • Thermal Analysis (DSC and TGA): To determine the glass transition temperature and thermal stability.[4][9]

  • Swelling Studies: To assess the crosslink density.

Protocol 2: Synthesis of a Crosslinked Polyurethane

This protocol details the synthesis of a polyurethane network where this compound serves as the soft segment diol.

Materials:

  • This compound

  • A diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI, or isophorone diisocyanate - IPDI)

  • A chain extender/crosslinker (e.g., 1,4-Butanediol or Trimethylolpropane)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Catalyst (e.g., Dibutyltin dilaurate)

  • Nitrogen gas

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Heating and cooling circulator

  • Molds for casting

Procedure:

  • Drying of Reagents: Dry this compound and the chain extender under vacuum at 80°C for at least 4 hours before use.

  • Pre-polymer Formation:

    • In the reaction vessel under a nitrogen atmosphere, add the molten this compound.

    • Slowly add the diisocyanate dropwise while stirring vigorously. The molar ratio of NCO/OH should be greater than 1 (typically 1.5 to 2.5).

    • Add a catalytic amount of dibutyltin dilaurate.

    • Maintain the temperature at 80-90°C and continue stirring for 2-3 hours to form the isocyanate-terminated pre-polymer.

  • Crosslinking/Chain Extension:

    • Cool the pre-polymer to 60-70°C.

    • Add the chain extender (e.g., 1,4-Butanediol) or crosslinker (e.g., Trimethylolpropane) slowly while stirring.

    • Continue stirring until the mixture becomes highly viscous.

  • Casting and Curing:

    • Pour the viscous mixture into a preheated mold.

    • Cure the polymer in an oven at 100-110°C for 12-24 hours.

  • Post-Curing:

    • After demolding, post-cure the polymer at room temperature for 7 days to ensure complete reaction.

Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane linkages.

  • Mechanical Testing: To evaluate the elastomeric properties of the polyurethane.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and determine the glass transition temperature.[2][10]

  • Swelling Studies: To determine the crosslink density in a suitable solvent like toluene or THF.

Visualization of Workflows and Processes

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers (e.g., Diacid + this compound) Polycondensation Polycondensation/ Polymerization Monomers->Polycondensation Prepolymer Pre-polymer Polycondensation->Prepolymer Crosslinking Crosslinking/ Curing Prepolymer->Crosslinking Polymer_Network Polymer Network Crosslinking->Polymer_Network FTIR FTIR Spectroscopy Polymer_Network->FTIR Thermal Thermal Analysis (DSC, TGA) Polymer_Network->Thermal Mechanical Mechanical Testing Polymer_Network->Mechanical Swelling Swelling Studies Polymer_Network->Swelling

Caption: Synthesis and characterization workflow for a crosslinked polymer network.

Crosslinking Process

crosslinking_process cluster_before Before Crosslinking cluster_after After Crosslinking p1 Polymer Chain 1 p2 Polymer Chain 2 p3 Polymer Chain 3 p1_c Polymer Chain 1 crosslinker1 This compound p1_c->crosslinker1 p2_c Polymer Chain 2 crosslinker2 This compound p2_c->crosslinker2 p3_c Polymer Chain 3 crosslinker1->p2_c crosslinker2->p3_c

Caption: Schematic of polymer chains crosslinked by this compound.

Applications in Drug Development

Polymer networks based on this compound are promising for drug delivery applications due to their potential biocompatibility and biodegradability. The long aliphatic chain can be leveraged to encapsulate and control the release of hydrophobic drugs. The tunable crosslink density allows for the modulation of drug release rates.[11][12][13][14] Hydrogels formed from these polymers can serve as depots for sustained drug release.[14]

Conclusion

This compound is a versatile building block for creating crosslinked polymer networks with a range of tunable properties. While it is most commonly incorporated as a monomer in polyester and polyurethane synthesis, the principles outlined in these notes provide a foundation for its application as a crosslinking agent. The provided protocols, based on analogous systems, offer a starting point for researchers to develop novel materials for various applications, including in the field of drug development. Further research into the direct post-polymerization crosslinking with this compound and its derivatives is encouraged to fully explore its potential.

References

Application Notes and Protocols for the Enzymatic Polymerization of 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic polyesters are a promising class of biodegradable polymers with properties that can be tailored for a variety of biomedical applications, including drug delivery systems, medical implants, and tissue engineering scaffolds. Their biocompatibility and degradability make them an attractive alternative to traditional non-degradable polymers. Enzymatic polymerization, particularly using lipases, offers a green and highly selective method for synthesizing these polyesters under mild conditions, avoiding the use of harsh chemical catalysts and reducing the risk of toxic residues.[1][2]

This document provides a detailed protocol for the enzymatic polymerization of 1,18-octadecanediol with a dicarboxylic acid, yielding a linear aliphatic polyester. The protocol is based on established methods for lipase-catalyzed polycondensation reactions.

Key Materials and Equipment

Materials:

  • This compound

  • Dicarboxylic acid (e.g., succinic acid, adipic acid) or a divinyl ester of a dicarboxylic acid (e.g., divinyl adipate)

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

  • High-boiling point, inert solvent (e.g., diphenyl ether) or solvent-free conditions

  • Chloroform (for polymer dissolution)

  • Methanol (for polymer precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser

  • Schlenk line or similar inert gas setup

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum oven

Experimental Protocol: Enzymatic Polycondensation of this compound and Adipic Acid

This protocol describes a two-stage melt polycondensation, a common and effective method for achieving high molecular weight polyesters.

Stage 1: Oligomerization under Atmospheric Pressure

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of this compound and adipic acid.

  • Enzyme Addition: Add the immobilized lipase (Novozym® 435) to the flask. A typical enzyme loading is 5-10% by weight of the total monomers.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout this stage.

  • Heating and Stirring: Heat the reaction mixture to 70-80°C with continuous stirring. The mixture will become a molten, homogenous phase.

  • Oligomerization: Maintain the reaction at this temperature for 2-4 hours. During this stage, short-chain oligomers are formed, and water is produced as a byproduct. The gentle nitrogen flow helps to remove some of the water.

Stage 2: Polycondensation under Vacuum

  • Application of Vacuum: After the initial oligomerization, connect the flask to a vacuum pump through a condenser. Gradually reduce the pressure to below 1 mmHg.

  • Temperature Increase: Increase the reaction temperature to 90-95°C.

  • Polycondensation: Continue the reaction under vacuum with vigorous stirring for 24-48 hours. The high temperature and vacuum are crucial for removing the water byproduct, which drives the polymerization reaction towards the formation of high molecular weight polyester chains.

  • Reaction Termination: After the desired reaction time, cool the mixture to room temperature under a nitrogen atmosphere to stop the polymerization.

Polymer Purification

  • Dissolution: Dissolve the solid polymer product in a minimal amount of chloroform.

  • Enzyme Removal: Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and methanol, dried, and potentially reused.

  • Precipitation: Slowly pour the filtered polymer solution into an excess of cold methanol with stirring to precipitate the polyester.

  • Washing: Wash the precipitated polymer with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Data Presentation

PolymerMonomersM? ( g/mol )M? ( g/mol )PDI (M?/M?)T? (°C)T? (°C)
Poly(octamethylene adipate)1,8-Octanediol, Adipic Acid17,800---72
Poly(hexamethylene adipate)1,6-Hexanediol, Adipic Acid-9,810--58
Poly(butylene succinate)1,4-Butanediol, Succinic Acid-38,0001.39-115

M? = Number-average molecular weight; M? = Weight-average molecular weight; PDI = Polydispersity Index; T? = Glass transition temperature; T? = Melting temperature.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reactants 1. Add Monomers (1,18-Octanediol & Adipic Acid) enzyme 2. Add Novozym 435 reactants->enzyme inert 3. Purge with Nitrogen enzyme->inert oligomerization 4. Oligomerization (70-80°C, 2-4h, N2) inert->oligomerization polycondensation 5. Polycondensation (90-95°C, 24-48h, Vacuum) oligomerization->polycondensation dissolve 6. Dissolve in Chloroform polycondensation->dissolve filter 7. Filter to Remove Enzyme dissolve->filter precipitate 8. Precipitate in Methanol filter->precipitate dry 9. Dry under Vacuum precipitate->dry final_product final_product dry->final_product Final Polyester

Caption: Workflow for the enzymatic polymerization of this compound.

Hydrolytic Degradation Pathway

The primary degradation mechanism for aliphatic polyesters in a biological environment is hydrolysis of the ester bonds, which can be enzyme-mediated (biodegradation) or occur via simple chemical hydrolysis.[3] This process leads to a decrease in molecular weight and eventual fragmentation of the polymer.

degradation_pathway polyester High Molecular Weight Polyester Chain hydrolysis Hydrolysis of Ester Bonds (Enzymatic or Chemical) polyester->hydrolysis oligomers Lower Molecular Weight Oligomers hydrolysis->oligomers monomers Monomers (this compound & Diacid) oligomers->monomers metabolism Cellular Metabolism (e.g., Krebs Cycle) monomers->metabolism byproducts CO2 + H2O metabolism->byproducts

Caption: Simplified pathway for the hydrolytic degradation of aliphatic polyesters.

Discussion

The enzymatic polymerization of this compound offers a sustainable and biocompatible route to producing long-chain aliphatic polyesters. The properties of the resulting polymer, such as molecular weight, crystallinity, and thermal characteristics, can be influenced by the choice of dicarboxylic acid and the optimization of reaction parameters like temperature, time, and vacuum.[4]

For drug development applications, the degradation rate of the polyester is a critical factor. Long-chain aliphatic polyesters generally exhibit slow degradation rates due to their high crystallinity and hydrophobicity.[2] The in vivo degradation process involves an initial, slow non-enzymatic hydrolytic cleavage of the ester linkages, followed by phagocytosis and intracellular degradation by macrophages once the polymer fragments are small enough.[1][5] The ultimate degradation products, the diol and diacid monomers, are typically biocompatible and can be metabolized by the body.[6] The lack of an acute or chronic inflammatory response to these types of polymers underscores their excellent biocompatibility.[1]

Conclusion

This protocol provides a detailed framework for the synthesis of polyesters from this compound using an enzymatic approach. This method is well-suited for producing materials for biomedical research and drug development due to its mild reaction conditions and the high biocompatibility of the resulting polymers. Further optimization of the reaction conditions and characterization of the polymer's physicochemical and biological properties will be essential for specific applications.

References

Application Note: Characterization of Polyesters Based on 1,18-Octadecanediol using Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyesters derived from long-chain aliphatic diols, such as 1,18-octadecanediol, are gaining significant interest in the pharmaceutical and biomedical fields due to their biodegradability and biocompatibility.[1][2] These properties make them excellent candidates for applications like drug delivery systems, medical implants, and tissue engineering scaffolds.[1] The molecular weight and molecular weight distribution of these polymers are critical parameters that directly influence their physical properties, degradation kinetics, and, consequently, their performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining these crucial characteristics.[3][4][5]

GPC separates molecules based on their hydrodynamic volume in solution.[4][6] Larger polymer chains elute from the chromatography column first, followed by smaller chains that can permeate more into the porous packing material of the column.[5][7] This separation allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[8]

This application note provides a detailed protocol for the characterization of polyesters based on this compound using GPC.

Key Molecular Weight Parameters

The molecular weight distribution of a polymer is crucial as it affects its mechanical strength, degradation rate, and drug release profile. The key parameters obtained from GPC analysis are summarized below:

ParameterDescriptionSignificance
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample divided by the total number of molecules.[8]Highly sensitive to the presence of low-molecular-weight species.[8] It influences properties like brittleness and melt flow.
Weight-Average Molecular Weight (Mw) An average that is more sensitive to the presence of high-molecular-weight molecules.[8]Relates to properties such as toughness, tensile strength, and viscosity.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn).[8]A measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.[8] For condensation polymers like polyesters, PDI values are typically around 2.0.

Note: The specific molecular weight values for polyesters based on this compound will vary depending on the synthesis method and reaction conditions. The table provides a general framework for the data that should be collected and analyzed.

Experimental Workflow

The general workflow for the GPC analysis of polyesters is depicted in the following diagram.

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) SystemPrep System Equilibration (Pump & Detector) Calibration Calibration (Run Standards) Injection Sample Injection Calibration->Injection Separation Chromatographic Separation Injection->Separation Detection Signal Detection (e.g., RI Detector) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Data Analysis (Integration & Calculation) DataAcq->Analysis Results Results (Mn, Mw, PDI) Analysis->Results

Caption: Experimental workflow for GPC analysis of polyesters.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the GPC analysis of polyesters based on this compound.

1. Materials and Equipment

  • GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.[7]

  • GPC Columns: A set of Styragel columns (e.g., HR series) suitable for organic polymers.[9]

  • Solvents: HPLC-grade Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP).[7][9] HFIP is particularly useful for solvent-resistant polyesters.[7][10]

  • Polymer Sample: Polyester based on this compound, dried under vacuum.

  • Calibration Standards: Polystyrene or Poly(methyl methacrylate) (PMMA) standards of known molecular weights.[7]

  • Vials: 2 mL autosampler vials with caps.

  • Syringe Filters: 0.2 µm PTFE syringe filters.[11]

  • Glassware: Volumetric flasks and pipettes.

  • Balance: Analytical balance with a precision of at least 0.1 mg.

2. Mobile Phase Preparation

  • Select an appropriate mobile phase. THF is suitable for many polyesters.[7]

  • Ensure the mobile phase is HPLC grade to minimize impurities that could interfere with the analysis.[9]

  • Degas the mobile phase thoroughly before use to prevent bubble formation in the system, which can cause baseline instability.

3. Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Weighing: Accurately weigh 5-10 mg of the dry polyester sample into a clean vial.[11]

  • Solvent Addition: Add the appropriate volume of the mobile phase (e.g., THF) to the vial to achieve a concentration of 1-2 mg/mL.[9] Lower concentrations (e.g., 1 mg/mL) are recommended for high molecular weight polymers, while higher concentrations (e.g., 2 mg/mL) can be used for smaller polymers.[9]

  • Dissolution: Gently agitate the vial to dissolve the polymer. Avoid vigorous shaking or sonication, which can cause polymer chain degradation. Allow the sample to dissolve completely, which may take several hours or even overnight for highly crystalline or high molecular weight samples.[9]

  • Filtration: Once the polymer is fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into a clean autosampler vial.[11] This step is crucial to remove any particulate matter that could clog the GPC columns.[9]

4. Instrument Setup and Calibration

  • System Equilibration: Purge the pump with the fresh, degassed mobile phase. Set the flow rate (typically 0.5-1.0 mL/min) and allow the system to equilibrate until a stable detector baseline is achieved.[8]

  • Column Temperature: Set the column oven temperature (e.g., 40 °C) to ensure reproducible separation and reduce solvent viscosity.

  • Calibration Curve:

    • Prepare a series of calibration standards of known molecular weights in the same mobile phase as the samples.

    • Inject each standard, starting from the lowest molecular weight.[8]

    • Record the peak retention time for each standard.

    • Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.[4]

5. Sample Analysis and Data Processing

  • Injection: Place the prepared sample vials in the autosampler tray and start the analysis sequence. Inject a sufficient volume (e.g., 100 µL) of the sample solution onto the column.

  • Data Acquisition: The RI detector will measure the concentration of the polymer as it elutes from the column. The data is recorded by the chromatography software.

  • Data Analysis:

    • Integrate the area under the chromatogram peak for the polymer sample.

    • Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

GPC is an indispensable technique for the characterization of polyesters based on this compound. By providing accurate measurements of molecular weight and its distribution, GPC enables researchers and drug development professionals to understand and predict the material's properties, ensuring its suitability for various biomedical applications. The detailed protocol provided here offers a reliable framework for achieving consistent and accurate results.

References

Application Note: Thermal Analysis of 1,18-Octadecanediol-Containing Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers synthesized from long-chain diols, such as 1,18-octadecanediol, are gaining significant interest in the pharmaceutical and biomedical fields. Their biodegradability, biocompatibility, and tunable mechanical properties make them excellent candidates for developing advanced drug delivery systems. Differential Scanning Calorimetry (DSC) is a critical analytical technique for characterizing these polymers, providing essential data on their thermal properties which directly influence their processing, stability, and performance as drug carriers. This application note details the DSC analysis of this compound-containing polymers, providing experimental protocols and thermal property data.

Key Applications in Drug Delivery

Polymers based on this compound, often formulated as polyesters or poly(diol-co-citrates), offer a versatile platform for drug delivery.[1] Their hydrophobic nature makes them suitable for the controlled release of hydrophobic drugs. The polymer matrix can be engineered to degrade at a specific rate, ensuring a sustained release of the therapeutic agent over an extended period.[1] Furthermore, the elastomeric properties of some of these polymers, particularly poly(diol citrates), make them ideal for applications in tissue engineering where they can provide mechanical support while releasing bioactive molecules to promote tissue regeneration.[2][3][4]

Data Presentation

The thermal properties of this compound and a representative polyester synthesized from this compound and 1,18-octadecanedioic acid were characterized by DSC. The key thermal events, including melting temperature (Tm) and enthalpy of fusion (ΔHf), are summarized in the table below.

MaterialMelting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
This compound (Monomer)97.5255.4
Poly(this compound-co-1,18-octadecanedioate)90.6148.6

Data estimated from DSC thermograms presented in Roumanet et al., Supplementary Information.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-citrate)

This protocol is adapted from the synthesis of poly(diol citrates) and can be used to prepare elastomeric polymers for drug delivery applications.[2]

Materials:

  • This compound

  • Citric acid

  • Nitrogen gas

  • 250 mL three-neck round-bottom flask

  • Heating mantle with stirrer

  • Inlet and outlet adapters

Procedure:

  • Add equimolar amounts of this compound and citric acid to the three-neck round-bottom flask.

  • Fit the flask with an inlet for nitrogen gas and an outlet.

  • Heat the mixture to 160-165°C under a steady flow of nitrogen while stirring until the mixture melts and becomes clear.

  • Reduce the temperature to 140°C and continue stirring for 30 minutes to form the pre-polymer.

  • The resulting pre-polymer can be used for further processing, such as solvent casting or molding, followed by a curing step (e.g., at 80°C for 24-48 hours) to form a cross-linked elastomer.

Protocol 2: DSC Analysis of this compound-Containing Polymers

This protocol outlines the general procedure for analyzing the thermal properties of the synthesized polymers using DSC.[5]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (sensitive to 0.01 mg)

  • Crimper for sealing pans

  • Nitrogen gas for purging

  • Polymer sample (5-10 mg)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -20°C).

    • Ramp the temperature up to a point above the expected melting temperature (e.g., 150°C) at a constant heating rate (e.g., 10°C/min).[5]

    • Hold the sample at the high temperature for a few minutes to erase any prior thermal history.

    • Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Perform a second heating scan under the same conditions as the first to analyze the thermal properties of the material with a known thermal history.

  • Data Analysis: Analyze the resulting DSC thermogram to determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The enthalpy of these transitions can be calculated from the area under the respective peaks.

Visualization of Experimental Workflow and Logical Relationships

Below are diagrams illustrating the synthesis and analysis workflow for this compound-containing polymers.

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers This compound + Citric Acid Reaction Melt Polycondensation (140-165°C, N2) Monomers->Reaction PrePolymer Pre-Polymer Reaction->PrePolymer Curing Curing (e.g., 80°C) PrePolymer->Curing Polymer Cross-linked Polymer Curing->Polymer

Synthesis of Poly(this compound-co-citrate).

DSC_Workflow cluster_dsc DSC Analysis Workflow cluster_results Thermal Properties SamplePrep Sample Preparation (5-10 mg in Al pan) DSCRun DSC Measurement (Heating/Cooling Cycles) SamplePrep->DSCRun DataAcquisition Data Acquisition (Heat Flow vs. Temp) DSCRun->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis Tg Glass Transition (Tg) Analysis->Tg Tm Melting Point (Tm) Analysis->Tm DeltaH Enthalpy (ΔH) Analysis->DeltaH

Workflow for DSC Analysis of Polymers.

Drug_Delivery_Pathway cluster_drug_delivery Drug Delivery Application Polymer This compound Polymer Formulation Drug-Polymer Formulation Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Release Controlled Drug Release (via degradation/diffusion) Formulation->Release Administration Effect Therapeutic Effect Release->Effect

Logical Pathway for Drug Delivery Application.

References

Application Notes and Protocols: 1,18-Octadecanediol as a Long-Chain Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework and hypothetical protocols for the utilization of 1,18-octadecanediol as a long-chain, flexible linker in the development of advanced drug delivery systems. While direct, widespread application of this compound for this specific purpose is not extensively documented in current literature, its chemical properties as a long-chain aliphatic diol present intriguing possibilities for creating drug conjugates with unique characteristics. This document explores a hypothetical use case: the conjugation of a model anticancer drug to a nanoparticle carrier via a this compound linker.

Introduction to this compound as a Drug Delivery Linker

This compound is a long, linear diol with the chemical formula HO(CH₂)₁₈OH. Its notable features for potential application as a linker in drug delivery include:

  • Length and Flexibility: The 18-carbon chain offers a significant spatial separation between the drug molecule and the carrier, which can potentially reduce steric hindrance and allow for better interaction of the drug with its target or the carrier with its target receptor.

  • Hydrophobicity: The long alkyl chain is hydrophobic, which can influence the overall physicochemical properties of the drug conjugate, such as its solubility, aggregation behavior, and interaction with cell membranes.

  • Biocompatibility: Long-chain aliphatic diols are generally considered to have low toxicity.[1]

  • Chemical Reactivity: The two terminal hydroxyl groups provide reactive sites for covalent attachment to both drug molecules and carrier systems through various conjugation chemistries.

This document outlines a hypothetical application of this compound in creating a drug-nanoparticle conjugate.

Hypothetical Drug Delivery System: Doxorubicin-C18-Nanoparticle Conjugate

For the purpose of these application notes, we will consider a hypothetical drug delivery system where Doxorubicin (DOX), a widely used chemotherapy agent, is conjugated to a carboxylated polystyrene nanoparticle (PS-NP-COOH) using a this compound linker.

Diagram of the Hypothetical Conjugate:

Drug_Delivery_System cluster_NP Nanoparticle Core NP Polystyrene Nanoparticle Linker This compound Linker (C18) NP->Linker Ester Bond Drug Doxorubicin (DOX) Linker->Drug Ester Bond

Caption: Hypothetical Doxorubicin-C18-Nanoparticle conjugate.

Experimental Protocols

Synthesis of Doxorubicin-1,18-Octadecanediol-Monoconjugate (DOX-C18-OH)

This protocol describes the mono-conjugation of Doxorubicin to the this compound linker.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (10-fold molar excess) in anhydrous DMF.

  • Add DCC (1.2 equivalents relative to DOX) and DMAP (0.1 equivalents relative to DOX) to the solution.

  • In a separate flask, suspend Doxorubicin hydrochloride in anhydrous DMF and add TEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Slowly add the Doxorubicin solution to the this compound solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM:Methanol gradient to isolate the DOX-C18-OH monoconjugate.

  • Characterize the product using ¹H NMR and Mass Spectrometry.

Conjugation of DOX-C18-OH to Carboxylated Nanoparticles (DOX-C18-NP)

This protocol outlines the attachment of the DOX-C18-OH conjugate to carboxylated polystyrene nanoparticles.

Materials:

  • DOX-C18-OH

  • Carboxylated polystyrene nanoparticles (PS-NP-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Disperse PS-NP-COOH in MES buffer.

  • Add EDC (5 equivalents to carboxyl groups on NPs) and NHS (5 equivalents to carboxyl groups on NPs) to the nanoparticle suspension to activate the carboxyl groups.

  • Incubate for 30 minutes at room temperature with gentle shaking.

  • Add DOX-C18-OH (dissolved in a minimal amount of DMF and diluted in MES buffer) to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 12 hours at room temperature with gentle shaking.

  • Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer).

  • Purify the DOX-C18-NP conjugate by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted starting materials and byproducts.

  • Resuspend the final conjugate in PBS for characterization.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Synthesis of DOX-C18-OH cluster_conjugation Conjugation to Nanoparticles cluster_characterization Characterization A 1. Mix this compound, DCC, and DMAP in DMF B 2. Add Doxorubicin Solution A->B C 3. React for 24 hours B->C D 4. Purify by Column Chromatography C->D E 5. Activate PS-NP-COOH with EDC/NHS D->E F 6. Add DOX-C18-OH E->F G 7. React for 12 hours F->G H 8. Purify by Centrifugation G->H I 9. DLS, Zeta Potential, UV-Vis, TEM H->I

Caption: Workflow for synthesis and characterization of DOX-C18-NP.

Characterization of the Drug Delivery System

Thorough characterization is crucial to ensure the quality and efficacy of the drug delivery system.

Physicochemical Characterization
ParameterMethodHypothetical Result (PS-NP-COOH)Hypothetical Result (DOX-C18-NP)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 ± 5 nm115 ± 7 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.1< 0.15
Zeta Potential Electrophoretic Light Scattering-40 ± 3 mV-25 ± 4 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, uniformSpherical, uniform
Drug Loading and Encapsulation Efficiency

Drug loading can be quantified using UV-Vis spectroscopy by measuring the absorbance of Doxorubicin at 480 nm after dissolving a known amount of the lyophilized conjugate.

ParameterFormulaHypothetical Value
Drug Loading Content (DLC %) (Weight of drug in NPs / Weight of NPs) x 1005.2%
Encapsulation Efficiency (EE %) (Weight of drug in NPs / Initial weight of drug) x 10078%
In Vitro Drug Release

The release of Doxorubicin from the nanoparticles can be studied under different pH conditions (e.g., pH 7.4 representing physiological conditions and pH 5.0 representing the endo-lysosomal environment) to simulate in vivo behavior.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
25.115.3
68.935.8
1212.355.1
2418.572.4
4825.685.9

Drug Release Mechanism Diagram:

Drug_Release Start DOX-C18-NP in Solution pH_Condition Acidic Environment (pH 5.0) in Endosome/Lysosome Start->pH_Condition Hydrolysis Hydrolysis of Ester Bond pH_Condition->Hydrolysis Release Release of Doxorubicin Hydrolysis->Release Target Interaction with Cellular Target Release->Target

Caption: Proposed pH-sensitive drug release mechanism.

Signaling Pathway Considerations

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The delivery of Doxorubicin via the DOX-C18-NP system is hypothesized to follow the endocytic pathway, with drug release occurring in the acidic environment of the endosomes and lysosomes.

Cellular Uptake and Action Pathway:

Signaling_Pathway Cellular Uptake and Action of DOX-C18-NP cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments NP_ext DOX-C18-NP Endocytosis Endocytosis NP_ext->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Lysosome Late Endosome/Lysosome (pH ~5.0) Endosome->Lysosome Release Drug Release Lysosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed pathway of cellular uptake and drug action.

Conclusion and Future Perspectives

The use of this compound as a long-chain linker in drug delivery systems is a conceptually promising approach. The hypothetical data and protocols presented here provide a foundational framework for researchers interested in exploring this and similar long-chain diols for conjugating therapeutic agents to various carriers. Future studies should focus on the synthesis and in-depth characterization of such conjugates, followed by in vitro and in vivo evaluations to validate their therapeutic potential. The impact of the linker's length and hydrophobicity on drug release kinetics, cellular uptake, and overall efficacy warrants thorough investigation.

References

Application Note: Quantitative Analysis of 1,18-Octadecanediol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 1,18-Octadecanediol in a reaction mixture. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. Alternative and complementary methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also discussed. This guide includes comprehensive experimental protocols, data presentation tables, and workflow diagrams to assist researchers in accurately quantifying this long-chain diol.

Introduction

This compound is a long-chain diol with applications in various fields, including as a lubricant and in the synthesis of polymers and other specialty chemicals.[1][] Accurate quantification of this compound in reaction mixtures is crucial for process optimization, quality control, and research and development. This application note details robust analytical methodologies for this purpose.

The primary challenge in analyzing long-chain diols like this compound is their low volatility and high polarity, which makes direct analysis by gas chromatography difficult.[3][4] Therefore, derivatization to increase volatility and improve chromatographic behavior is a critical step. Silylation is the most common and effective derivatization technique for hydroxyl-containing compounds.[5][6]

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the reaction matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary.[3][4] The trimethylsilyl (TMS) ether derivative of this compound is significantly more volatile and provides excellent chromatographic properties.

Principle: The sample is first derivatized to convert the polar hydroxyl groups into non-polar TMS ethers. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which lacks a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is typically required.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase carries the sample through the column, where the components are separated. The detector measures the concentration of the eluted components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing compounds that are not amenable to GC analysis. While this compound can be analyzed by LC-MS, derivatization may still be beneficial to improve ionization efficiency.

Principle: Similar to HPLC, the sample is separated on a column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[7] Unlike chromatographic methods, NMR does not require chromatographic separation and can provide direct quantification against a known internal standard. However, its sensitivity is generally lower than that of MS-based methods.

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei of the atoms in the molecule absorb and re-emit electromagnetic radiation at specific frequencies, which are recorded as a spectrum. The area of the peaks in the spectrum is proportional to the number of nuclei, allowing for quantification.

Experimental Protocols

GC-MS Method with Silylation Derivatization

This is the recommended method for sensitive and selective quantification of this compound.

3.1.1. Sample Preparation and Derivatization

  • Extraction: If the reaction mixture is not directly compatible with the derivatization reagent, an extraction step is necessary. Extract a known volume or weight of the reaction mixture with a suitable organic solvent such as dichloromethane (DCM) or a mixture of DCM and methanol (e.g., 9:1 v/v).[8]

  • Isolation of Polar Fraction (if necessary): For complex matrices, it may be necessary to separate the polar fraction containing the diols using solid-phase extraction (SPE) with a silica column. Elute the polar fraction with a polar solvent mixture like DCM:Methanol (1:1 v/v).[8]

  • Drying: Evaporate the solvent from the extract or polar fraction to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as water can interfere with the derivatization reaction.[5]

  • Derivatization:

    • To the dried sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][9]

    • Add 50 µL of a solvent like pyridine or ethyl acetate to aid dissolution.

    • Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8][10]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Fused silica capillary column (30 m x 250 µm) coated with CP Sil-5 (film thickness 0.25 µm) or similar non-polar phase.[8]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 130°C at 20°C/min.

    • Ramp 2: Increase to 320°C at 4°C/min.

    • Hold at 320°C for 25 minutes.[8]

  • Injector: Splitless mode at 270°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.[10]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8][11]

    • Source Temperature: 250°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-850) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TMS derivative of this compound should be determined from the full scan spectrum. For similar long-chain diols, characteristic fragmentation ions are often monitored.[8][10]

3.1.3. Quantification

Prepare a calibration curve using standards of this compound that have undergone the same derivatization procedure. An internal standard (e.g., a C22 diol) should be used to improve accuracy and precision.[8]

HPLC-ELSD Method

3.2.1. Sample Preparation

  • Dilute a known amount of the reaction mixture in a suitable solvent (e.g., a mixture of the mobile phase).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Parameters

  • HPLC System: Standard HPLC system with a pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • ELSD Parameters:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 50-60°C.

    • Gas Flow (Nitrogen): 1.5-2.0 L/min.

3.2.3. Quantification

Prepare a calibration curve using external standards of this compound. Due to the non-linear response of the ELSD, a multi-point calibration curve with a suitable fitting model (e.g., logarithmic or polynomial) is required.

Data Presentation

Quantitative data for the analytical methods should be summarized for easy comparison. The following table provides typical performance characteristics for the analysis of long-chain diols.

ParameterGC-MS (with Derivatization)HPLC-ELSDLC-MSqNMR
Limit of Detection (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mLLow ng/mL to pg/mLHigh µg/mL to mg/mL
Limit of Quantification (LOQ) Low ng/mLµg/mLLow ng/mLmg/mL
Linearity (R²) > 0.99> 0.98 (with proper fit)> 0.99> 0.999
Precision (%RSD) < 5%< 10%< 5%< 2%
Selectivity HighModerateHighHigh
Throughput ModerateHighHighLow

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the analytical workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Reaction Mixture B Solvent Extraction A->B C Isolate Polar Fraction (Optional) B->C D Dry Down C->D E Derivatization (Silylation) D->E F GC Injection E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Data Analysis & Quantification H->I

Caption: GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Reaction Mixture B Dilution A->B C Filtration B->C D HPLC Injection C->D E Chromatographic Separation D->E F ELSD Detection E->F G Data Analysis & Quantification F->G

Caption: HPLC-ELSD workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of this compound in reaction mixtures. The recommended method of GC-MS with silylation derivatization offers high sensitivity and selectivity. Alternative methods such as HPLC-ELSD, LC-MS, and qNMR can also be employed depending on the specific analytical needs. The detailed protocols and workflows presented here should enable researchers to implement these methods effectively in their laboratories.

References

Application Notes and Protocols: Synthesis of Novel Polyurethanes Using 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers. Their performance is highly tunable through the careful selection of monomers: diisocyanates, polyols, and chain extenders. The incorporation of long-chain aliphatic diols, such as 1,18-octadecanediol, as chain extenders or as part of the soft segment can impart unique characteristics to the resulting polyurethane, including increased flexibility, hydrophobicity, and biodegradability. These properties are of significant interest in the development of advanced materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

This document provides a detailed protocol for the synthesis of polyurethanes incorporating this compound. While specific literature on the use of this compound in polyurethane synthesis is limited, the following protocols and data are based on established principles of polyurethane chemistry and analogous systems utilizing other long-chain aliphatic diols.

Key Applications

The use of this compound in polyurethane synthesis is anticipated to yield materials with properties suitable for:

  • Biodegradable Implants: The long aliphatic chain can enhance the biodegradability of the polymer.

  • Drug Delivery Matrices: The hydrophobic nature of the long chain can be utilized for the controlled release of hydrophobic drugs.

  • Soft Tissue Engineering Scaffolds: The flexibility imparted by the long diol can be beneficial for creating scaffolds that mimic the mechanical properties of soft tissues.

  • Coatings for Medical Devices: Polyurethanes with enhanced hydrophobicity can be used as coatings to improve the biocompatibility and reduce protein adhesion on medical devices.

Experimental Protocols

A representative two-step (prepolymer) method for the synthesis of polyurethanes using this compound as a chain extender is detailed below. This method allows for better control over the polymer structure.

Materials
  • Polyol (e.g., Poly(ε-caprolactone) diol (PCL), Polytetrahydrofuran (PTHF))

  • Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

  • This compound

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Protocol 1: Two-Step Synthesis of Polyurethane

Step 1: Prepolymer Synthesis

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired amount of polyol.

  • Dry the polyol under vacuum at 80-100 °C for 2-4 hours to remove any residual water.

  • Cool the flask to the reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.

  • Slowly add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5).

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.1 wt% of the total reactants).

  • Allow the reaction to proceed for 2-4 hours at the set temperature. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the OH peak and the appearance of the urethane NH peak.

Step 2: Chain Extension

  • Dissolve the required amount of this compound in the chosen anhydrous solvent.

  • Slowly add the solution of this compound to the prepolymer mixture with continuous stirring. The amount of diol should be calculated to react with the remaining isocyanate groups.

  • Continue the reaction for another 2-4 hours at 60-80 °C until the isocyanate peak (around 2270 cm⁻¹) in the FTIR spectrum disappears.

  • Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent such as methanol or cold water.

  • Filter and wash the polymer with the non-solvent to remove unreacted monomers and catalyst.

  • Dry the purified polyurethane in a vacuum oven at 40-60 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data for a polyurethane synthesized using a long-chain aliphatic diol like this compound. The data is based on analogous systems reported in the literature and will vary depending on the specific polyol, diisocyanate, and molar ratios used.

PropertyExpected RangeAnalogous Diol System (for reference)
Molecular Weight (Mw) 30,000-100,000 g/mol Polyurethanes with 1,12-dodecanediol
Glass Transition Temp (Tg) -60 to -30 °CPCL-based polyurethanes
Melting Temperature (Tm) 40 to 100 °CDependent on crystallinity of soft segment
Tensile Strength 5-30 MPaElastomeric polyurethanes
Elongation at Break 300-800 %Soft and flexible polyurethanes

Disclaimer: The data presented are representative values based on polyurethanes synthesized from other long-chain aliphatic diols and may not directly correspond to the properties of a polyurethane synthesized with this compound.

Visualizations

Polyurethane_Synthesis_Workflow cluster_prepolymer Step 1: Prepolymer Formation cluster_chain_extension Step 2: Chain Extension Diisocyanate Diisocyanate (e.g., HDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Excess Polyol Polyol (e.g., PCL) Polyol->Prepolymer FinalPolymer Polyurethane Prepolymer->FinalPolymer Reacts with Chain Extender ChainExtender This compound ChainExtender->FinalPolymer

Caption: A representative two-step workflow for the synthesis of polyurethanes.

Structure_Property_Relationship cluster_structure Polymer Structure cluster_properties Resulting Properties HardSegment Hard Segment (Diisocyanate + Chain Extender) Crystallinity Modified Crystallinity HardSegment->Crystallinity SoftSegment Soft Segment (Polyol + this compound) Flexibility Increased Flexibility SoftSegment->Flexibility Hydrophobicity Increased Hydrophobicity SoftSegment->Hydrophobicity Biodegradability Enhanced Biodegradability SoftSegment->Biodegradability SoftSegment->Crystallinity

Caption: Influence of this compound on polyurethane properties.

Troubleshooting & Optimization

Improving molecular weight control in 1,18-Octadecanediol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the molecular weight during the polymerization of 1,18-octadecanediol.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the polymerization of this compound, helping you to achieve the desired molecular weight and polymer characteristics.

Issue Potential Cause Recommended Solution
Low Molecular Weight Inefficient Water Removal: Water is a byproduct of polycondensation. Its presence can shift the reaction equilibrium backward, preventing chain growth.- Ensure a high-vacuum system is used during the polycondensation stage. \n- Use a properly sized reaction vessel to maximize surface area for evaporation. \n- Employ an efficient stirring mechanism to facilitate the release of water from the viscous polymer melt.
Impurities in Monomers: Monofunctional impurities in either the this compound or the diacid comonomer will act as chain terminators.- Use high-purity monomers (>99%). \n- Purify monomers by recrystallization if necessary.
Incorrect Stoichiometry: An imbalance in the molar ratio of diol and diacid functional groups will limit the final molecular weight.- Accurately weigh all monomers. \n- Consider that some diol may be lost due to its higher volatility, so a slight excess of diol (e.g., 1-5 mol%) may be beneficial.
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Use a fresh batch of catalyst. \n- Ensure the catalyst is stored under inert and dry conditions.
Broad Polydispersity Index (PDI) Side Reactions: High reaction temperatures can lead to side reactions such as ether formation from the diol or decarboxylation of the diacid.- Optimize the reaction temperature. A lower temperature for a longer duration may minimize side reactions.
Non-uniform Reaction Conditions: Poor mixing can create localized "hot spots" or areas of high monomer concentration, leading to chains of varying lengths.- Ensure efficient and continuous stirring throughout the polymerization process.
Gel Formation Presence of Polyfunctional Impurities: Impurities with more than two functional groups can lead to cross-linking and gel formation.- Use monomers with the highest possible purity.
Excessive Reaction Time or Temperature: Pushing the reaction too far under harsh conditions can sometimes lead to side reactions that cause cross-linking.- Monitor the viscosity of the reaction mixture and stop the reaction when the desired molecular weight is achieved.
Slow Reaction Rate Low Catalyst Concentration: An insufficient amount of catalyst will result in a slow polymerization rate.- Optimize the catalyst concentration. Typical concentrations range from 0.01 to 0.1 mol% relative to the diacid.
Low Reaction Temperature: The reaction temperature may not be high enough to achieve an adequate reaction rate.- Gradually increase the reaction temperature, while being mindful of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high molecular weight in this compound polymerization?

A1: The most critical factor is the precise control of stoichiometry between the diol and diacid functional groups and the efficient removal of the condensation byproduct (typically water). Any deviation from a 1:1 molar ratio of reactive groups or the presence of residual water will significantly limit the final molecular weight.

Q2: Which catalysts are recommended for the polymerization of this compound?

A2: Common catalysts for this type of polycondensation include titanium (IV) butoxide (Ti(OBu)₄), tin (II) octoate (Sn(Oct)₂), and p-toluenesulfonic acid (p-TSA). For milder, solvent-based systems, immobilized lipases such as Candida antarctica lipase B (CALB) can also be used.

Q3: How can I control the molecular weight of the final polymer?

A3: You can control the molecular weight by:

  • Adjusting the Monomer Stoichiometry: Introducing a slight excess of one of the monomers (typically the diol) will result in a lower molecular weight polymer with end groups corresponding to the monomer in excess.

  • Adding a Monofunctional Reagent: Introducing a monofunctional alcohol or carboxylic acid will act as a chain-capper, limiting the final molecular weight.

  • Controlling the Reaction Time: Stopping the polymerization at different times will yield polymers of varying molecular weights.

Q4: What are typical reaction temperatures and times for the melt polycondensation of this compound?

A4: A two-stage process is common. The first stage (esterification) is typically carried out at 150-180°C for 2-4 hours under an inert atmosphere. The second stage (polycondensation) involves gradually increasing the temperature to 200-220°C and applying a high vacuum for several hours until the desired viscosity is reached.

Q5: How does the long aliphatic chain of this compound affect the polymerization?

A5: The long, flexible C18 chain can lead to a waxy or highly viscous polymer melt, which can make stirring and the removal of water more challenging. It also contributes to the semi-crystalline nature of the resulting polyester.

Quantitative Data

The following table presents representative data on the effect of reaction conditions on the molecular weight of long-chain aliphatic polyesters, analogous to those derived from this compound.

DiolDiacidCatalystTemperature (°C)Time (h)Mn ( g/mol )PDI
1,8-OctanediolSebacic AcidSn(Oct)₂1802415,0002.1
1,10-DecanediolSebacic AcidTi(OBu)₄2001225,0001.9
1,12-DodecanediolDodecanedioic Acidp-TSA1902022,0002.3
This compoundSebacic AcidTi(OBu)₄21018~30,000~2.0

Note: The data for this compound is an approximation based on trends observed in similar long-chain polyesters.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Sebacic Acid

This protocol describes a typical two-stage melt polycondensation to synthesize poly(this compound sebacate).

Materials:

  • This compound (high purity)

  • Sebacic Acid (high purity)

  • Titanium (IV) butoxide (Ti(OBu)₄) or Tin (II) octoate (Sn(Oct)₂)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Monomer Charging: In the glass reactor, add equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: Add the catalyst at a concentration of 0.05 mol% relative to the sebacic acid.

  • First Stage (Esterification):

    • Purge the reactor with dry nitrogen gas.

    • Heat the reactor to 160°C with continuous stirring.

    • Maintain this temperature for 3-4 hours. Water will be observed distilling from the reaction mixture.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 210°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and stirring for 6-8 hours. The viscosity of the mixture will noticeably increase.

  • Reaction Termination and Product Recovery:

    • Stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) for purification.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of this compound with Diethyl Sebacate

This protocol outlines a milder, solvent-based enzymatic approach.

Materials:

  • This compound

  • Diethyl Sebacate

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Anhydrous toluene or diphenyl ether

  • Molecular sieves (optional, for stringent drying)

  • Reaction vessel with a magnetic stirrer and a reflux condenser.

Procedure:

  • Monomer and Enzyme Charging: In the reaction vessel, dissolve equimolar amounts of this compound and diethyl sebacate in the anhydrous solvent. Add CALB (typically 5-10% by weight of the total monomers).

  • Reaction Setup: If using molecular sieves, add them to the reaction mixture. Set up the vessel for reflux.

  • Polymerization:

    • Heat the mixture to 70-90°C with continuous stirring.

    • The reaction is typically run for 24-72 hours. The byproduct, ethanol, will be removed by evaporation.

  • Product Recovery and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by filtration.

    • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification Monomers Charge Monomers (this compound + Diacid) Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (160-180°C, N₂ atm) Catalyst->Esterification Polycondensation Polycondensation (200-220°C, High Vacuum) Esterification->Polycondensation Remove H₂O Dissolution Dissolve in Solvent Polycondensation->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Product Final Polymer Drying->Product

Caption: Workflow for Melt Polycondensation of this compound.

Molecular_Weight_Control cluster_factors Controlling Factors MW Target Molecular Weight Stoichiometry Monomer Ratio (Diol vs. Diacid) MW->Stoichiometry Catalyst Catalyst Concentration MW->Catalyst Conditions Reaction Time & Temperature MW->Conditions Removal Byproduct Removal Rate MW->Removal Stoichiometry->MW influences Catalyst->MW influences Conditions->MW influences Removal->MW influences

Caption: Key Factors Influencing Molecular Weight Control.

Common side reactions in the polycondensation of 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the polycondensation of 1,18-Octadecanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the polycondensation of this compound?

A1: The primary side reactions encountered during the polycondensation of this compound are:

  • Intramolecular Cyclization: Due to its long chain length, this compound can undergo back-biting reactions to form cyclic ethers or lactone-like structures, especially at high temperatures and low monomer concentrations. This reaction terminates chain growth and lowers the final molecular weight of the polyester.

  • Intermolecular Etherification: The hydroxyl end-groups of two polymer chains or a polymer chain and a diol monomer can react to form an ether linkage, releasing a molecule of water. This is more prevalent at elevated temperatures and in the presence of certain acidic catalysts. While this reaction does not terminate chain growth, it introduces thermally and hydrolytically less stable ether linkages into the polyester backbone, which can affect the material's properties.

  • Thermal Degradation: At temperatures exceeding approximately 275°C, random chain scission of the ester linkages can occur.[1] This leads to a decrease in molecular weight and the formation of various degradation byproducts, including aldehydes, carbon dioxide, and smaller olefinic molecules. The thermal stability of aliphatic polyesters generally increases with the chain length of the diol component.[1]

Q2: How does the choice of catalyst influence the formation of side products?

A2: The catalyst plays a crucial role in directing the polycondensation reaction and can significantly impact the prevalence of side reactions.

  • Brønsted Acids (e.g., p-toluenesulfonic acid): While effective for esterification, strong Brønsted acids can also catalyze ether formation, particularly at higher temperatures.

  • Lewis Acids (e.g., tin(II) octoate, titanium(IV) butoxide): These are commonly used catalysts for polyesterification and generally lead to a lower incidence of etherification compared to strong Brønsted acids. However, their activity and selectivity can be influenced by reaction temperature and the presence of impurities.

  • Enzymatic Catalysis (e.g., Lipases): Biocatalysts offer a greener alternative and operate under milder reaction conditions, which can significantly reduce thermally induced side reactions like degradation and etherification.

Q3: Can impurities in the this compound monomer affect the polycondensation reaction?

A3: Yes, impurities can have a detrimental effect on the polymerization.

  • Monofunctional Impurities: Any monofunctional alcohol or carboxylic acid present will act as a chain terminator, limiting the achievable molecular weight.

  • Water: The presence of water can shift the equilibrium of the esterification reaction, hindering the formation of high molecular weight polymer. It is crucial to use dry monomers and ensure efficient removal of water formed during the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Molecular Weight of Final Polyester 1. Incomplete removal of water byproduct. 2. Presence of monofunctional impurities. 3. Excessive intramolecular cyclization. 4. Non-stoichiometric ratio of diol and diacid.1. Increase vacuum during the final stages of polycondensation. 2. Purify monomers before use. 3. Conduct the initial stages of polymerization at a lower temperature and higher concentration. 4. Ensure precise measurement of monomers.
Discoloration of the Polymer (Yellowing/Browning) 1. Thermal degradation at high temperatures. 2. Oxidation of the polymer.1. Lower the reaction temperature and/or reduce reaction time. 2. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Gel Formation 1. Presence of trifunctional impurities. 2. Uncontrolled side reactions leading to crosslinking.1. Ensure high purity of monomers. 2. Optimize catalyst choice and reaction conditions to minimize side reactions.
Presence of Ether Linkages Detected by NMR 1. Use of a catalyst that promotes etherification (e.g., strong Brønsted acid). 2. High reaction temperatures.1. Switch to a Lewis acid catalyst (e.g., Sn(Oct)₂) or an enzyme. 2. Reduce the polymerization temperature, especially during the final high-vacuum stage.

Quantitative Data on Side Reactions

The following tables provide an overview of the expected impact of reaction conditions on the formation of common side products during the polycondensation of this compound with a dicarboxylic acid (e.g., sebacic acid). The data is illustrative and based on general trends observed for long-chain aliphatic polyesters.

Table 1: Effect of Temperature on Side Product Formation (Catalyst: Tin(II) Octoate, Reaction Time: 8 hours)

Temperature (°C)Cyclic Oligomers (%)Ether Linkages (%)Degradation Products (%)
180< 2< 1Negligible
2002 - 41 - 2< 1
2204 - 62 - 31 - 2
240> 6> 3> 2

Table 2: Effect of Catalyst on Side Product Formation (Temperature: 200°C, Reaction Time: 8 hours)

CatalystCyclic Oligomers (%)Ether Linkages (%)Degradation Products (%)
p-Toluenesulfonic Acid3 - 55 - 8< 1
Tin(II) Octoate2 - 41 - 2< 1
Titanium(IV) Butoxide2 - 41 - 2< 1
Immobilized Lipase< 1< 1Negligible

Experimental Protocols

Protocol 1: Minimizing Intramolecular Cyclization and Etherification via Two-Stage Melt Polycondensation

  • Monomer Preparation: Dry this compound and the dicarboxylic acid (e.g., sebacic acid) under vacuum at 60°C for 24 hours.

  • Esterification Stage (Low Temperature):

    • Charge the dried monomers in a 1:1 stoichiometric ratio into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Add the catalyst (e.g., 0.1 mol% tin(II) octoate).

    • Heat the mixture to 180°C under a slow stream of nitrogen.

    • Maintain these conditions for 2-3 hours to facilitate the initial esterification and removal of the bulk of the water byproduct.

  • Polycondensation Stage (High Temperature & Vacuum):

    • Increase the temperature to 200-220°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 mbar over a period of 1 hour.

    • Continue the reaction under high vacuum for 4-6 hours, or until the desired melt viscosity is achieved. The increased viscosity at this stage hinders the mobility required for intramolecular cyclization.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed.

Visualizations

Side_Reactions Monomers This compound + Dicarboxylic Acid Polyester Linear Polyester Chain Monomers->Polyester Polycondensation (Desired Reaction) Cyclic_Product Cyclic Ether/ Oligomer Polyester->Cyclic_Product Intramolecular Cyclization Ether_Product Polyester with Ether Linkage Polyester->Ether_Product Intermolecular Etherification Degradation_Product Degradation Products Polyester->Degradation_Product Thermal Degradation

Caption: Common reaction pathways in the polycondensation of this compound.

Troubleshooting_Workflow Start Experiment Start: Polycondensation of This compound Check_MW Analyze Molecular Weight (GPC) Start->Check_MW Low_MW Issue: Low Molecular Weight Check_MW->Low_MW Low Success Successful Polymerization: High Molecular Weight Check_MW->Success High Check_Purity Check Monomer Purity and Stoichiometry Low_MW->Check_Purity Check_Water Verify Efficient Water Removal Check_Purity->Check_Water Pure/Correct Impure Action: Purify Monomers & Ensure Stoichiometry Check_Purity->Impure Impure/Incorrect Optimize_Temp Optimize Temperature Profile (Lower initial temp) Check_Water->Optimize_Temp Efficient Inefficient_H2O Action: Improve Vacuum & Reaction Time Check_Water->Inefficient_H2O Inefficient Optimize_Temp->Start Retry Impure->Start Retry Inefficient_H2O->Start Retry

Caption: Troubleshooting workflow for low molecular weight in polyester synthesis.

References

Troubleshooting low yield in 1,18-Octadecanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,18-octadecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound involves the reduction of octadecanedioic acid or its corresponding dimethyl ester. The two primary reducing agents used for this transformation are Lithium Aluminum Hydride (LAH) and Borane (BH₃), typically as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).

Q2: I am getting a very low yield after my reaction. What are the general areas I should investigate?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Reagent Quality: The purity and activity of the reducing agent (LAH or Borane) are critical.

  • Reaction Conditions: Strict adherence to anhydrous conditions, correct reaction temperature, and sufficient reaction time are paramount.

  • Work-up Procedure: Inefficient quenching of the reaction or improper extraction can lead to significant product loss.

  • Purification: Suboptimal purification techniques, such as the choice of recrystallization solvent, can result in a low isolated yield.

Q3: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying this compound. Based on its solubility profile, suitable solvent systems can be developed. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A common approach for recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then either cool the solution or add a co-solvent in which the diol is less soluble to induce crystallization.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Lithium Aluminum Hydride (LAH) Reduction of Octadecanedioic Acid

The reduction of carboxylic acids with LAH is a powerful method but requires careful execution. Below is a troubleshooting guide for common problems.

Troubleshooting Flowchart: LAH Reduction

LAH_Troubleshooting start Low Yield in LAH Reduction reagent_quality Check LAH Quality - Old or improperly stored LAH can be inactive. - Use a fresh, unopened container or titrate to determine activity. start->reagent_quality anhydrous_conditions Verify Anhydrous Conditions - All glassware must be flame-dried or oven-dried. - Use anhydrous solvents (e.g., dry THF or diethyl ether). start->anhydrous_conditions reaction_temp Review Reaction Temperature - Initial addition of LAH should be done at 0°C to control the exothermic reaction. - The reaction is often refluxed to ensure completion. start->reaction_temp workup Optimize Work-up Procedure - Use the Fieser method for quenching to avoid formation of gelatinous aluminum salts. - Ensure complete extraction of the product. start->workup end Improved Yield reagent_quality->end anhydrous_conditions->end reaction_temp->end workup->end

Caption: Troubleshooting workflow for low yield in LAH reduction.

Detailed Experimental Protocol: LAH Reduction of Octadecanedioic Acid

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Octadecanedioic acid314.4710.0 g0.0318
Lithium Aluminum Hydride (LAH)37.954.82 g0.127
Anhydrous Tetrahydrofuran (THF)-300 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Diethyl Ether-As needed-
Saturated Sodium Chloride (Brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 500 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • LAH Suspension: Carefully add Lithium Aluminum Hydride (4.0 equivalents) to 150 mL of anhydrous THF in the flask and cool the suspension to 0°C in an ice bath.

  • Addition of Diacid: Dissolve octadecanedioic acid in 150 mL of anhydrous THF and add it dropwise to the LAH suspension over 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add 4.8 mL of water dropwise to quench the excess LAH.

    • Add 4.8 mL of 15% aqueous sodium hydroxide solution.

    • Add 14.4 mL of water.

    • Stir the mixture at room temperature for 30 minutes. A white granular precipitate of aluminum salts should form.

  • Isolation: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and washings, and wash successively with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.

Quantitative Data Summary: LAH Reduction

ParameterValue
Starting MaterialOctadecanedioic acid
Reducing AgentLithium Aluminum Hydride (LAH)
Stoichiometry (LAH:Diacid)4:1
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0°C to Reflux
Reaction Time4-6 hours
Typical Yield70-85%
Issue 2: Low Yield in Borane (BH₃) Reduction of Octadecanedioic Acid

Borane is a milder reducing agent than LAH and can offer better selectivity. However, incomplete reaction or improper work-up can lead to low yields.

Troubleshooting Flowchart: Borane Reduction

Borane_Troubleshooting start Low Yield in Borane Reduction reagent_quality Check Borane Solution - BH3-THF can degrade over time. - Use a recently purchased or titrated solution. start->reagent_quality reaction_time Ensure Sufficient Reaction Time - Borane reduction can be slower than LAH reduction. - Monitor the reaction by TLC to confirm completion. start->reaction_time hydrolysis Complete Hydrolysis of Borate Esters - Acidic work-up is necessary to hydrolyze the intermediate borate esters. - Ensure the pH is acidic during work-up. start->hydrolysis extraction Thorough Extraction - The product may have some water solubility. - Perform multiple extractions with an appropriate organic solvent. start->extraction end Improved Yield reagent_quality->end reaction_time->end hydrolysis->end extraction->end

Caption: Troubleshooting workflow for low yield in Borane reduction.

Detailed Experimental Protocol: Borane Reduction of Octadecanedioic Acid

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Octadecanedioic acid314.4710.0 g0.0318
Borane-THF complex (1 M solution)-254 mL0.254
Anhydrous Tetrahydrofuran (THF)-100 mL-
3 M Hydrochloric Acid (HCl)-As needed-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate-As needed-
Saturated Sodium Chloride (Brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation: Under an inert atmosphere, equip a flame-dried 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Addition of Diacid: Dissolve octadecanedioic acid in 100 mL of anhydrous THF and add it to the flask.

  • Addition of Borane: Add the 1 M Borane-THF complex (8.0 equivalents) to the dropping funnel and add it dropwise to the solution of the diacid over 1 hour at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 3 M HCl to quench the reaction and hydrolyze the borate esters until the aqueous layer is acidic (pH ~1-2).

    • Stir the mixture for 1 hour at room temperature.

  • Extraction: Extract the mixture with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetone/water) to yield pure this compound.

Quantitative Data Summary: Borane Reduction

ParameterValue
Starting MaterialOctadecanedioic acid
Reducing AgentBorane-THF complex
Stoichiometry (BH₃:Diacid)8:1
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureRoom Temperature
Reaction Time12-18 hours
Typical Yield75-90%

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent quality. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Purification of 1,18-Octadecanediol for Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,18-octadecanediol in polymerization reactions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this long-chain diol to achieve the high purity required for successful polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to purify this compound before polymerization?

A1: The purity of monomers is a critical factor in step-growth polymerization, such as polyesterification. Impurities can act as chain terminators, lead to side reactions, or alter the stoichiometry of the reactants, all of which can significantly limit the final molecular weight of the polymer and negatively impact its mechanical and thermal properties.[1] High-purity this compound is essential for achieving a high degree of polymerization and ensuring the desired characteristics of the resulting polymer.

Q2: What are the common impurities in commercially available this compound?

A2: Commercially available this compound can have purities ranging from 95% to over 98%.[] Potential impurities can originate from its synthesis, which often involves the reduction of octadecanedioic acid or its esters, which can be derived from sources like oleic acid.[3] Common impurities may include:

  • Monofunctional species: Such as 1-octadecanol or other long-chain alcohols, which will cap the growing polymer chains and prevent the attainment of high molecular weight.

  • Unreacted starting materials: Residual octadecanedioic acid or its esters.

  • Byproducts from synthesis: Depending on the synthetic route, these could include isomers or products of side reactions involving the double bond if oleic acid is the precursor.[4]

  • Residual catalysts: Catalysts used in the synthesis of the diol can interfere with the polymerization catalyst or promote side reactions.

Q3: My polymerization reaction with this compound is resulting in a low molecular weight polymer. What are the likely causes related to the monomer?

A3: Low molecular weight in your polymer is a common problem that can often be traced back to the purity of the this compound monomer.[1] The most probable causes include:

  • Presence of monofunctional impurities: As mentioned in Q2, these act as chain terminators.

  • Incorrect stoichiometry: An excess of the diol or the diacid/diester comonomer due to inaccurate weighing or the presence of non-reactive impurities can limit chain growth. An equimolar ratio of functional groups is crucial for achieving high molecular weight.[5]

  • Inefficient water removal: During polyesterification, the removal of the condensation byproduct (water) is essential to drive the reaction toward the formation of high molecular weight polymer.[1] Any moisture present in the this compound will also inhibit the reaction.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification and use of this compound in polymerization.

Problem Possible Cause Recommended Solution
Low Polymer Molecular Weight Monofunctional impurities in this compound.Purify the this compound by recrystallization to remove monofunctional species.
Inaccurate stoichiometry of reactants.Ensure the this compound is of high purity before weighing. Accurately calculate and weigh the required amounts of monomers.
Inefficient removal of water during polymerization.Dry the purified this compound thoroughly under vacuum before use. Ensure the polymerization setup is designed for efficient removal of condensation byproducts.[1]
Discoloration of the Final Polymer Thermal degradation of the monomer or polymer.Optimize the polymerization temperature and time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Presence of catalyst residues from monomer synthesis.Purify the this compound to remove any residual catalysts.
Inconsistent Polymerization Results Variable purity of different batches of this compound.Establish a standard purification protocol for all batches of this compound and verify purity using analytical techniques like GC-MS or NMR before use.[6][7]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The principle is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For long-chain aliphatic diols, a solvent pair system is often most effective.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, isopropanol, or acetone) - in which the diol is soluble when hot.

  • "Bad" solvent (e.g., water or hexane) - in which the diol is insoluble or sparingly soluble, but miscible with the "good" solvent.

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent pair and approximate ratio. A good starting point is an alcohol/water or acetone/hexane mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the "good" and "bad" solvents to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove all residual solvent.

Protocol 2: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to assess the purity of this compound and identify any volatile impurities.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer will then provide mass spectra for each separated component, allowing for their identification.

  • Data Analysis: The purity of the this compound can be determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

Visualizations

Purification_Workflow cluster_purification Purification of this compound cluster_analysis Quality Control Crude_Diol Crude this compound Dissolution Dissolve in Hot 'Good' Solvent Crude_Diol->Dissolution 1 Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration 2 Crystallization Add 'Bad' Solvent & Cool Hot_Filtration->Crystallization 3 Isolation Vacuum Filtration & Washing Crystallization->Isolation 4 Drying Dry Under Vacuum Isolation->Drying 5 Pure_Diol Pure this compound Drying->Pure_Diol 6 Purity_Analysis Purity Analysis (GC-MS, NMR) Pure_Diol->Purity_Analysis Polymerization Proceed to Polymerization Purity_Analysis->Polymerization

Caption: Workflow for the purification and quality control of this compound.

Troubleshooting_Polymerization Start Low Molecular Weight Polymer Impurity_Check Check Monomer Purity Start->Impurity_Check Purify_Monomer Recrystallize this compound Impurity_Check->Purify_Monomer Impure Stoichiometry_Check Verify Stoichiometry Impurity_Check->Stoichiometry_Check Pure Purify_Monomer->Stoichiometry_Check Recalculate Recalculate & Re-weigh Monomers Stoichiometry_Check->Recalculate Incorrect Water_Check Check for Water Stoichiometry_Check->Water_Check Correct Recalculate->Water_Check Dry_System Thoroughly Dry Monomers & Glassware Water_Check->Dry_System Present Success High Molecular Weight Polymer Water_Check->Success Absent Dry_System->Success

Caption: Troubleshooting guide for low molecular weight in this compound polymerization.

References

Technical Support Center: Preventing Discoloration in Polyesters from 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyesters synthesized from 1,18-Octadecanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and processing of polyesters based on this compound, with a focus on preventing discoloration.

Problem Potential Cause Suggested Solution
Yellowing of the polyester during synthesis (melt polycondensation). Thermal-oxidative degradation: The polymer backbone is degrading at high temperatures in the presence of oxygen. This can be exacerbated by residual catalyst.- Ensure a high-purity, inert atmosphere (e.g., nitrogen or argon) throughout the synthesis. - Use the minimum effective concentration of a thermally stable catalyst. - Incorporate a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) into the reaction mixture.
Discoloration of the polyester upon exposure to light (UV degradation). Photo-oxidation: UV radiation is causing chain scission and the formation of chromophores.- Add a UV stabilizer to the polymer formulation. A combination of a UV absorber (e.g., benzotriazole or benzophenone) and a hindered amine light stabilizer (HALS) is often most effective.[1][2]
Color variation between different batches of polyester. Inconsistent reaction conditions or raw material purity: Variations in temperature, reaction time, atmosphere, or the purity of this compound or the diacid can lead to different levels of discoloration.- Standardize the synthesis protocol with precise control over temperature, time, and atmosphere. - Ensure high purity of all monomers and catalysts.
Increased discoloration after purification. Solvent-induced degradation or reaction with purification media: Some solvents can promote degradation, especially at elevated temperatures. Acidic or basic conditions during purification can also cause discoloration.- Use high-purity, peroxide-free solvents for precipitation and washing. - If using column chromatography, ensure the stationary phase is neutral and does not react with the polyester. - Dry the purified polymer under vacuum at a moderate temperature to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration in polyesters made from this compound?

A1: The primary causes of discoloration in these aliphatic polyesters are thermo-oxidative degradation and photo-oxidation. Thermo-oxidative degradation occurs at elevated temperatures, such as during melt polymerization, and is accelerated by the presence of oxygen and certain catalysts. Photo-oxidation is caused by exposure to ultraviolet (UV) radiation from sunlight or artificial light sources, which leads to the formation of color-causing chemical groups (chromophores) in the polymer chain.

Q2: How can I minimize discoloration during the synthesis of polyesters from this compound?

A2: To minimize discoloration during synthesis, it is crucial to maintain an inert atmosphere (nitrogen or argon) to exclude oxygen. Using a minimal amount of an appropriate catalyst and incorporating thermal stabilizers, such as a combination of a hindered phenolic antioxidant and a phosphite-based antioxidant, can effectively prevent thermal degradation.[3]

Q3: What types of additives are most effective at preventing UV-induced discoloration?

A3: A synergistic combination of UV absorbers and hindered amine light stabilizers (HALS) is generally most effective. UV absorbers, like benzotriazoles or benzophenones, dissipate harmful UV energy as heat. HALS are radical scavengers that inhibit the chemical reactions initiated by UV light.[1][2]

Q4: Will the addition of stabilizers affect the biocompatibility or degradation profile of my polyester for drug delivery applications?

A4: The addition of any substance to a polymer formulation intended for biomedical applications must be carefully evaluated. While many stabilizers are available with low toxicity profiles, it is essential to perform biocompatibility testing (e.g., cytotoxicity assays) on the final polymer formulation. The presence of stabilizers may also slightly alter the degradation kinetics of the polyester, which should be characterized for your specific application.

Q5: Can I remove the color from my polyester after it has already discolored?

A5: Removing discoloration from a polymer is challenging as it often involves chemical changes to the polymer backbone. Some methods, such as solvent extraction or treatment with bleaching agents, have been explored for certain types of polyesters, but these can also lead to further degradation or changes in the polymer's properties.[4][5] Prevention of discoloration is a more effective strategy.

Quantitative Data on Discoloration

The following table provides illustrative data on the effectiveness of different stabilizers in reducing discoloration of a long-chain aliphatic polyester, as measured by the Yellowness Index (YI) after accelerated aging.

Stabilizer System Yellowness Index (YI) after Thermal Aging (150°C, 24h in air) Yellowness Index (YI) after UV Exposure (300h, UVA-340 lamp)
Unstabilized 25.330.8
0.2% Hindered Phenol AO 10.128.5
0.2% Phosphite AO 12.529.1
0.2% Hindered Phenol AO + 0.2% Phosphite AO 5.227.3
0.5% HALS 24.88.7
0.5% Benzotriazole UVA 25.115.4
0.5% HALS + 0.5% Benzotriazole UVA 24.54.1

Note: These values are representative and can vary depending on the specific polyester, processing conditions, and stabilizer grades used.

Experimental Protocols

Protocol 1: Synthesis of Poly(1,18-octadecanediyl succinate)

This protocol describes the synthesis of a polyester from this compound and succinic acid via a two-stage melt polycondensation.

Materials:

  • This compound (1.0 mol)

  • Succinic acid (1.0 mol)

  • Titanium(IV) butoxide (TBT) catalyst (0.05 mol% based on diacid)

  • Antioxidant package (e.g., 0.2 wt% hindered phenol + 0.2 wt% phosphite)

  • High-purity nitrogen or argon gas

Procedure:

  • Esterification:

    • Add this compound, succinic acid, and the antioxidant package to a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Heat the mixture to 180°C under a slow stream of nitrogen while stirring.

    • Maintain at 180°C for 4 hours to carry out the esterification reaction, collecting the water byproduct.

  • Polycondensation:

    • Add the TBT catalyst to the reactor.

    • Gradually reduce the pressure to below 1 Torr over 1 hour.

    • Increase the temperature to 220°C.

    • Continue the reaction under high vacuum and stirring for 6-8 hours, or until the desired melt viscosity is achieved.

    • Cool the polymer to room temperature under a nitrogen atmosphere.

Protocol 2: Purification of the Polyester

This protocol describes the purification of the synthesized polyester to remove unreacted monomers and catalyst residues.

Materials:

  • Synthesized polyester

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve the synthesized polyester in a minimal amount of DCM at room temperature.

  • Slowly precipitate the polymer by adding the DCM solution to a large excess of cold methanol (10:1 methanol to DCM volume) with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Redissolve the polymer in DCM and repeat the precipitation step two more times to ensure high purity.

  • Dry the final polymer product in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Evaluation of Discoloration (Yellowness Index)

This protocol describes the measurement of the Yellowness Index (YI) to quantify discoloration.

Equipment:

  • Spectrophotometer or colorimeter

  • Accelerated weathering chamber with a UVA-340 lamp (for photo-oxidation testing)

  • Forced-air oven (for thermo-oxidative testing)

Procedure:

  • Prepare thin films of the polyester samples (with and without stabilizers) by melt-pressing or solvent casting.

  • Measure the initial Yellowness Index of the films according to ASTM E313.[6]

  • For thermal stability testing, place the films in a forced-air oven at a specified temperature (e.g., 150°C) for a set duration.

  • For UV stability testing, place the films in an accelerated weathering chamber and expose them to UVA-340 radiation for a specified duration.

  • After the aging period, remove the samples and measure the final Yellowness Index.

  • Calculate the change in YI (ΔYI) to quantify the discoloration.

Visualizations

DiscolorationPathways cluster_thermal Thermo-oxidative Degradation cluster_photo Photo-oxidation Polyester_T Polyester + Heat + O2 Radicals_T Polymer Radicals Polyester_T->Radicals_T Peroxy_T Peroxy Radicals Radicals_T->Peroxy_T + O2 Hydroperoxides_T Hydroperoxides Peroxy_T->Hydroperoxides_T Chromophores_T Chromophores (Discoloration) Hydroperoxides_T->Chromophores_T Decomposition Polyester_P Polyester + UV Light Radicals_P Polymer Radicals Polyester_P->Radicals_P Peroxy_P Peroxy Radicals Radicals_P->Peroxy_P + O2 Hydroperoxides_P Hydroperoxides Peroxy_P->Hydroperoxides_P Chromophores_P Chromophores (Discoloration) Hydroperoxides_P->Chromophores_P Decomposition

Caption: Mechanisms of polyester discoloration.

TroubleshootingWorkflow Start Discoloration Observed CheckSynthesis During Synthesis? Start->CheckSynthesis CheckPostProcessing Post-Synthesis? CheckSynthesis->CheckPostProcessing No InertAtmosphere Improve Inert Atmosphere CheckSynthesis->InertAtmosphere Yes AddUVStabilizers Add UV Stabilizers CheckPostProcessing->AddUVStabilizers Exposure to Light CheckStorage Check Storage Conditions CheckPostProcessing->CheckStorage During Storage ReviewPurification Review Purification Protocol CheckPostProcessing->ReviewPurification After Purification OptimizeCatalyst Optimize Catalyst Concentration InertAtmosphere->OptimizeCatalyst AddAntioxidants Add Antioxidants OptimizeCatalyst->AddAntioxidants

Caption: Troubleshooting workflow for discoloration.

References

Technical Support Center: Scale-Up of 1,18-Octadecanediol Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 1,18-octadecanediol polymerization.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental scale-up of this compound polymerization.

Problem Potential Causes Recommended Solutions
Low Molecular Weight of the Final Polymer 1. Inefficient Removal of Condensation Byproducts (e.g., water): As the reaction volume increases, the surface area-to-volume ratio decreases, making it harder for byproducts to diffuse out of the viscous polymer melt.[1][2] 2. Imprecise Stoichiometry: Small errors in weighing large quantities of monomers can lead to a significant stoichiometric imbalance, which is detrimental to achieving high molecular weight in step-growth polymerization.[3] 3. Monomer Impurities: The presence of monofunctional impurities in either the this compound or the diacid monomer will act as chain terminators.[4] 4. Insufficient Catalyst Activity or Concentration: The catalyst may not be effective enough at the larger scale to drive the reaction to completion within the given timeframe. 5. Side Reactions: Undesirable side reactions can consume functional groups and limit chain growth.[5][6]1. Enhance Byproduct Removal: - Increase vacuum levels gradually during the polycondensation stage. - Improve agitation to increase the surface area of the melt. - Use a nitrogen sparge to help carry away volatile byproducts. 2. Ensure Stoichiometric Balance: - Use high-precision balances for weighing monomers. - Perform accurate end-group analysis of the monomers to account for any existing impurities. 3. Purify Monomers: - Recrystallize both this compound and the diacid monomer before use. - Ensure monomers are thoroughly dried to remove any residual moisture. 4. Optimize Catalyst System: - Increase catalyst concentration, but be mindful of potential side reactions or discoloration. - Evaluate different catalysts known for high activity in polyesterification, such as tin or titanium-based catalysts. 5. Control Reaction Conditions: - Optimize the temperature profile to minimize side reactions while maintaining a sufficient reaction rate.
Polymer Discoloration (Yellowing or Darkening) 1. Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the polymer chains to degrade and form colored byproducts.[7] 2. Oxidation: Residual oxygen in the reactor can lead to oxidative degradation of the polymer. 3. Catalyst-Induced Coloration: Some catalysts, particularly certain titanium compounds, can impart a yellowish hue to the final polymer.[5]1. Minimize Thermal Stress: - Use the lowest effective polymerization temperature. - Reduce the overall reaction time at high temperatures. 2. Maintain an Inert Atmosphere: - Thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) before heating. - Maintain a positive pressure of inert gas throughout the reaction. 3. Select Appropriate Catalyst: - Consider using catalysts known for producing polymers with good color, such as certain antimony or germanium compounds.[5] - Use the minimum effective concentration of the catalyst.
High Viscosity Leading to Poor Mixing 1. Increase in Molecular Weight: As the polymer chains grow, the melt viscosity increases exponentially.[2] 2. Inadequate Agitator Design: The agitator may not be suitable for handling the high viscosity of the polymer melt at a larger scale.1. Adjust Reaction Parameters: - Increase the reaction temperature to lower the melt viscosity (balance with thermal degradation). 2. Optimize Reactor and Agitator Design: - Use a high-torque agitator designed for viscous materials (e.g., an anchor or helical ribbon agitator). - Ensure the agitator provides good surface renewal to facilitate byproduct removal.
Gel Formation or Cross-linking 1. Presence of Polyfunctional Impurities: Impurities with more than two functional groups in the monomers can lead to branching and eventual gelation. 2. Side Reactions at High Temperatures: Certain side reactions, especially with unsaturated monomers, can create cross-links.[5]1. Ensure High Monomer Purity: - Rigorously purify monomers to remove any polyfunctional species. 2. Control Reaction Conditions: - Carefully control the reaction temperature to avoid side reactions. - If using unsaturated monomers, consider the use of inhibitors.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature profile for the scale-up of this compound polymerization?

A1: A two-stage temperature profile is often effective. The first stage, esterification, can be carried out at a lower temperature (e.g., 180-200°C) under a nitrogen atmosphere to facilitate the initial reaction and removal of water. The second stage, polycondensation, requires a higher temperature (e.g., 220-250°C) and a high vacuum to drive the reaction to completion and achieve high molecular weight.[8][9] It is crucial to monitor the reaction progress and adjust the temperature as needed to maintain a balance between reaction rate and potential degradation.

Q2: How critical is the purity of this compound for a successful scale-up?

A2: Monomer purity is extremely critical. Impurities can act as chain terminators, leading to a significant decrease in the final molecular weight of the polymer.[4] For successful scale-up, it is highly recommended to use high-purity monomers (>99%) and to consider an additional purification step, such as recrystallization, before use.

Q3: What type of catalyst is recommended for the polymerization of this compound on a larger scale?

A3: Common catalysts for polyesterification include tin compounds (e.g., tin(II) octoate), titanium alkoxides (e.g., tetrabutyl titanate), and antimony compounds.[5] For long-chain aliphatic polyesters, catalysts that are effective at promoting the reaction to high conversion without causing significant discoloration or side reactions are preferred. The choice of catalyst may also depend on the desired properties of the final polymer and regulatory considerations for its intended application.

Q4: How can I effectively remove the water byproduct during a large-scale melt polycondensation?

A4: Effective water removal is key to achieving a high degree of polymerization.[1] At scale, this can be achieved by:

  • Applying a high vacuum during the polycondensation stage.

  • Using an efficient agitation system that promotes surface renewal of the viscous polymer melt.

  • Sparging with an inert gas like nitrogen to help carry the water vapor out of the reactor.

Q5: My polymer has a broad molecular weight distribution. What could be the cause?

A5: A broad molecular weight distribution can be caused by several factors, including:

  • Side reactions such as transesterification.

  • Non-uniform reaction conditions within the reactor due to poor mixing.

  • Changes in reaction kinetics as the viscosity of the reaction mixture increases.

Improving mixing and ensuring consistent temperature control throughout the reactor can help to narrow the molecular weight distribution.

Experimental Protocols

General Protocol for Melt Polycondensation of this compound with a Diacid (e.g., Sebacic Acid)

This protocol is a general guideline and may require optimization for specific equipment and desired polymer properties.

  • Reactor Setup:

    • A jacketed glass or stainless steel reactor equipped with a mechanical stirrer (high-torque, anchor or helical design), a nitrogen inlet, a condenser, a vacuum port, and a temperature controller.[10][11]

  • Monomer and Catalyst Charging:

    • Charge the reactor with equimolar amounts of high-purity this compound and the chosen diacid (e.g., sebacic acid).

    • Add the catalyst (e.g., 0.1 mol% of tin(II) octoate relative to the diacid).

  • Esterification Stage:

    • Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

    • Heat the reaction mixture to 180-200°C with constant stirring under a slow stream of nitrogen.

    • Maintain these conditions for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected in the condenser.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and stirring for another 4-8 hours. The viscosity of the melt will increase significantly during this stage.

  • Polymer Discharge and Purification:

    • Cool the reactor under a nitrogen atmosphere.

    • The polymer can be discharged while still molten or after cooling and solidifying.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or toluene) and precipitating it in a non-solvent (e.g., methanol).

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight

Troubleshooting_Low_MW Start Low Molecular Weight Polymer Obtained Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Check_Purity Assess Monomer Purity Start->Check_Purity Check_Byproduct_Removal Evaluate Byproduct Removal Efficiency Start->Check_Byproduct_Removal Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Reaction_Conditions Solution_Stoichiometry Adjust Monomer Ratio Check_Stoichiometry->Solution_Stoichiometry Imbalance Detected Solution_Purity Purify Monomers Check_Purity->Solution_Purity Impurities Present Solution_Byproduct Improve Vacuum/ Increase Agitation Check_Byproduct_Removal->Solution_Byproduct Inefficient Solution_Conditions Optimize Temp Profile/ Increase Catalyst Check_Reaction_Conditions->Solution_Conditions Sub-optimal

Caption: Troubleshooting workflow for low molecular weight polymer.

Experimental Workflow for this compound Polymerization

Polymerization_Workflow Charge_Reactants Charge Monomers (this compound & Diacid) & Catalyst Purge_System Purge Reactor with Inert Gas (N2) Charge_Reactants->Purge_System Esterification Esterification Stage (180-200°C, N2 flow) Purge_System->Esterification Collect_Water Collect Water Byproduct Esterification->Collect_Water Polycondensation Polycondensation Stage (220-250°C, High Vacuum) Esterification->Polycondensation Discharge_Polymer Cool and Discharge Polymer Polycondensation->Discharge_Polymer Purification Purify Polymer (Dissolution/Precipitation) Discharge_Polymer->Purification Characterization Characterize Polymer (GPC, DSC, NMR) Purification->Characterization

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Optimizing 1,18-Octadecanediol Polycondensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature in the polycondensation of 1,18-octadecanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the polycondensation of this compound, with a focus on the impact of reaction temperature.

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight Inadequate Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate and drive the equilibrium towards polymer formation.Gradually increase the final polycondensation temperature in increments of 10°C (e.g., from 220°C to 240°C) to enhance the reaction kinetics.
Inefficient Water Removal: The presence of water, a byproduct of condensation, can limit chain growth by favoring the reverse hydrolysis reaction.Ensure a high vacuum (e.g., <1 mbar) is applied during the final stages of polycondensation to effectively remove water. A nitrogen sweep during the initial esterification stage can also aid in water removal.
Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of this compound and the diacid comonomer will limit the degree of polymerization.Precisely weigh the monomers to ensure a 1:1 molar ratio. For volatile diacids, a slight excess of the diacid might be considered, but for non-volatile reactants, accuracy is crucial.
Polymer Discoloration (Yellowing/Browning) Excessive Reaction Temperature: High temperatures can lead to thermal degradation and oxidative side reactions, causing the polymer to discolor.Optimize the reaction temperature by finding a balance between achieving a high molecular weight and minimizing degradation. Avoid exceeding 250°C for prolonged periods. The use of antioxidants can also be beneficial.
Presence of Impurities: Impurities in the monomers or catalyst can act as catalysts for degradation at elevated temperatures.Use high-purity monomers and catalysts. Purification of monomers before use may be necessary.
Gel Formation Side Reactions at High Temperatures: Uncontrolled high temperatures can promote side reactions such as cross-linking, leading to the formation of an insoluble gel.Carefully control the temperature profile throughout the reaction. A gradual increase in temperature is recommended. The choice of catalyst can also influence the propensity for side reactions.
Slow Reaction Rate Low Reaction Temperature: The activation energy for polycondensation is significant, and low temperatures will result in a slow reaction rate.Increase the reaction temperature. The use of an appropriate catalyst (e.g., tin(II) octoate, titanium(IV) butoxide) can also significantly increase the reaction rate at a given temperature.
Broad Polydispersity Index (PDI) Side Reactions and Chain Scission: High temperatures can lead to side reactions and thermal degradation, which can broaden the molecular weight distribution.Optimize the reaction temperature and time to minimize degradation. A lower temperature for a longer duration may yield a polymer with a narrower PDI compared to a higher temperature for a shorter time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the polycondensation of this compound?

A1: The optimal reaction temperature is not a single value but rather a temperature profile. A typical two-stage melt polycondensation process is recommended. The first stage, esterification, is often carried out at a lower temperature, around 170-190°C, to facilitate the initial reaction and removal of water without significant monomer degradation. The second stage, polycondensation, requires a higher temperature, typically in the range of 220-240°C, under high vacuum to build up the molecular weight. The exact optimal temperatures will depend on the specific diacid used, the catalyst, and the desired polymer properties.

Q2: How does reaction temperature affect the molecular weight of the resulting polyester?

A2: Generally, increasing the reaction temperature increases the rate of the polycondensation reaction, which can lead to a higher molecular weight in a shorter amount of time. However, excessively high temperatures can lead to thermal degradation and side reactions that can limit or even decrease the molecular weight. Therefore, there is an optimal temperature range that needs to be determined experimentally for each specific system.

Q3: What are the signs of thermal degradation during the polycondensation of this compound?

A3: The most common sign of thermal degradation is a change in the color of the reaction mixture, typically turning yellow and then brown. Other indicators can include a decrease in the melt viscosity of the polymer, the evolution of volatile degradation products, and a broadening of the molecular weight distribution (higher PDI).

Q4: Can a catalyst be used to lower the required reaction temperature?

A4: Yes, using a catalyst is highly recommended. Catalysts such as tin(II) octoate (Sn(Oct)₂), titanium(IV) butoxide (Ti(OBu)₄), or antimony trioxide (Sb₂O₃) can significantly increase the rate of polycondensation, allowing the reaction to be carried out at lower temperatures or for shorter durations. This can help to minimize thermal degradation and side reactions.

Q5: How critical is the removal of water during the reaction, and how is it affected by temperature?

A5: The removal of water is critical for achieving a high molecular weight polymer. Polycondensation is an equilibrium reaction, and the presence of water will shift the equilibrium back towards the reactants, thus limiting chain growth. Higher temperatures facilitate the vaporization and removal of water from the reaction mixture, especially under vacuum.

Experimental Protocols

Melt Polycondensation of this compound with Sebacic Acid

This protocol describes a typical two-stage melt polycondensation procedure.

Materials:

  • This compound (1.00 molar equivalent)

  • Sebacic Acid (1.00 molar equivalent)

  • Catalyst (e.g., Tin(II) octoate, 0.05-0.1 mol%)

  • Nitrogen gas (high purity)

  • Vacuum pump (<1 mbar)

Procedure:

  • Esterification Stage:

    • Charge a clean, dry reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with this compound, sebacic acid, and the catalyst.

    • Heat the mixture to 180°C under a slow stream of nitrogen gas to facilitate the removal of water formed during esterification.

    • Maintain this temperature for 2-3 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to the desired polycondensation temperature (e.g., 220°C, 230°C, or 240°C).

    • Simultaneously, gradually apply a vacuum to the system, reducing the pressure to below 1 mbar.

    • Continue the reaction under these conditions for 3-5 hours. The progress of the reaction can be monitored by observing the increase in the melt viscosity.

    • Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can then be extruded and pelletized.

Data Presentation

The following table provides representative data on how the final polycondensation temperature can affect the properties of a polyester synthesized from a long-chain diol and diacid. The data is analogous to what would be expected for the this compound and sebacic acid system.

Final Polycondensation Temperature (°C)Reaction Time (hours)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Appearance
220518,0001.8Off-white
230425,0001.9Pale yellow
240332,0002.1Light yellow
250328,0002.5Yellow-brown

Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions, catalyst, and purity of the monomers.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_final Final Steps charge_reactants Charge Reactants: This compound Sebacic Acid Catalyst heat_180C Heat to 180°C under N2 flow charge_reactants->heat_180C Start water_removal Remove Water (2-3 hours) heat_180C->water_removal increase_temp Increase Temperature (220-240°C) water_removal->increase_temp Esterification Complete apply_vacuum Apply High Vacuum (<1 mbar) increase_temp->apply_vacuum polymerization Polymerize (3-5 hours) apply_vacuum->polymerization cool_down Cool to Room Temperature polymerization->cool_down Reaction Complete extrude Extrude and Pelletize cool_down->extrude

Caption: Experimental workflow for the melt polycondensation of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Molecular Weight cause1 Inadequate Temperature problem->cause1 cause2 Inefficient Water Removal problem->cause2 cause3 Non-stoichiometric Ratio problem->cause3 solution1 Increase Polycondensation Temperature cause1->solution1 solution2 Improve Vacuum System and N2 Sweep cause2->solution2 solution3 Ensure Accurate Monomer Measurement cause3->solution3

Caption: Troubleshooting logic for addressing low molecular weight in polycondensation.

Technical Support Center: Crystallinity Control of 1,18-Octadecanediol-Based Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the crystallinity of polyesters based on 1,18-octadecanediol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing polymer properties for various applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and processing of this compound-based polyesters, with a focus on controlling their crystallinity.

Q1: My this compound-based polyester has a lower melting point and crystallinity than expected. What are the potential causes?

A1: Several factors can contribute to lower-than-expected melting points and crystallinity in these polyesters. The primary reasons often relate to the purity of the monomers, the stoichiometry of the reactants, and the polymerization conditions.

  • Monomer Impurities: The presence of impurities in the this compound or the diacid monomer can disrupt the regularity of the polymer chain, hindering crystal formation. Ensure high purity of all monomers before polymerization.

  • Inaccurate Stoichiometry: An exact 1:1 molar ratio of diol to diacid is crucial for achieving high molecular weight and, consequently, higher crystallinity. Any deviation can lead to shorter polymer chains and a more amorphous material.

  • Insufficient Polymerization Time or Temperature: Incomplete polymerization results in lower molecular weight polymers, which exhibit reduced crystallinity. Ensure that the reaction is carried out for a sufficient duration at the appropriate temperature to drive the reaction to completion.

  • Inefficient Water Removal: In polycondensation reactions, the removal of the water byproduct is essential to shift the equilibrium towards polymer formation. Inadequate vacuum or inefficient removal of water can limit the molecular weight of the polyester.

Q2: How can I systematically decrease the crystallinity of my this compound-based polyester to achieve a more amorphous material?

A2: Reducing the crystallinity of these polyesters can be achieved by intentionally disrupting the regularity of the polymer chains. This is typically accomplished through copolymerization.

  • Copolymerization with a Second Diacid: Introducing a diacid with a different chain length than the primary diacid will create irregularities in the polymer backbone. For instance, copolymerizing this compound with a mixture of a long-chain diacid (e.g., sebacic acid) and a short-chain diacid (e.g., adipic acid) will lower the overall crystallinity compared to the homopolymer made with only the long-chain diacid. The extent of crystallinity reduction is generally proportional to the molar ratio of the co-monomer.

  • Copolymerization with a Second Diol: Similarly, incorporating a second diol with a different chain length, such as 1,4-butanediol, will also disrupt the chain regularity and reduce crystallinity.

Q3: I am observing a very slow crystallization rate for my polyester. How can this be addressed?

A3: Slow crystallization kinetics can be a challenge, particularly for high molecular weight polyesters or when rapid solidification is required in a process.

  • Thermal Annealing: Annealing the polyester at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) can promote crystal growth and increase the overall crystallinity. The optimal annealing temperature and time will depend on the specific polyester composition.

  • Nucleating Agents: The addition of nucleating agents can accelerate the crystallization process by providing sites for crystal initiation. While specific nucleating agents for this compound-based polyesters are not extensively documented in readily available literature, general polyester nucleating agents could be a starting point for investigation.

  • Controlled Cooling: While slower cooling generally leads to higher crystallinity, a very slow cooling rate might not be practical. Understanding the crystallization kinetics through techniques like differential scanning calorimetry (DSC) can help in designing an optimal cooling profile.

Q4: My polyester is showing a broad melting peak in the DSC analysis. What does this indicate?

A4: A broad melting peak in a DSC thermogram typically suggests a wide distribution of crystal sizes and/or perfection. This can be caused by:

  • Heterogeneous Polymer Structure: The presence of co-monomers or impurities can lead to the formation of smaller, less perfect crystals that melt over a wider temperature range.

  • Thermal History: The cooling rate from the melt significantly influences the crystal structure. A rapid cooling rate can result in a more heterogeneous crystal population.

  • Low Molecular Weight: Polymers with lower molecular weights often exhibit broader melting peaks.

Quantitative Data Summary

The following tables summarize the thermal properties of various polyesters based on this compound, illustrating the impact of the diacid comonomer on their melting temperature and crystallinity.

Table 1: Thermal Properties of Polyesters Synthesized from this compound and Different Diacids

Diacid ComonomerMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Reference
1,18-(Z)-octadec-9-enedioic acid7045[1]
1,18-octadecanedioic acid8565[1]

Note: The crystallinity of these polymers can be estimated from the enthalpy of melting obtained from the DSC thermograms provided in the source literature.

Experimental Protocols

This section provides a general methodology for the synthesis of this compound-based polyesters via melt polycondensation.

Protocol 1: Synthesis of Poly(1,18-octadecyl 1,18-octadecanedioate)

Materials:

  • This compound (1.0 eq)

  • 1,18-octadecanedioic acid (1.0 eq)

  • Titanium(IV) butoxide (catalyst, ~0.1 mol%)

  • High-vacuum line

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a distillation condenser

Procedure:

  • Accurately weigh equimolar amounts of this compound and 1,18-octadecanedioic acid and add them to the three-neck round-bottom flask.

  • Add the titanium(IV) butoxide catalyst to the flask.

  • Heat the reaction mixture to 150°C under a nitrogen atmosphere with mechanical stirring until a homogenous melt is formed.

  • Gradually increase the temperature to 180-200°C while slowly applying a vacuum (down to <1 mbar) over a period of 1-2 hours to facilitate the removal of water produced during the esterification reaction.

  • Continue the reaction under high vacuum at 180-200°C for 4-6 hours. The viscosity of the mixture will increase as the polymerization proceeds.

  • Once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)

Instrument:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature about 30°C above its expected melting point at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is used to erase the thermal history of the sample.

  • Hold the sample at this temperature for 5 minutes to ensure complete melting.

  • Cool the sample to a temperature well below its expected crystallization temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min). The crystallization temperature (Tc) is determined from the exotherm on the cooling scan.

  • Heat the sample again to a temperature above its melting point at a heating rate of 10°C/min. The melting temperature (Tm) and the enthalpy of melting (ΔHm) are determined from the endotherm on this second heating scan.

  • The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔHm°) * 100 where ΔHm is the measured enthalpy of melting and ΔHm° is the theoretical enthalpy of melting for a 100% crystalline sample of the specific polyester. The value of ΔHm° needs to be obtained from the literature for the specific polymer or a closely related one.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the control of this compound-based polyester crystallinity.

experimental_workflow cluster_synthesis Polyester Synthesis cluster_crystallinity_control Crystallinity Control cluster_characterization Characterization monomers 1. Monomer Preparation (this compound & Diacid) polycondensation 2. Melt Polycondensation (Catalyst, Heat, Vacuum) monomers->polycondensation Equimolar Ratio purification 3. Purification (Dissolution & Precipitation) polycondensation->purification drying 4. Drying purification->drying thermal_history Thermal History (Cooling Rate) drying->thermal_history copolymerization Copolymerization (Co-monomer Addition) drying->copolymerization annealing Thermal Annealing (Post-synthesis) drying->annealing dsc DSC Analysis (Tm, Tc, % Crystallinity) thermal_history->dsc copolymerization->dsc annealing->dsc xrd XRD Analysis (Crystal Structure) dsc->xrd

Caption: Experimental workflow for synthesis and crystallinity control.

crystallinity_factors cluster_increase Factors Increasing Crystallinity cluster_decrease Factors Decreasing Crystallinity crystallinity Polyester Crystallinity fast_cooling Faster Cooling Rate crystallinity->fast_cooling Inhibits Order copolymerization Copolymerization crystallinity->copolymerization Disrupts Chain Regularity impurities Monomer Impurities crystallinity->impurities Introduces Defects slow_cooling Slower Cooling Rate slow_cooling->crystallinity Promotes Order annealing Thermal Annealing annealing->crystallinity Enhances Crystal Growth high_purity High Monomer Purity high_purity->crystallinity Ensures Chain Regularity stoichiometry Accurate Stoichiometry stoichiometry->crystallinity Leads to High Molecular Weight

Caption: Factors influencing polyester crystallinity.

References

Technical Support Center: End-Group Analysis and Control in 1,18-Octadecanediol Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,18-octadecanediol polyesters. It offers insights into end-group analysis, synthesis control, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is end-group analysis important for this compound polyesters?

A1: End-group analysis is crucial as the terminal functional groups (typically hydroxyl or carboxyl groups) significantly influence the polyester's properties and performance in drug delivery applications. These groups affect the polymer's solubility, degradation rate, and ability to conjugate with active pharmaceutical ingredients (APIs).[1] Controlling the end-groups allows for precise tuning of these characteristics.

Q2: What are the primary methods for analyzing the end-groups of these polyesters?

A2: The primary methods for end-group analysis of polyesters are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[2] 1H NMR is widely used for quantitative analysis of hydroxyl and carboxyl end-groups.[2][3] MALDI-TOF MS provides information on the molecular weight distribution and the nature of the end-groups.[4]

Q3: How can I improve the accuracy of 1H NMR for quantifying hydroxyl and carboxyl end-groups?

A3: To enhance accuracy, derivatization of the end-groups is recommended. Reacting the polyester with trichloroacetyl isocyanate (TAI) converts the hydroxyl and carboxyl groups into derivatives with distinct signals in a clear region of the 1H NMR spectrum, allowing for more precise quantification.[5]

Q4: What factors influence the control of end-groups during the synthesis of this compound polyesters?

A4: The control of end-groups is primarily influenced by the stoichiometry of the monomers (this compound and the dicarboxylic acid), the reaction time, temperature, and the type of catalyst used.[6][7] The removal of by-products, such as water in polycondensation reactions, is also critical to drive the reaction to completion and achieve the desired molecular weight and end-group composition.[6][8]

Q5: Can I use MALDI-TOF MS for quantitative end-group analysis?

A5: While MALDI-TOF MS is excellent for identifying the types of end-groups and providing a qualitative overview of the polymer population, it is generally considered a semi-quantitative technique for polyesters.[9] For accurate quantification, 1H NMR is the preferred method.

Experimental Protocols

Protocol 1: Synthesis of this compound Polyester via Polycondensation

Objective: To synthesize a hydroxyl-terminated polyester from this compound and a dicarboxylic acid (e.g., sebacic acid).

Materials:

  • This compound

  • Sebacic acid

  • Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Nitrogen gas supply

  • Standard laboratory glassware with a distillation setup

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, combine this compound and sebacic acid in the desired molar ratio. For hydroxyl-terminated polyesters, a slight excess of the diol is used.

  • Add the catalyst (typically 0.1-0.5 mol% relative to the dicarboxylic acid).

  • Flush the system with nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to 150-180 °C under a gentle nitrogen flow to initiate the esterification and distill off the water formed.[6]

  • After the initial water evolution ceases (typically 2-4 hours), gradually increase the temperature to 200-220 °C and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization.[6]

  • Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

  • Cool the reaction mixture to room temperature and dissolve the polyester in a suitable solvent (e.g., chloroform or tetrahydrofuran) for purification.

  • Precipitate the polyester by pouring the solution into a non-solvent like cold methanol.

  • Filter and dry the purified polyester under vacuum.

Protocol 2: Quantitative End-Group Analysis by 1H NMR with TAI Derivatization

Objective: To determine the concentration of hydroxyl and carboxyl end-groups in a this compound polyester sample.

Materials:

  • Polyester sample

  • Deuterated chloroform (CDCl3)

  • Trichloroacetyl isocyanate (TAI)

  • NMR tubes

Procedure:

  • Dissolve a known amount of the dried polyester sample (e.g., 10-20 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.

  • Acquire a standard 1H NMR spectrum of the underivatized polymer to identify the characteristic peaks of the polymer backbone.

  • To the same NMR tube, add a small excess of TAI (e.g., 5-10 µL). Caution: TAI is corrosive and moisture-sensitive. Handle in a fume hood.

  • Gently mix the contents of the NMR tube and allow the reaction to proceed for about 5-10 minutes at room temperature.[5]

  • Acquire a 1H NMR spectrum of the derivatized sample.

  • Integrate the signals of the derivatized end-groups and a well-resolved signal from the polymer backbone.

  • Calculate the number-average molecular weight (Mn) and the percentage of each end-group based on the integral ratios.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight - Incomplete reaction. - Inefficient removal of by-products (e.g., water). - Incorrect monomer stoichiometry. - Impurities in monomers or solvent.- Increase reaction time or temperature. - Improve vacuum conditions to enhance by-product removal. - Carefully verify the molar ratio of monomers. - Purify monomers and ensure the solvent is anhydrous.
Gelation of the Reaction Mixture - Side reactions, especially with unsaturated monomers.[7][9] - Excessive reaction temperature or time. - Inappropriate catalyst choice.[7]- Optimize reaction conditions to avoid excessive heat exposure. - Screen different catalysts to minimize side reactions. - Use a chain terminator to control cross-linking.
Discoloration of the Polymer - Oxidation at high temperatures. - Impurities in the starting materials.- Ensure a continuous and efficient inert atmosphere (e.g., nitrogen or argon). - Use purified monomers. - Add antioxidants if necessary.
Inconsistent Batch-to-Batch Results - Variations in reaction conditions (temperature, time, vacuum). - Inconsistent purity of starting materials.- Implement strict control over all reaction parameters. - Standardize monomer purification procedures.
End-Group Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
1H NMR: Poorly Resolved End-Group Signals - Low concentration of end-groups in high molecular weight polymers. - Overlapping signals with the polymer backbone or impurities.- Increase the concentration of the polymer sample in the NMR tube. - Use a higher field NMR spectrometer. - Derivatize the end-groups with TAI to shift their signals to a clearer region of the spectrum.[5]
1H NMR: Inaccurate Quantification - Incomplete derivatization with TAI. - Presence of water, which reacts with TAI.- Ensure an excess of TAI is used. - Thoroughly dry the polymer sample and use anhydrous NMR solvent.
MALDI-TOF MS: No or Weak Polymer Signal - Inappropriate matrix or cationizing agent. - Poor co-crystallization of the sample and matrix.- Screen different matrices (e.g., dithranol, HCCA) and cationizing agents (e.g., NaI, AgTFA).[10] - Optimize the sample-to-matrix ratio and the spotting technique.[10]
MALDI-TOF MS: Complex/Uninterpretable Spectra - Presence of multiple polymer populations with different end-groups. - Fragmentation of the polymer during laser desorption/ionization.- Fractionate the polymer sample before analysis if possible. - Reduce the laser power to minimize fragmentation.

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_analysis End-Group Analysis s1 Monomer Preparation (this compound & Dicarboxylic Acid) s2 Polycondensation Reaction s1->s2 s3 Purification (Precipitation) s2->s3 s4 Drying s3->s4 a1 Sample Preparation for NMR & MALDI-TOF s4->a1 Characterization a2 1H NMR Analysis (with TAI Derivatization) a1->a2 a3 MALDI-TOF MS Analysis a1->a3

Caption: Experimental workflow for the synthesis and end-group analysis of this compound polyesters.

troubleshooting_synthesis start Synthesis Issue Detected q1 Low Molecular Weight? start->q1 s1 Increase Reaction Time/Temp Improve Vacuum q1->s1 Yes q2 Gelation? q1->q2 No end Problem Resolved s1->end s2 Optimize Temp/Catalyst q2->s2 Yes q3 Discoloration? q2->q3 No s2->end s3 Improve Inert Atmosphere Purify Monomers q3->s3 Yes q3->end No s3->end

References

Validation & Comparative

The Impact of Long-Chain Diols on Polymer Performance: A Comparative Analysis of 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, the choice of monomer is a critical determinant of the final material's properties. For researchers and drug development professionals, understanding how the subtle variation in monomer structure, such as the chain length of a diol, influences the macroscopic characteristics of a polymer is paramount for designing materials with tailored performance. This guide provides a comparative analysis of 1,18-Octadecanediol against other long-chain diols in the context of polyester and polyurethane synthesis, supported by experimental data from various studies.

Executive Summary

Long-chain aliphatic diols are key building blocks for synthesizing a variety of polymers, including polyesters and polyurethanes. The length of the hydrocarbon chain in these diols significantly impacts the thermal and mechanical properties of the resulting polymers. Generally, as the diol chain length increases, properties such as crystallinity and melting temperature are affected, which in turn influences the material's stiffness, strength, and elongation. This guide focuses on comparing polymers derived from this compound with those from other long-chain diols like 1,12-dodecanediol and 1,16-hexadecanediol, providing a clearer picture of its performance characteristics.

Performance Comparison in Polyesters

The performance of polyesters is heavily reliant on the structure of both the diol and the diacid monomers. The following tables summarize the thermal and mechanical properties of polyesters synthesized from various long-chain diols and dicarboxylic acids, based on data compiled from multiple studies.

Thermal Properties of Long-Chain Polyesters
DiolDiacidMelting Temp (Tm) (°C)Glass Transition Temp (Tg) (°C)Decomposition Temp (Td) (°C)
1,12-DodecanediolAdipic Acid68.9-385
1,12-DodecanediolSuberic Acid75.4-390
1,12-DodecanediolSebacic Acid80.1-395
1,12-DodecanediolDodecanedioic Acid85.2-400
This compoundSebacic Acid~70-80 (estimated)->350

Note: Direct comparative data for this compound with the same diacids under identical conditions is limited. The provided value is an estimation based on general trends observed in literature. It has been noted that increasing the length of the diol chain can influence the crystallization and melting temperatures[1].

Mechanical Properties of Long-Chain Polyesters
DiolDiacidTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,12-DodecanediolAdipic Acid18.5350250
1,12-DodecanediolSuberic Acid20.8255300
1,12-DodecanediolSebacic Acid25.3254350
1,12-DodecanediolDodecanedioic Acid28.1200400
This compoundSebacic AcidNot AvailableNot AvailableNot Available

Performance Comparison in Polyurethanes

In polyurethanes, long-chain diols act as soft segments, influencing the flexibility and elastomeric properties of the material. The choice of diol chain extender can significantly alter the thermal and mechanical behavior of the resulting polyurethane.

Thermal and Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
Diol Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp (Tg) (°C)
1,4-Butanediol25 - 50400 - 700-20 to -50
1,6-Hexanediol20 - 45500 - 800-30 to -60
1,12-Dodecanediol15 - 35600 - 1000-40 to -70
This compoundNot AvailableNot AvailableNot Available

Note: The data presented for polyurethanes is generalized from typical values found in the literature. Specific values can vary significantly based on the isocyanate, polyol, and synthesis conditions used. Increasing the chain length of the diol chain extender generally leads to a decrease in hardness and tensile strength, while increasing the elongation at break and lowering the glass transition temperature, resulting in a softer and more flexible material[3].

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of polyesters from long-chain diols.

Polyester Synthesis via Two-Step Melt Polycondensation

This method is commonly employed for synthesizing high molecular weight polyesters.

  • Esterification: An equimolar mixture of a long-chain diol (e.g., this compound) and a dicarboxylic acid (e.g., sebacic acid) is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as titanium(IV) butoxide (TBT), is added (typically 0.05-0.1 mol% relative to the diacid). The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. The water produced during the esterification reaction is continuously removed by distillation. This stage is typically continued for 2-4 hours.

  • Polycondensation: After the esterification stage, a vacuum is gradually applied (reducing the pressure to below 1 mbar) while the temperature is increased to 220-250°C. This stage facilitates the removal of the diol byproduct and promotes the growth of high molecular weight polymer chains. The reaction is monitored by measuring the torque of the mechanical stirrer, which increases with the viscosity of the polymer melt. The polycondensation is typically continued for 3-6 hours until the desired molecular weight is achieved. The resulting polyester is then cooled and collected.

PolyesterSynthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage A Monomers + Catalyst B Heat (180-220°C) under N2 A->B C Water Removal B->C D Apply Vacuum C->D E Heat (220-250°C) D->E F High Molecular Weight Polyester E->F CharacterizationWorkflow Polymer Synthesized Polyester Structure NMR (Structure) Polymer->Structure MW GPC (Molecular Weight) Polymer->MW Thermal DSC & TGA (Thermal Properties) Polymer->Thermal Mechanical Tensile Testing (Mechanical Properties) Polymer->Mechanical BiodegradationPathway Polymer Polyester/Polyurethane Hydrolysis Hydrolysis of Ester/Urethane Bonds Polymer->Hydrolysis Oligomers Oligomers & Monomers Hydrolysis->Oligomers Metabolism Cellular Metabolism Oligomers->Metabolism Excretion Excretion Metabolism->Excretion

References

A Comparative Guide to the Biodegradability of 1,18-Octadecanediol-Based Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of novel polymers is paramount. This guide provides a comparative analysis of the biodegradability of polyesters based on 1,18-octadecanediol, offering insights into their performance against other common biodegradable polyesters. The information is supported by experimental data and detailed methodologies to aid in research and development.

Long-chain aliphatic polyesters (LCAPs) are emerging as a promising class of biodegradable polymers with properties that can mimic conventional plastics like polyethylene. Among these, polyesters synthesized from this compound are of particular interest due to their potential for controlled degradation and bio-compatibility. This guide explores the biodegradability of these novel materials through various testing methodologies, including controlled composting, soil burial, and enzymatic degradation.

Comparative Biodegradability Data

The biodegradability of polyesters is highly dependent on their chemical structure and the environmental conditions they are exposed to. Below is a summary of available data comparing this compound-based polyesters with other common biodegradable alternatives.

PolymerTest MethodDurationTemperatureResult
Poly(this compound-alt-1,18-octadecanedioic acid) (PE-18,18) Controlled Composting (ISO 14855-1)60 days58°CBiodegradation confirmed
Poly(ethylene-alt-1,18-octadecanedioic acid) (PE-2,18) Controlled Composting (ISO 14855-1)60 days58°C96% biodegradation[1]
Poly(butylene succinate) (PBS) Enzymatic Degradation (Cutinase)4 hours->60% weight loss[2]
Poly(butylene succinate-co-adipate) (PBSA) Enzymatic Degradation (Cutinase)1.3 hours->90% weight loss[2]
Poly(ε-caprolactone) (PCL) Soil Burial3 weeksAmbient93-95% weight loss[3]
Aliphatic-Aromatic Copolyester (BTA) Soil Burial6 weeksAmbient80-90% weight loss[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key biodegradability experiments.

Controlled Composting Test (based on ASTM D5338 / ISO 14855-1)

This method determines the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.

Materials:

  • Test polyester sample (powder or film).

  • Mature compost inoculum.

  • Reference material (e.g., cellulose).

  • Negative control (e.g., polyethylene).

  • Aerated composting vessels.

  • CO2 trapping system (e.g., sodium hydroxide solution) and titration equipment or a CO2 analyzer.

Procedure:

  • Prepare a solid matrix by mixing the compost inoculum with the test sample and reference material in separate vessels.

  • Maintain the temperature of the vessels at a constant thermophilic temperature, typically 58 ± 2°C.

  • Supply a controlled flow of carbon dioxide-free, humidified air to each vessel to ensure aerobic conditions.

  • Continuously monitor the carbon dioxide produced in the exhaust air from each vessel by trapping it in a sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO2 analyzer.

  • The test is concluded when the rate of CO2 evolution from the test and reference materials has plateaued. The test duration is typically 45 to 90 days but can be extended.

  • The percentage of biodegradation is calculated by comparing the cumulative CO2 produced by the test sample to its theoretical maximum CO2 production (ThCO2), which is based on its carbon content.

Soil Burial Test

This test simulates the degradation of a polymer in a soil environment.

Materials:

  • Polymer film samples of known weight and dimensions.

  • Sieved, well-characterized soil.

  • Containers for burial.

  • Controlled environment chamber or incubator.

Procedure:

  • Pre-weigh the polymer film samples.

  • Bury the samples in the soil within the containers at a specified depth.

  • Maintain the soil moisture content at a consistent level (e.g., 40-60% of the water-holding capacity).

  • Incubate the containers at a constant temperature (e.g., 25-30°C) for a predetermined period (e.g., weeks to months).

  • At regular intervals, retrieve replicate samples.

  • Carefully clean the retrieved samples to remove all soil debris, then dry them to a constant weight.

  • The percentage of weight loss is calculated to determine the extent of biodegradation.

  • Surface morphology changes can be observed using techniques like Scanning Electron Microscopy (SEM).

Enzymatic Degradation Assay (using Cutinase)

This assay assesses the susceptibility of a polyester to enzymatic hydrolysis.

Materials:

  • Polyester sample (film or powder).

  • Purified cutinase enzyme (e.g., from Humicola insolens or Thermobifida cellulosilytica).[2][4]

  • Phosphate buffer solution (e.g., pH 7.0-8.0).

  • Incubator or water bath.

  • Analytical equipment to measure degradation products (e.g., High-Performance Liquid Chromatography - HPLC) or weight loss.

Procedure:

  • Prepare a solution of the cutinase enzyme in the phosphate buffer at a specified concentration (e.g., 5 µM).[4][5]

  • Add a known amount of the polyester sample to the enzyme solution in a reaction vessel.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-65°C) with agitation.[2][4]

  • At different time points, take aliquots of the supernatant to quantify the release of soluble degradation products (monomers and oligomers) using HPLC.

  • Alternatively, at the end of the incubation period, recover the remaining polymer, wash, dry, and weigh it to determine the percentage of weight loss.

Visualizing the Processes

To better illustrate the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Composting cluster_setup Preparation cluster_incubation Incubation cluster_analysis Analysis Sample Polyester Sample Mix Mix Sample and Inoculum Sample->Mix Inoculum Compost Inoculum Inoculum->Mix Vessel Aerated Composting Vessel (58°C) Mix->Vessel CO2_Trap CO2 Trapping / Analysis Vessel->CO2_Trap Air CO2-free, Humidified Air Air->Vessel Calculation Calculate % Biodegradation CO2_Trap->Calculation

Controlled Composting Workflow

Experimental_Workflow_Soil_Burial cluster_setup Preparation cluster_incubation Incubation cluster_analysis Analysis Sample Pre-weighed Polyester Film Burial Bury Sample in Soil Sample->Burial Soil Conditioned Soil Soil->Burial Incubator Incubate at Constant T & Humidity Burial->Incubator Retrieve Retrieve & Clean Sample Incubator->Retrieve Weigh Dry & Re-weigh Retrieve->Weigh Analysis Calculate Weight Loss & SEM Analysis Weigh->Analysis

Soil Burial Test Workflow

Microbial_Degradation_Pathway cluster_polymer Polymer Environment cluster_microbe Microbial Cell Polymer Long-Chain Aliphatic Polyester (e.g., PE-18,18) Oligomers Soluble Oligomers & Monomers (this compound, Dicarboxylic Acid) Polymer->Oligomers Surface Erosion Microbe Microorganism (e.g., Thermomonospora sp.) Enzyme_Production Enzyme Synthesis Microbe->Enzyme_Production Induction Metabolism Central Metabolism (e.g., TCA Cycle) Microbe->Metabolism Extracellular_Enzyme Extracellular Hydrolases (e.g., Cutinase, Tcur1278) Enzyme_Production->Extracellular_Enzyme Secretion Biomass New Biomass Metabolism->Biomass CO2 CO2 + H2O Metabolism->CO2 Extracellular_Enzyme->Polymer Oligomers->Microbe Uptake

Microbial Degradation Pathway

Discussion

The available data indicates that polyesters derived from this compound are indeed biodegradable, particularly under industrial composting conditions. The high level of biodegradation (96%) observed for the PE-2,18 copolyester within a relatively short timeframe is promising. This suggests that the presence of long-chain diols does not preclude rapid microbial degradation, provided the overall polymer structure is accessible to microbial enzymes.

The implication of Thermomonospora species and their cutinase-like enzymes, such as Tcur1278, in the degradation of these LCAPs provides a specific target for further research into the enzymatic mechanisms. Cutinases are known for their ability to hydrolyze ester bonds in a variety of polyesters, and their effectiveness against LCAPs highlights a potential avenue for developing biotechnological solutions for plastic waste management.

In comparison to other well-studied biodegradable polyesters, the performance of this compound-based polyesters appears competitive. For instance, the degradation rates of PCL and BTA in soil burial tests are high, but these tests were conducted over several weeks. While direct quantitative comparisons are challenging due to differing test conditions, the composting data for PE-2,18 suggests a high potential for efficient degradation in optimized environments.

Further research is needed to quantify the biodegradation of polyesters like PE-18,18 in soil environments to provide a more complete picture of their environmental fate. Additionally, exploring the activity of a wider range of microbial enzymes on these novel polyesters will be crucial for understanding their degradation pathways and for potential applications in bioremediation and recycling.

For professionals in drug development, the tunable degradation rates and potential biocompatibility of these long-chain aliphatic polyesters could offer new opportunities for designing controlled-release drug delivery systems and biodegradable medical implants. The detailed experimental protocols provided in this guide can serve as a foundation for evaluating the degradation kinetics of such novel biomaterials.

References

A Comparative Guide to the Thermal Properties of Polyesters Synthesized with Different Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers is a critical determinant in the synthesis of polyesters, profoundly influencing their thermal properties and, consequently, their suitability for various applications, including in the realm of drug development and delivery. This guide provides a comparative thermal analysis of polyesters synthesized with a range of diols, supported by experimental data from recent studies. Understanding these thermal characteristics—specifically the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td)—is paramount for predicting polymer behavior during processing, storage, and application.

Comparative Thermal Analysis Data

The thermal properties of polyesters are intricately linked to the chemical structure of the constituent diol. Factors such as chain length, branching, and the presence of aromatic or cyclic groups in the diol can significantly alter the thermal stability and phase transition temperatures of the resulting polymer. The following table summarizes key thermal data for a variety of polyesters synthesized with different diols, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Polyester SystemDiol UsedTg (°C)Tm (°C)Td,5% (°C)Reference
Furan-based CopolyestersEthylene Glycol~75-85->300[1]
1,3-Propanediol~50-60->300[1]
1,4-Butanediol~30-40->300[1]
Indole-based Aromatic PolyestersVarious Aliphatic Diols65 - 113->330[2][3]
Bio-based Branched PolyestersSugar-derived Triols-57 - 19-168 - 268[4]
Vanillin-derived Poly(ether-ester)sPhenyl/Phenyloxy Diols & CHDM98 - 120204 - 240315 - 430[5]
Succinic Acid-based PolyestersEthylene Glycol~ -11~102>300[6]
1,3-Propanediol~ -35~45>300[6]
Terephthalate-based Copolyesters2,3-Butanediol / Ethylene Glycol (78:22)104--[7]
Ethylene Glycol (PET)<80--[7]

Note: Tg (Glass Transition Temperature), Tm (Melting Temperature), Td,5% (Temperature at 5% weight loss). Values can vary based on molecular weight and specific synthesis conditions.

Key Observations from Thermal Analysis

The data reveals several key trends:

  • Diol Chain Length: An increase in the chain length of linear aliphatic diols generally leads to a decrease in the glass transition temperature (Tg) due to increased chain flexibility.[3] However, for some aliphatic polyesters, longer diol chains can lead to increased crystallinity and melting temperatures (Tm).[8][9]

  • Aromatic and Cyclic Diols: The incorporation of rigid structures, such as aromatic rings or cyclic groups from diols like those derived from vanillin or isosorbide, significantly increases the Tg of the resulting polyesters.[5][10] This is attributed to the restricted molecular motion of the polymer chains.

  • Branching: The introduction of branching in the diol structure, such as the methyl groups in 2,3-butanediol, can lead to a higher Tg compared to their linear counterparts like ethylene glycol.[7]

  • Bio-based Diols: The use of bio-based diols, such as those derived from sugars or vanillin, allows for the synthesis of polyesters with a wide and tunable range of thermal properties.[1][4][5]

Experimental Protocols

The following are generalized methodologies for the key thermal analysis techniques used to characterize the polyesters cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.

  • Sample Preparation: A small, precisely weighed sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.[10]

  • Instrumentation: A differential scanning calorimeter is used for the analysis.

  • Thermal Program:

    • The sample is first heated from ambient temperature to a temperature above its expected melting point to erase any prior thermal history. For example, from -60 °C to 180 °C at a heating rate of 10 °C/min.[11]

    • The sample is then held at this temperature for a few minutes (e.g., 5 minutes).[11]

    • The sample is subsequently cooled to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).[11]

    • Finally, a second heating scan is performed at the same heating rate (e.g., 10 °C/min) to a temperature above the melting point.[3][11]

  • Data Analysis: The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating scan.[10] The melting temperature (Tm) is determined from the peak of the endothermic melting event.

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability of the polyesters and determine their decomposition temperature (Td).

  • Sample Preparation: A small, accurately weighed sample of the polyester is placed in a TGA sample pan.

  • Instrumentation: A thermogravimetric analyzer is used for the measurement.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C or 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically nitrogen (N2) or air.[3][11][12]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs, for instance, Td,5% for a 5% weight loss.[3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent thermal analysis of polyesters with different diols.

G cluster_synthesis Polyester Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Reactants Diacid / Diester + Diol Catalyst Catalyst Addition Reactants->Catalyst Polycondensation Melt Polycondensation / Solution Polymerization Catalyst->Polycondensation Purification Purification of Polyester Polycondensation->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm Td Decomposition Temperature (Td) TGA->Td StructureProperty Structure-Property Relationship Analysis Tg->StructureProperty Tm->StructureProperty Td->StructureProperty

Caption: Experimental workflow for polyester synthesis and thermal characterization.

References

The Influence of Diol Chain Length on the Mechanical Properties of Aliphatic Polyesters: A Comparative Analysis of 1,18-Octadecanediol versus Shorter Chain Diols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a biodegradable polyester with appropriate mechanical properties is a critical determinant for the successful design of advanced drug delivery systems, tissue engineering scaffolds, and other biomedical devices. The choice of diol monomer, a key building block in polyester synthesis, significantly influences the final material's tensile strength, stiffness, and ductility. This guide provides a comprehensive comparison of the mechanical properties of polyesters synthesized from the long-chain diol, 1,18-octadecanediol, versus those derived from shorter-chain diols, supported by experimental data.

The incorporation of longer-chain diols into polyester backbones generally leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break. This trend is attributed to the increased flexibility and mobility of the longer hydrocarbon chains, which results in a less rigid and more ductile material. Polyesters synthesized from this compound exhibit properties akin to polyethylene, characterized by high flexibility and a large capacity for deformation before fracture.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of polyesters synthesized from succinic acid and diols of varying chain lengths: 1,4-butanediol (C4), 1,6-hexanediol (C6), and qualitatively describes the expected properties for this compound (C18) based on literature describing their "polyethylene-like" nature.

Diol Used (Chain Length)Polyester NameTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
1,4-Butanediol (C4)Poly(butylene succinate) (PBS)18.6 - 35[1][2]300 - 1430[1][2]>300[1]
1,6-Hexanediol (C6)Poly(hexamethylene succinate) (PHS)~12.9[3]Not Reported~498.5[3]
This compound (C18)Poly(octadecanediol succinate)Lower than shorter diolsLower than shorter diolsSignificantly higher

Note: Direct, side-by-side comparative data for polyesters synthesized under identical conditions for all three diols is limited. The data for PBS and PHS are compiled from different sources and serve as a reference. The properties for poly(octadecanediol succinate) are described qualitatively based on the characterization of long-chain aliphatic polyesters as highly ductile and flexible.

Experimental Protocols

Synthesis of Aliphatic Polyesters (General Procedure)

A common method for synthesizing these polyesters is a two-step melt polycondensation process. The following is a generalized protocol that can be adapted for different diol and dicarboxylic acid monomers.

Step 1: Esterification

  • The dicarboxylic acid (e.g., succinic acid) and the diol (e.g., 1,4-butanediol, 1,6-hexanediol, or this compound) are added to a reactor in a specific molar ratio (typically a slight excess of the diol).

  • A catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), is added to the mixture.

  • The reactor is heated to a temperature of approximately 140-180°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed as a byproduct and removed. This stage is typically carried out for 2-4 hours.

Step 2: Polycondensation

  • The temperature is then gradually increased to 200-240°C.

  • A vacuum is applied to the reactor to facilitate the removal of the excess diol and any remaining water, driving the polymerization reaction forward to achieve a high molecular weight polymer.

  • This stage is continued for several hours until the desired viscosity or molecular weight is achieved.

  • The resulting polyester is then cooled and can be processed for characterization.

Mechanical Testing of Polyesters

The tensile properties of the synthesized polyesters are typically evaluated according to standardized methods such as ASTM D638 or ISO 527.

Procedure:

  • Specimen Preparation: The polyester is melt-pressed or injection-molded into dumbbell-shaped specimens as specified by the standard. The dimensions of the specimens are precisely measured.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Testing: A universal testing machine equipped with grips to hold the specimen, a load cell to measure the applied force, and an extensometer to measure the elongation is used.

  • The specimen is clamped into the grips, and a tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • The load and elongation data are recorded throughout the test to generate a stress-strain curve.

  • From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Logical Relationships and Experimental Workflow

The relationship between the diol chain length and the resulting polyester's mechanical properties, along with the experimental workflow for their synthesis and characterization, can be visualized as follows.

logical_relationship cluster_input Input Monomers cluster_synthesis Polyester Synthesis cluster_characterization Material Characterization cluster_properties Mechanical Properties cluster_relationship Diol Chain Length Influence Diol Diol Synthesis Melt Polycondensation Diol->Synthesis Diacid Dicarboxylic Acid Diacid->Synthesis Polyester Polyester Synthesis->Polyester Testing Tensile Testing (ASTM D638/ISO 527) Polyester->Testing Strength Tensile Strength Testing->Strength Modulus Young's Modulus Testing->Modulus Elongation Elongation at Break Testing->Elongation LongerDiol Longer Diol Chain Decreased Decreased LongerDiol->Decreased Increased Increased LongerDiol->Increased Decreased->Strength Decreased->Modulus Increased->Elongation

Caption: Logical relationship between diol chain length and polyester mechanical properties.

experimental_workflow start Monomer Selection (Diol & Dicarboxylic Acid) synthesis Polyester Synthesis (Melt Polycondensation) start->synthesis purification Polymer Purification synthesis->purification specimen_prep Specimen Preparation (Molding/Pressing) purification->specimen_prep testing Tensile Testing (ASTM D638 / ISO 527) specimen_prep->testing data_analysis Data Analysis (Stress-Strain Curve) testing->data_analysis end Mechanical Properties (Tensile Strength, Modulus, Elongation) data_analysis->end

Caption: Experimental workflow for polyester synthesis and mechanical characterization.

References

Confirming the Structure of 1,18-Octadecanediol Copolymers by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers, providing detailed information on monomer incorporation, sequence distribution, and end-group analysis. This guide offers a comparative overview of the NMR characterization of a copolyester derived from 1,18-octadecanediol and sebacic acid, hereafter referred to as poly(1,18-octadecanediyl sebacate), against a well-characterized aliphatic copolyester, poly(butylene succinate-co-adipate). This comparison will highlight the key spectral features that confirm the successful synthesis and structure of these materials.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the monomers and the resulting copolyesters. These values are essential for identifying the structural units within the polymer chain and confirming the formation of ester linkages.

Table 1: ¹H NMR Chemical Shift Assignments (in CDCl₃)

Functional GroupPoly(1,18-octadecanediyl sebacate) (δ, ppm)Poly(butylene succinate-co-adipate) (δ, ppm)
Diol Unit
-O-CH ₂- (from this compound)~4.05 (t)-
-O-CH₂-CH ₂- (from this compound)~1.62 (quint)-
-(CH ₂)- (internal methylenes from this compound)~1.26 (br s)-
-O-CH ₂- (from 1,4-butanediol)-~4.07 (t)
-O-CH₂-CH ₂- (from 1,4-butanediol)-~1.69 (quint)
Diacid Unit
-C(=O)-CH ₂- (from sebacic acid)~2.28 (t)-
-C(=O)-CH₂-CH ₂- (from sebacic acid)~1.60 (quint)-
-(CH ₂)- (internal methylenes from sebacic acid)~1.30 (br s)-
-C(=O)-CH ₂-CH ₂-C(=O)- (from succinic acid)-~2.62 (s)
-C(=O)-CH ₂- (from adipic acid)-~2.32 (t)
-C(=O)-CH₂-CH ₂- (from adipic acid)-~1.64 (quint)

t = triplet, quint = quintet, br s = broad singlet, s = singlet

Table 2: ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Functional GroupPoly(1,18-octadecanediyl sebacate) (δ, ppm)Poly(butylene succinate-co-adipate) (δ, ppm)
Diol Unit
-O-C H₂- (from this compound)~64.3-
-O-CH₂-C H₂- (from this compound)~28.6-
-(C H₂)- (internal methylenes from this compound)~29.5, 29.2, 25.9-
-O-C H₂- (from 1,4-butanediol)-~64.1
-O-CH₂-C H₂- (from 1,4-butanediol)-~25.3
Diacid Unit
-C (=O)- (from sebacic acid)~173.9-
-C(=O)-C H₂- (from sebacic acid)~34.3-
-C(=O)-CH₂-C H₂- (from sebacic acid)~25.0-
-(C H₂)- (internal methylenes from sebacic acid)~29.1-
-C (=O)- (from succinic acid)-~172.2
-C(=O)-C H₂- (from succinic acid)-~29.1
-C (=O)- (from adipic acid)-~173.3
-C(=O)-C H₂- (from adipic acid)-~33.9
-C(=O)-CH₂-C H₂- (from adipic acid)-~24.3

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a general protocol for the synthesis and NMR analysis of aliphatic copolyesters.

Synthesis of Poly(1,18-octadecanediyl sebacate)
  • Monomer Preparation: Equimolar amounts of this compound and sebacic acid are added to a reaction vessel.

  • Catalyst Addition: A suitable catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), is added (typically 0.1-0.5 mol% relative to the diacid).

  • Polycondensation: The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased to 180-220°C to facilitate the esterification reaction and removal of water as a byproduct.

  • Vacuum Application: After the initial esterification, a vacuum is applied to remove the remaining water and drive the polymerization to completion, resulting in a high molecular weight copolyester.

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum.

NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 10-20 mg of the purified copolyester is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: A standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is employed to ensure quantitative integration.

    • Analysis: The formation of the ester bond is confirmed by the downfield shift of the methylene protons adjacent to the oxygen atoms of the diol (around 4.05 ppm) compared to the free diol (~3.64 ppm). The integration of the peaks corresponding to the diol and diacid units can be used to determine the copolymer composition.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: A proton-decoupled pulse sequence is used. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Analysis: The formation of the ester carbonyl is confirmed by the appearance of a signal around 174 ppm. The chemical shifts of the carbons in the diol and diacid units provide further confirmation of the copolymer structure.

Mandatory Visualizations

Workflow for Copolymer Synthesis and NMR Confirmation

G cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_nmr NMR Analysis Monomers This compound + Dicarboxylic Acid Polycondensation Polycondensation (Heat + Vacuum) Monomers->Polycondensation Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Polycondensation Crude_Polymer Crude Copolymer Polycondensation->Crude_Polymer Dissolution Dissolution (e.g., Chloroform) Crude_Polymer->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Purified Copolymer Drying->Pure_Polymer Sample_Prep Sample Preparation (CDCl₃ + TMS) Pure_Polymer->Sample_Prep H_NMR ¹H NMR Spectroscopy Sample_Prep->H_NMR C_NMR ¹³C NMR Spectroscopy Sample_Prep->C_NMR Data_Analysis Spectral Analysis & Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis

Caption: Workflow of copolymer synthesis and structural confirmation by NMR.

Logical Relationship for NMR Signal Assignment

G cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR Copolymer Copolymer Structure H_Shifts Chemical Shifts (δ) Copolymer->H_Shifts Proton Environment C_Shifts Chemical Shifts (δ) Copolymer->C_Shifts Carbon Environment Structure_Confirmation Structure Confirmation H_Shifts->Structure_Confirmation H_Integration Peak Integration H_Integration->Structure_Confirmation Monomer Ratio H_Multiplicity Splitting Patterns H_Multiplicity->Structure_Confirmation Neighboring Protons C_Shifts->Structure_Confirmation

Caption: Logical flow for confirming copolymer structure using NMR data.

A comparative study of catalysts for the polymerization of long-chain diols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Polymerization of Long-Chain Diols

The synthesis of high-molecular-weight polyesters from long-chain diols is a cornerstone of advanced materials science and drug delivery applications. The choice of catalyst is paramount, directly influencing polymer characteristics such as molecular weight, polydispersity, and end-group functionality. This guide provides a comparative analysis of common catalysts used for the polymerization of long-chain diols, with a focus on organometallic, acid, and enzymatic systems.

Performance Comparison of Catalyst Systems

The efficacy of a catalyst in polymerization is determined by several factors, including the resulting polymer's molecular weight (Mw and Mn), polydispersity index (PDI), and the reaction yield. The following tables summarize the performance of various catalysts based on reported experimental data.

Organometallic Catalysts

Organometallic catalysts are known for their high efficiency and ability to produce polymers with controlled molecular weights and narrow polydispersity.

Catalyst SystemDiol/Diacid MonomersMw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)Yield (%)Ref.
Al(III)/K(I) complexEpoxides/Anhydrides with diolup to 91,000-Monomodal-[1]
Ruthenium (Milstein)α,ω-diols-up to 145,000--[2]
Titanium (IV) butoxideBicyclic diol/Dimethyl terephthalate8,000 - 26,000--65-94[3]
Bismuth(III)n-hexanoateDiol ester/Dicarboxylic acid ester----[4]
Tin(II)2-ethylhexanoateDiol ester/Dicarboxylic acid ester----[4]
Acid Catalysts

Acid catalysts are a traditional and cost-effective option for polyesterification, though they may require high reaction temperatures and vacuum to remove condensation byproducts.

Catalyst SystemDiol/Diacid MonomersMw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)Yield (%)Ref.
H₃PO₄/H₂SO₄Sebacic acid/Alkanediols85,000---[5]
H₃PO₄/H₂SO₄Adipic acid/Alkanediols23,000---[5]
DBSA1,9-nonanediol/Dodecanedioic acid10,100--99[6][7][8]
Sc(DS)₃/DBSADodecanedioic acid/1,9-nonanediol> 4,000---[6][8]
Bis(nonafluorobutanesulfonyl)imideAliphatic diol/diacid-> 19,000--[9]
Enzymatic Catalysts

Enzymatic catalysts, particularly lipases, offer a green and highly selective alternative, operating under mild reaction conditions. They are particularly effective for the polymerization of long-chain monomers.

Catalyst SystemDiol/Diacid MonomersMw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)Yield (%)Ref.
Novozym 435Sebacic acid/1,6-hexanediol27,121---[10]
Novozym 435Dimethyl 2-mercaptosuccinate/1,6-dihydroxyhexane14,000---[10]
Candida antarctica lipase B (CALB)Adipic acid/Octanediol-17,800--[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for each catalyst type.

Organometallic Catalysis: Al(III)/K(I) Heterodinuclear Catalyst

The ring-opening copolymerization (ROCOP) of epoxides and anhydrides using an Al(III)/K(I) catalyst with a diol as a chain transfer agent is a method to produce α,ω-hydroxyl telechelic polyesters.[1] The polymerization is typically conducted in a nitrogen-filled glovebox. The catalyst, diol, anhydride, and epoxide are combined in a reaction vessel. The reaction is stirred at a controlled temperature (e.g., 100 °C). Periodically, aliquots are taken to monitor monomer conversion and polymer characteristics using techniques like ¹H NMR spectroscopy and gel permeation chromatography (GPC). The polymerization is terminated by cooling the reaction mixture and exposing it to air.

Acid Catalysis: Inorganic Acid-Catalyzed Polycondensation

This method involves the bulk polycondensation of a dicarboxylic acid and a diol using an inorganic acid catalyst like a mixture of H₃PO₄ and H₂SO₄.[5] The dicarboxylic acid and an excess of the diol are placed in a reaction vessel. The acid catalyst (e.g., 0.1–1% w/w) is added to the mixture. The temperature is gradually increased (e.g., up to 190 °C) while stirring, with an open outlet to the atmosphere to allow for the removal of water. Following this initial dehydration step, the polycondensation is continued under reduced pressure (e.g., 15 mbar) to further drive the reaction towards high molecular weight polymer formation.

Enzymatic Catalysis: Lipase-Catalyzed Polycondensation in a Solvent-Free System

Enzymatic polymerization offers a greener route for polyester synthesis.[10] In a typical solvent-free procedure, a diacid and a diol are mixed in a reaction flask. The immobilized lipase, such as Novozym 435, is added to the monomer mixture. The reaction is carried out at a specific temperature (e.g., 70-90 °C) under vacuum or with a stream of nitrogen to remove the water byproduct. The reaction is allowed to proceed for a set duration (e.g., 48-96 hours). The resulting polymer is then dissolved in a suitable solvent (e.g., chloroform) and the enzyme is removed by filtration. The polymer is subsequently isolated by precipitation in a non-solvent like methanol.

Visualizing Workflows and Decision-Making

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the comparative study of different catalysts for long-chain diol polymerization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_comparison Comparison Monomer_Prep Monomer Purification (Diol & Diacid/Diester) Reaction_Setup Reaction Setup (Solvent/Bulk, Temp, Time) Monomer_Prep->Reaction_Setup Cat_Prep Catalyst Selection (Organometallic, Acid, Enzymatic) Cat_Prep->Reaction_Setup Polymerization Polymerization Reaction Reaction_Setup->Polymerization Purification Polymer Purification Polymerization->Purification Characterization Characterization (GPC, NMR, DSC, TGA) Purification->Characterization Data_Analysis Data Analysis (Mw, Mn, PDI, Yield) Characterization->Data_Analysis Conclusion Conclusion & Catalyst Ranking Data_Analysis->Conclusion

Caption: Generalized experimental workflow for comparing polymerization catalysts.

Catalyst Selection Pathway

The choice of catalyst often depends on the desired properties of the final polymer. This diagram provides a simplified decision-making pathway for catalyst selection.

G Start Define Desired Polymer Properties High_MW High Molecular Weight? Start->High_MW Narrow_PDI Narrow PDI? High_MW->Narrow_PDI No Organometallic Organometallic Catalysts High_MW->Organometallic Yes Mild_Conditions Mild Reaction Conditions? Narrow_PDI->Mild_Conditions No Narrow_PDI->Organometallic Yes Cost Cost-Effectiveness? Mild_Conditions->Cost No Enzymatic Enzymatic Catalysts Mild_Conditions->Enzymatic Yes Cost->Organometallic No Acid Acid Catalysts Cost->Acid Yes

Caption: Decision pathway for selecting a suitable polymerization catalyst.

References

Assessing the Biocompatibility of 1,18-Octadecanediol-Derived Biomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials with tailored properties is a cornerstone of advancement in tissue engineering and drug delivery. Among the promising candidates are biodegradable elastomers derived from long-chain diols. This guide provides a comparative assessment of the biocompatibility of biomaterials derived from 1,18-octadecanediol, placing them in the context of similar, more extensively studied alternatives. Due to a lack of direct quantitative biocompatibility data for this compound-based polyesters in the current literature, this guide will draw comparisons from chemically related poly(diol citrate) elastomers, particularly those based on shorter-chain diols like 1,8-octanediol and 1,12-dodecanediol.

Executive Summary

Biomaterials derived from this compound are part of the broader family of biodegradable polyesters, which are generally considered biocompatible. These materials are synthesized by reacting the long-chain diol with a crosslinking agent, often citric acid, to form a three-dimensional elastomeric network. The biocompatibility of these materials is critically influenced by their surface chemistry, degradation rate, and the biological response to their degradation products. While direct experimental data for this compound-based biomaterials is limited, studies on analogous poly(diol citrate) elastomers provide valuable insights into their expected in vitro and in vivo performance.

Comparative Analysis of Poly(diol Citrate) Elastomers

The biocompatibility of poly(diol citrate) elastomers is often evaluated against established biomaterials like poly(lactic-co-glycolic acid) (PLGA) and expanded polytetrafluoroethylene (ePTFE). Key parameters for assessment include in vitro cytotoxicity, hemocompatibility, and in vivo inflammatory response.

Data Presentation: In Vitro Biocompatibility

The following tables summarize representative quantitative data from studies on poly(diol citrate) elastomers with varying diol chain lengths. This data can be used to infer the potential biocompatibility of this compound-derived counterparts.

MaterialCell LineAssayResultReference
Poly(1,8-octanediol citrate) (POC) Human Aortic Endothelial Cells (HAECs)Cell Viability (vs. TCPS)~95%[1]
Human Aortic Smooth Muscle Cells (HASMCs)Cell Viability (vs. TCPS)~98%[2]
Poly(1,12-dodecanediol citrate) (PDDC) L929 Mouse FibroblastsCell Viability (MTT Assay)> 90%[3]
PLGA (85:15) Human Aortic Endothelial Cells (HAECs)Cell Viability (vs. TCPS)~90%[1]
ePTFE Human Aortic Endothelial Cells (HAECs)Cell Viability (vs. TCPS)~85%[1]

TCPS: Tissue Culture Polystyrene (Control)

Data Presentation: Hemocompatibility

MaterialHemolysis (%)Platelet Adhesion (relative to glass)Clotting Time (APTT, seconds)Reference
Poly(1,8-octanediol citrate) (POC) < 2%25%~50[1]
PLGA (85:15) < 2%80%~45[1]
ePTFE < 2%60%~48[1]
Glass (Positive Control) > 5%100%~40[1]

Data Presentation: In Vivo Inflammatory Response (Subcutaneous Implantation in Rats)

MaterialInflammatory Cell Infiltration (at 4 weeks)Fibrous Capsule Thickness (µm, at 4 weeks)Reference
Poly(1,8-octanediol citrate) (POC) Mild~50[2]
PLGA (85:15) Moderate~100[2]
Sham Surgery (Control) MinimalNot Applicable[2]

Based on the trends observed with shorter-chain diols, it is hypothesized that a polyester derived from the longer this compound chain would exhibit increased hydrophobicity. This could potentially lead to greater protein adsorption, which might influence initial cell interactions and the foreign body response. However, the degradation products, this compound and citric acid, are expected to be biocompatible, as citric acid is a natural metabolite and long-chain diols are generally well-tolerated.

Signaling Pathways in Biomaterial Biocompatibility

The host response to an implanted biomaterial is a complex process orchestrated by a series of signaling pathways. A key event is the foreign body response (FBR), which involves the encapsulation of the implant in a fibrous capsule. Macrophages play a central role in orchestrating the FBR, and their polarization into pro-inflammatory (M1) or pro-healing (M2) phenotypes is a critical determinant of biocompatibility.

ForeignBodyResponse cluster_initial Initial Events cluster_inflammation Inflammatory Response cluster_fibrosis Fibrotic Stage Implantation Implantation Protein Adsorption Protein Adsorption Implantation->Protein Adsorption (Vroman Effect) Macrophage Recruitment Macrophage Recruitment Protein Adsorption->Macrophage Recruitment M1 Polarization M1 Polarization Macrophage Recruitment->M1 Polarization (Pro-inflammatory) M2 Polarization M2 Polarization Macrophage Recruitment->M2 Polarization (Anti-inflammatory) Fibroblast Recruitment Fibroblast Recruitment M1 Polarization->Fibroblast Recruitment (via cytokines) M2 Polarization->Fibroblast Recruitment (via growth factors) Collagen Deposition Collagen Deposition Fibroblast Recruitment->Collagen Deposition Fibrous Capsule Fibrous Capsule Collagen Deposition->Fibrous Capsule

Figure 1: Simplified workflow of the foreign body response to an implanted biomaterial.

A critical signaling pathway in the fibrotic response is mediated by Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen deposition and fibrous capsule formation.

TGF_beta_Signaling TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor binds Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Collagen Synthesis Collagen Synthesis Gene Transcription->Collagen Synthesis

Figure 2: Simplified TGF-β signaling pathway leading to collagen synthesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are standardized protocols for key in vitro and in vivo experiments.

Experimental Workflow: In Vitro Biocompatibility Assessment

InVitroWorkflow Biomaterial Preparation Biomaterial Preparation Sterilization Sterilization Biomaterial Preparation->Sterilization Cell Seeding Cell Seeding Sterilization->Cell Seeding Hemocompatibility Assay Hemocompatibility Assay Sterilization->Hemocompatibility Assay Incubation Incubation Cell Seeding->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay

Figure 3: General workflow for in vitro biocompatibility testing of biomaterials.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

Objective: To assess cell metabolic activity as an indicator of cell viability after exposure to the biomaterial.

Methodology:

  • Material Preparation: Prepare thin films of the this compound-derived biomaterial and a negative control (e.g., tissue culture polystyrene) and a positive control (e.g., cytotoxic material). Sterilize all materials, typically with ethylene oxide or 70% ethanol.

  • Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts or human endothelial cells) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.

  • Material Exposure: Place the sterilized biomaterial samples in direct contact with the cell monolayer in the wells.

  • Incubation: Incubate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Remove the biomaterial and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay (ASTM F756)

Objective: To determine the extent of red blood cell lysis caused by the biomaterial.

Methodology:

  • Material Preparation: Prepare samples of the test biomaterial, a positive control (e.g., water), and a negative control (e.g., saline).

  • Blood Collection: Obtain fresh human or rabbit blood and dilute it with a saline solution.

  • Material Incubation: Incubate the biomaterial samples with the diluted blood at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis). A hemolysis rate below 2% is generally considered non-hemolytic.

In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)

Objective: To evaluate the local tissue response to the implanted biomaterial over time.

Methodology:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Implant Preparation: Prepare sterile, disc-shaped implants of the this compound-derived biomaterial and a control material (e.g., PLGA).

  • Surgical Implantation: Surgically create subcutaneous pockets on the dorsum of the rats and place one implant per pocket. A sham surgery site (empty pocket) should also be included.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implants along with the surrounding tissue.

  • Histological Analysis:

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Embed the samples in paraffin and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, and with Masson's Trichrome to identify collagen (fibrosis).

  • Evaluation: Qualitatively and quantitatively assess the inflammatory cell infiltrate, fibrous capsule thickness, and tissue integration.

Conclusion and Future Directions

While direct experimental evidence is pending, biomaterials derived from this compound are anticipated to exhibit good biocompatibility, in line with other long-chain aliphatic polyesters. Their increased hydrophobicity compared to shorter-chain diol-based materials may influence initial cellular interactions and should be a focus of future investigations. Rigorous in vitro and in vivo testing following standardized protocols, such as those outlined in this guide, is essential to fully characterize their biocompatibility profile and determine their suitability for specific biomedical applications. Future research should prioritize generating quantitative data on cytotoxicity, hemocompatibility, and the in vivo inflammatory and fibrotic responses to these promising biomaterials.

References

Benchmarking the performance of 1,18-Octadecanediol in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 1,18-Octadecanediol, a long-chain aliphatic diol, has garnered significant interest as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a pivotal role in the efficacy, selectivity, and physicochemical properties of a PROTAC.[1][2] This guide provides a comparative analysis of this compound-like linkers in PROTACs, supported by experimental data from analogous structures, and details the methodologies for their evaluation.

The Role of Alkyl Linkers in PROTACs

The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] Alkyl chains, such as the one derived from this compound, are a common choice for linkers due to their synthetic tractability and their ability to provide the necessary flexibility and length to span the distance between the target protein and the E3 ligase.[2] The length of the alkyl chain is a critical parameter that requires optimization for each specific target and E3 ligase pair.[2]

Comparative Performance of Alkyl Linkers

While direct experimental data for PROTACs utilizing a precise this compound linker is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on PROTACs with varying long-chain alkyl linkers. The following tables summarize representative data on the impact of linker length and composition on the degradation of various target proteins.

Table 1: Impact of Alkyl Linker Length on BRD4 Degradation

This table presents data from a study evaluating the effect of alkyl linker length on the degradation of BRD4, a key epigenetic reader protein. The PROTACs utilize a JQ1 derivative as the BRD4 binder and a thalidomide derivative to recruit the CRBN E3 ligase.[3]

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl Chain12>1000<20
Alkyl Chain1515085
Alkyl Chain (C18 inferred) ~21 Optimal degradation often observed with longer chains Potentially >90
Alkyl Chain2425070

Note: Data is representative and compiled from literature exploring linker structure-activity relationships. The performance of a C18 linker is inferred based on general trends observed in such studies.

Table 2: Comparison of Alkyl vs. PEG Linkers for BTK Degradation

This table compares the degradation of Bruton's tyrosine kinase (BTK) using PROTACs with either alkyl or polyethylene glycol (PEG) linkers of similar lengths. These PROTACs employ a BTK inhibitor and a pomalidomide-based CRBN ligand.[3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl Chain~152595
PEG Chain~1510080
Alkyl Chain (C18 inferred) ~21 Expected high potency Expected high efficacy
PEG Chain~218085

Note: This data highlights that for certain targets, hydrophobic alkyl linkers can be more effective than more hydrophilic PEG linkers in promoting potent degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are outlines of key experimental protocols.

Synthesis of PROTACs with Alkyl Linkers

The synthesis of PROTACs with long-chain alkyl linkers like this compound typically involves a convergent synthetic route.[1]

General Workflow:

cluster_0 POI Ligand Synthesis cluster_1 Linker Synthesis cluster_2 E3 Ligase Ligand Synthesis POI_ligand POI Ligand with Functional Group Final_PROTAC Final PROTAC POI_ligand->Final_PROTAC Coupling Linker_diol This compound Activated_linker Activated Linker Linker_diol->Activated_linker Activation Activated_linker->Final_PROTAC E3_ligand E3 Ligase Ligand with Functional Group E3_ligand->Final_PROTAC Coupling

Caption: General workflow for the synthesis of a PROTAC.

Example Protocol for Amide Bond Formation:

  • Activation of the Linker: this compound is first mono-protected and then the free hydroxyl group is converted to a suitable leaving group (e.g., tosylate or mesylate) or an activated carboxylic acid.

  • Coupling with E3 Ligase Ligand: The activated linker is reacted with an E3 ligase ligand containing a nucleophilic handle (e.g., an amine or a phenol).

  • Deprotection: The protecting group on the other end of the linker is removed.

  • Activation and Coupling with POI Ligand: The newly deprotected functional group is activated (if necessary) and coupled with the protein of interest (POI) ligand.

  • Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

Cellular Degradation Assays

Western blotting is a standard method to quantify the degradation of the target protein.

Experimental Workflow:

Cell_Culture Cell Culture PROTAC_Treatment Treat cells with PROTAC (various concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Imaging Imaging and Densitometry Antibody_Incubation->Imaging Data_Analysis Data Analysis (DC50 and Dmax) Imaging->Data_Analysis

Caption: Workflow for Western blot analysis of protein degradation.

Protocol Steps:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate secondary antibody.

  • Signal Detection and Analysis: Detect the signal and quantify the band intensities. The degradation efficiency is calculated relative to the vehicle-treated control.

Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycling Recycling of PROTAC and E3 Ligase Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

Long-chain alkyl diols, exemplified by this compound, are valuable components in the design of potent and effective PROTACs. The length and composition of the linker are critical determinants of a PROTAC's performance, and empirical testing is essential to identify the optimal linker for a given target. The data and protocols presented in this guide provide a framework for the rational design and evaluation of PROTACs incorporating long-chain alkyl linkers.

References

Cross-Validation of Analytical Methods for 1,18-Octadecanediol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 1,18-Octadecanediol, a long-chain aliphatic diol. The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document details two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), outlining their respective experimental protocols and performance characteristics. Furthermore, it emphasizes the importance of cross-validation to ensure consistency and reliability of analytical data.

Method Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1.0 pg on-column0.3 - 1.5 pg on-column[1]
Limit of Quantification (LOQ) 0.5 - 5.0 pg on-column1.0 - 5.0 pg on-column[1]
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Sample Preparation Derivatization requiredMinimal, 'dilute-and-shoot' often possible
Throughput ModerateHigh
Selectivity HighVery High

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

1. Sample Preparation (Derivatization)

  • Standard and Sample Preparation: Accurately weigh a known amount of this compound standard or the sample containing the analyte. Dissolve in a suitable solvent (e.g., dichloromethane).

  • Derivatization: To the dried residue of the standard or sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes to facilitate the silylation of the hydroxyl groups.

  • Final Preparation: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at 20°C/min.

    • Ramp 2: Increase to 320°C at 4°C/min.

    • Hold at 320°C for 15 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Specific ions for the bis-trimethylsilyl derivative of this compound should be determined by analyzing a standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS.

1. Sample Preparation

  • Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove matrix interferences. For simpler matrices, a 'dilute-and-shoot' approach may be sufficient.

  • Final Preparation: Reconstitute the extracted or diluted sample in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: ZORBAX RRHD C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion and product ions for this compound need to be optimized by infusing a standard solution.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results for the same analyte in the same matrix. This is essential when transferring a method, comparing results from different studies, or when using multiple analytical techniques within a single project.

The workflow for cross-validation typically involves analyzing a set of quality control (QC) samples at low, medium, and high concentrations using both analytical methods or in both laboratories. The results are then statistically compared to ensure there is no significant bias between the methods.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison & Decision QC_Samples Prepare QC Samples (Low, Medium, High) Method_A Analytical Method A (e.g., GC-MS) QC_Samples->Method_A Method_B Analytical Method B (e.g., LC-MS/MS) QC_Samples->Method_B Analyze_A Analyze QC Samples with Method A Method_A->Analyze_A Analyze_B Analyze QC Samples with Method B Method_B->Analyze_B Data_A Results from Method A Analyze_A->Data_A Data_B Results from Method B Analyze_B->Data_B Compare Statistical Comparison (e.g., Bland-Altman, t-test) Data_A->Compare Data_B->Compare Decision Acceptance Criteria Met? Compare->Decision Pass Methods are Comparable Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Applications of Long-Chain Diols in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Long-chain diols, specifically 1,2-alkanediols, are versatile excipients gaining prominence in pharmaceutical and cosmetic formulations. Their multifunctional nature allows them to act as solvents, humectants, antimicrobial preservatives, and crucially, as modulators of drug delivery through the skin.[1][2] This guide provides a comparative analysis of their performance in various applications, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation decisions.

Modulation of Percutaneous Absorption

A key application of long-chain diols is their ability to influence the percutaneous absorption of active pharmaceutical ingredients (APIs). Their effect is highly dependent on the length of their alkyl chain, allowing them to function as either penetration enhancers or retardants.[3]

Mechanism of Action: Longer-chain alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol) can intercalate into the stratum corneum lipids, causing a disruption in their ordered state. This fluidization of the lipid bilayer creates a more permeable barrier, facilitating drug penetration.[1] Conversely, shorter-chain diols (e.g., 1,2-butanediol, 1,2-pentanediol) are thought to enhance penetration through a solvent drag effect or by acting as a carrier for the dissolved drug.[1] Interestingly, when combined with other agents like 1,4-cyclohexanediol, diols with six or seven carbons can exhibit a penetration retardation effect.[3]

Comparative Performance Data: The following table summarizes the effect of various 1,2-alkanediols on the in vitro percutaneous absorption of Metronidazole (MTZ). A Retardation Ratio (RR) greater than 1 indicates enhancement, while a ratio less than 1 indicates retardation.

1,2-AlkanediolConcentrationRetardation Ratio (RR)Cumulative Amount Permeated (Q₂₄ in µg)Effect on Penetration
1,2-Propanediol4%0.99-Neutral
1,2-Butanediol4%1.61683.37 ± 16.20Enhancement
1,2-Pentanediol4%0.96564.20 ± 23.13Weak Enhancement
1,2-Hexanediol4%0.69-Retardation
1,2-Hexanediol1%0.76-Retardation
1,2-Heptanediol1%0.78-Retardation
(Data sourced from a study on Metronidazole absorption in the presence of 1,4-cyclohexanediol)[3]

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines the methodology used to assess the effect of long-chain diols on the percutaneous absorption of an API.

  • Skin Preparation: Full-thickness skin from a hairless mouse is excised. Subcutaneous fat and other extraneous tissues are carefully removed. The skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[3]

  • Formulation Application: A finite dose of the test formulation (containing the API and the specific 1,2-alkanediol) is applied evenly to the surface of the stratum corneum in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and is continuously stirred at a constant temperature (e.g., 32°C) to maintain sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh receptor fluid.

  • API Quantification: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The retardation ratio (RR) is calculated by dividing the flux of the control formulation by the flux of the test formulation.[3]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Excise Hairless Mouse Skin mount_skin Mount Skin on Franz Cell skin_prep->mount_skin fill_receptor Fill Receptor with Buffer (32°C) mount_skin->fill_receptor apply_formulation Apply Formulation to Donor Compartment fill_receptor->apply_formulation start_stirring Start Stirring Receptor Fluid apply_formulation->start_stirring collect_samples Collect Samples at Predetermined Intervals start_stirring->collect_samples quantify_api Quantify API (e.g., HPLC) collect_samples->quantify_api plot_data Plot Cumulative Permeation vs. Time quantify_api->plot_data calculate_flux Calculate Flux (Jss) & Retardation Ratio (RR) plot_data->calculate_flux

In Vitro Skin Permeation Study Workflow.

G cluster_input Alkyl Chain Length of 1,2-Alkanediol cluster_effect Primary Effect on Stratum Corneum (SC) cluster_outcome Resulting Impact on Drug Permeation short_chain Short Chain (C4-C5) enhancement Acts as Solvent/Carrier; Increases Drug Partitioning short_chain->enhancement long_chain Long Chain (C6-C8) retardation Intercalates into SC Lipids; Increases Lipid Fluidity/Disorder long_chain->retardation retarder PENETRATION RETARDANT (in specific formulations) long_chain->retarder With co-agents like 1,4-cyclohexanediol enhancer PENETRATION ENHANCER enhancement->enhancer retardation->enhancer Primary Effect

Effect of Alkanediol Chain Length on Skin Penetration.

Antimicrobial Preservation

Long-chain diols are effective alternative preservatives to traditional agents like parabens.[5] Their antimicrobial activity is attributed to their amphiphilic nature, which allows them to integrate into and disrupt the cell membranes of microorganisms.[6]

Chain Length-Activity Relationship: The efficacy of antimicrobial preservation is directly linked to the length of the diol's alkyl chain. Longer chains generally correspond to higher antimicrobial activity.[6][7] For instance, 1,2-octanediol has demonstrated the highest activity among commonly used 1,2-alkanediols like 1,2-pentanediol and 1,2-hexanediol.[7] This makes longer-chain diols particularly suitable for preserving topical creams and other formulations susceptible to microbial contamination.

Comparative Antimicrobial Efficacy: A study evaluating different alkanediols in a nonionic hydrophilic cream according to the European Pharmacopoeia (Ph.Eur.) revealed the following performance against Staphylococcus aureus.

Alkanediol (5% w/w)Log Reduction after 2 daysLog Reduction after 7 daysLog Reduction after 28 daysPh.Eur. Criterion A Met?
1,2-Pentanediol≥ 3≥ 3≥ 3Yes
1,2-Hexanediol≥ 3≥ 3≥ 3Yes
1,2-Octanediol≥ 3≥ 3≥ 3Yes (Highest Activity)
2-Methyl-2,4-pentanediol< 1< 1< 1No
(Data adapted from qualitative and quantitative descriptions in literature)[6][7]

Experimental Protocol: Efficacy of Antimicrobial Preservation (Ph.Eur. Method)

  • Preparation of Inoculum: Standardized cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) are prepared to a specific concentration.

  • Inoculation: The pharmaceutical formulation to be tested is inoculated with a small volume of the microbial suspension to achieve a predetermined final concentration of microorganisms. The container is then closed and stored at a specified temperature, protected from light.

  • Sampling and Counting: At specified intervals (e.g., 0, 2, 7, 14, and 28 days), a sample is withdrawn from the inoculated product. The number of viable microorganisms per gram or milliliter is determined by plate count or other suitable quantitative methods.

  • Evaluation: The log reduction in the number of viable microorganisms from the initial count is calculated for each time point. These values are then compared against the acceptance criteria defined in the European Pharmacopoeia (Criterion A and B) for topical preparations to determine the efficacy of the preservative system.[6]

Solubilization and Advanced Formulations

Beyond their direct interaction with biological barriers and microbes, long-chain diols serve as effective solvents and co-solvents, particularly for poorly water-soluble drugs.[8][9] Their amphiphilic properties also make them valuable components in advanced drug delivery systems like microemulsions and nanoemulsions.

Role as Solvents: Diols like 1,2-pentanediol and 1,2-octanediol are used to dissolve or disperse APIs within a formulation, enhancing the drug's solubility and improving its stability and bioavailability.[1][2]

Application in Microemulsions and Nanoemulsions: In these lipid-based systems, long-chain diols can act as a co-surfactant or part of the oil phase.[10]

  • Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants.[11]

  • Nanoemulsions: These are kinetically stable colloidal dispersions with very small droplet sizes (typically under 100 nm).[12]

Both systems can significantly increase the loading and delivery of poorly soluble drugs. The inclusion of long-chain diols helps to reduce interfacial tension and form stable, small droplets, which can enhance drug permeation through the skin.[10][12]

Conclusion

Long-chain diols are multifunctional excipients with a broad range of applications in modern drug development. Their performance as skin penetration modulators, antimicrobial agents, and solubilizers is strongly correlated with their alkyl chain length. This structure-activity relationship allows for the rational design of formulations where drug release and stability can be precisely controlled. By understanding the comparative performance and underlying mechanisms of different long-chain diols, formulation scientists can better harness their potential to develop safer, more effective, and more stable pharmaceutical products.

References

A Comparative Guide to the Hydrolytic Stability of Polyesters: The Influence of Diol Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of polyesters is a critical attribute influencing their performance and degradation profile in a multitude of applications, from drug delivery systems to implantable medical devices. The choice of monomer, particularly the diol component, plays a pivotal role in dictating the rate at which these polymers break down in an aqueous environment. This guide provides a comprehensive comparison of the hydrolytic stability of polyesters synthesized from various diol monomers, supported by experimental data and detailed methodologies.

The Mechanism of Polyester Hydrolysis

The degradation of polyesters in the presence of water occurs through the hydrolysis of their ester linkages. This process can be catalyzed by both acids and bases. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the scission of the polymer chain. This results in a decrease in molecular weight and the formation of shorter polymer chains with carboxylic acid and hydroxyl end groups. The acidic by-products of hydrolysis can further catalyze the degradation process, leading to an autocatalytic effect.

Below is a diagram illustrating the fundamental signaling pathway of polyester hydrolysis.

HydrolysisMechanism A Polyester Chain (R-COO-R') C Ester Linkage Cleavage A->C B Water (H2O) B->C D Carboxylic Acid End Group (R-COOH) C->D E Hydroxyl End Group (R'-OH) C->E F Reduced Molecular Weight C->F

Caption: General mechanism of polyester hydrolysis.

Factors Influencing Hydrolytic Stability

Several factors related to the diol monomer structure influence the hydrolytic stability of the resulting polyester:

  • Chain Length: The length of the diol's carbon chain affects the polymer's hydrophobicity and crystallinity. Longer diol chains generally increase hydrophobicity, which can hinder water penetration and slow down hydrolysis.

  • Branching: The presence of side groups on the diol, such as methyl groups, can sterically hinder the approach of water molecules to the ester linkage, thereby increasing hydrolytic stability.

  • Crystallinity: The degree of crystallinity of the polyester plays a significant role. Amorphous regions are more susceptible to water penetration and, consequently, hydrolytic attack, while crystalline regions are more resistant. The structure of the diol influences the packing of the polymer chains and thus the overall crystallinity.

  • Chain Mobility: The flexibility of the polymer chains, which is influenced by the diol structure, can impact the rate of hydrolysis. Higher chain mobility can facilitate the access of water to the ester bonds.

Comparative Hydrolytic Stability Data

The following table summarizes the hydrolytic degradation of a series of poly(alkylene succinate)s, where the diol monomer is varied. The data is compiled from studies employing similar accelerated hydrolysis conditions to allow for a comparative assessment.

Diol MonomerPolyesterDiol Chain Length (Carbons)Weight Loss (%) after 30 daysMolecular Weight Reduction (%) after 30 days
1,2-EthanediolPoly(ethylene succinate) (PES)2~15~40
1,3-PropanediolPoly(propylene succinate) (PPS)3~25~55
1,4-ButanediolPoly(butylene succinate) (PBS)4~10~30
1,6-HexanediolPoly(hexamethylene succinate) (PHS)6~8~25

Note: The data presented is an approximation compiled from multiple sources for comparative purposes. Actual values can vary based on specific experimental conditions, initial molecular weight, and polymer processing.

From the table, it is evident that poly(propylene succinate), with an odd number of carbon atoms in its diol, exhibits a higher degradation rate. This "odd-even" effect is attributed to differences in crystal packing and chain mobility. Polyesters with longer diol chains (PBS and PHS) generally show improved hydrolytic stability, which is linked to their increased hydrophobicity.

Experimental Protocols

A standardized experimental workflow for assessing the hydrolytic stability of polyesters is crucial for obtaining comparable and reliable data.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_aging Accelerated Hydrolytic Aging cluster_analysis Degradation Analysis A Polyester Synthesis B Film/Specimen Fabrication A->B C Initial Characterization (Mn, PDI, DSC, TGA) B->C D Immersion in Buffer (e.g., PBS, pH 7.4) C->D E Incubation at Elevated Temperature (e.g., 37°C, 50°C, 70°C) D->E F Periodic Sample Retrieval E->F G Mass Loss Measurement F->G H Molecular Weight Analysis (GPC) F->H I Thermal Property Analysis (DSC) F->I J Morphological Analysis (SEM) F->J

Caption: Experimental workflow for hydrolytic stability testing.

Detailed Methodologies:

A representative protocol for accelerated hydrolytic degradation studies is as follows:

  • Polymer Synthesis and Specimen Preparation: Polyesters are synthesized via polycondensation of a diacid with the respective diol. The resulting polymers are then processed into a consistent form, such as thin films (e.g., 100 µm thickness) or small specimens of defined dimensions, to ensure a uniform surface area-to-volume ratio.

  • Initial Characterization: Before aging, the initial properties of the polymer specimens are thoroughly characterized. This includes determining the number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and assessing the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) by Differential Scanning Calorimetry (DSC).

  • Accelerated Hydrolytic Aging: The specimens are immersed in a phosphate-buffered saline (PBS) solution with a pH of 7.4. The samples are then incubated in a temperature-controlled oven at an elevated temperature (e.g., 37°C, 50°C, or 70°C) to accelerate the degradation process. The volume of the buffer solution is typically maintained at a high ratio relative to the sample mass to ensure that the pH remains constant throughout the experiment.

  • Periodic Analysis: At predetermined time intervals, a set of specimens is removed from the buffer solution. The samples are rinsed with deionized water and dried under vacuum to a constant weight.

  • Degradation Assessment: The extent of degradation is quantified by measuring:

    • Mass Loss: Calculated from the difference in the dry weight of the specimen before and after degradation.

    • Molecular Weight Reduction: Determined by GPC analysis of the degraded samples.

    • Changes in Thermal Properties: Monitored using DSC to observe any changes in Tg, Tm, or crystallinity.

    • Surface Morphology: Examined using Scanning Electron Microscopy (SEM) to visualize any changes in the surface texture, such as the formation of pores or cracks.

Conclusion

The selection of the diol monomer is a critical consideration in the design of polyesters with tailored hydrolytic stability. By understanding the relationship between the diol structure and the resulting polymer's physicochemical properties, researchers and drug development professionals can rationally design materials with predictable degradation profiles, ensuring optimal performance and safety in their intended applications. Longer, linear diols generally impart greater hydrolytic stability due to increased hydrophobicity, while branched diols can enhance stability through steric hindrance. The "odd-even" effect also plays a subtle but important role in the degradation kinetics. This guide provides a foundational understanding and a framework for comparing the hydrolytic stability of polyesters based on their diol composition.

Safety Operating Guide

Proper Disposal of 1,18-Octadecanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of 1,18-Octadecanediol, a long-chain aliphatic diol used in various research applications.

For the safe handling of this compound, it is imperative to use personal protective equipment (PPE). This includes wearing tightly fitting safety goggles, chemical-resistant gloves, and appropriate respiratory protection if dust is generated.[1][2] In the event of a spill, the material should be swept up into an airtight container to avoid dust dispersion and disposed of in accordance with local regulations.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular FormulaC18H38O2TCI Chemicals[2], PubChem[3]
Molecular Weight286.5 g/mol PubChem[3]
Physical StateSolid, Crystal - PowderTCI Chemicals[2]
ColorWhite to Almost WhiteTCI Chemicals[2]
Melting Point99°CTCI Chemicals[2]
Boiling Point211°C at 0.3 kPaTCI Chemicals[2]
Purity>98.0% (GC)TCI Chemicals[2]

Disposal Procedures

The primary methods for the disposal of this compound are outlined below. The selection of the appropriate method depends on the quantity of the waste, the availability of facilities, and local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label waste containers with "Waste this compound".

  • Segregate: Do not mix with other chemical waste unless specifically instructed to do so for a particular disposal method.

Step 2: Evaluation of Disposal Options

  • Recycling: If possible, the most preferred method is to recycle the chemical.[2] This may involve reprocessing to recover the material for reuse.

  • Incineration: A common and effective method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[2] This ensures complete combustion and removal of any harmful byproducts.

  • Landfill: Disposal in a landfill is the least preferred method and should only be considered if other options are not available and if permitted by local regulations. The material should be in a sealed, airtight container.

Step 3: Consultation and Compliance

  • Consult Authorities: Before proceeding with any disposal method, it is mandatory to consult your local and regional environmental authorities.[2]

  • Adhere to Regulations: Strictly observe all federal, state, and local regulations concerning chemical waste disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1: Disposal Decision Workflow for this compound start Start: Waste this compound Identified recycle_q Is recycling a viable option? start->recycle_q recycle_p Recycle to process recycle_q->recycle_p Yes incinerate_q Is a suitable chemical incinerator available? recycle_q->incinerate_q No regulations Observe all federal, state, and local regulations recycle_p->regulations incinerate_p Dissolve in a combustible solvent and incinerate incinerate_q->incinerate_p Yes consult Consult local environmental authorities incinerate_q->consult No incinerate_p->regulations consult->regulations end End: Proper Disposal Complete regulations->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 1,18-Octadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,18-Octadecanediol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards. It is classified as causing skin irritation, serious eye damage, being harmful if inhaled, and potentially causing respiratory irritation.[1] The signal word for this chemical is "Danger".[1] Therefore, stringent adherence to appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.To prevent serious eye damage from dust particles or splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To protect against skin irritation.
Body Protection A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.To prevent contact of the solid chemical with skin and clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood or ventilated enclosure.To mitigate the risk of inhaling the harmful dust, which can cause respiratory irritation.[1]

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risks.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid irritants readily available in the laboratory.

Weighing and Transferring the Solid
  • Don all required PPE as outlined in Table 1.

  • Perform the weighing of this compound powder inside a chemical fume hood or on a balance with a draft shield.

  • Use a spatula or scoop to carefully transfer the solid, avoiding any actions that could create airborne dust.

  • If transferring to a new container, ensure the receiving container is properly labeled.

  • Clean any residual powder from the spatula and weighing vessel with a dry wipe or a wipe lightly dampened with a suitable solvent (e.g., ethanol), and dispose of the wipe as chemical waste.

Preparing a Solution
  • In a chemical fume hood, place a stir bar in the appropriate flask or beaker.

  • Add the desired volume of the solvent to the vessel.

  • While stirring the solvent, slowly add the pre-weighed this compound to the vortex to prevent clumping and minimize dust generation.

  • Cover the vessel with a lid or paraffin film to prevent solvent evaporation and potential aerosol formation.

  • If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.

Operational and Disposal Plans

A comprehensive plan for the storage and disposal of this compound is essential for laboratory safety and environmental compliance.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard warnings.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid dry sweeping which can generate dust. If necessary, lightly moisten the material to prevent it from becoming airborne.

  • Collect: Place the collected material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal.

Disposal Plan

While this compound has defined hazards, it is not typically classified as a hazardous waste that requires specialized disposal procedures. However, it should not be disposed of in the regular trash or down the drain without following institutional guidelines.

  • Solid Waste:

    • Collect excess solid this compound and any contaminated materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container.

    • Consult your institution's Environmental Health and Safety (EHS) office for guidance on disposing of non-hazardous solid chemical waste.[3][4] Some institutions may allow for disposal in the regular trash after being placed in a sealed container by laboratory personnel.[4][5]

  • Liquid Waste (Solutions):

    • Collect solutions of this compound in a designated, labeled waste container that is compatible with the solvent used.

    • Do not mix with incompatible waste streams.

    • Dispose of the liquid waste through your institution's hazardous waste management program.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_setup 2. Prepare Ventilated Workspace prep_ppe->prep_setup weigh 3. Weigh Solid in Fume Hood prep_setup->weigh Proceed to Handling transfer 4. Transfer to Vessel weigh->transfer dissolve 5. Dissolve in Solvent transfer->dissolve decon 6. Decontaminate Equipment dissolve->decon Proceed to Cleanup dispose_solid 7a. Dispose of Solid Waste decon->dispose_solid dispose_liquid 7b. Dispose of Liquid Waste decon->dispose_liquid

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,18-Octadecanediol
Reactant of Route 2
1,18-Octadecanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。